Product packaging for Ethoxylated methyl glucoside dioleate(Cat. No.:CAS No. 86893-19-8)

Ethoxylated methyl glucoside dioleate

Cat. No.: B1164955
CAS No.: 86893-19-8
M. Wt: 2652.9 g/mol
InChI Key: ZSCVPEFTSOGWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethoxylated methyl glucoside dioleate, also known as this compound, is a useful research compound. Its molecular formula is C136H158N26O31 and its molecular weight is 2652.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

86893-19-8

Molecular Formula

C136H158N26O31

Molecular Weight

2652.9 g/mol

IUPAC Name

6-[[5-(2-aminoethylcarbamoyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-(aminomethyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-[(2-amino-2-oxoethyl)carbamoyl]pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[5-(3-aminopropylcarbamoyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[(4-aminopyridin-2-yl)methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[(5-aminopyridin-2-yl)methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;3,3-dimethyl-7-oxo-6-[[5-(prop-2-enoxycarbonylamino)pyridin-2-yl]methylidene]-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-(hydroxymethyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H24N4O4.C19H21N3O5.C18H20N4O5.C18H22N4O4.C16H19N3O3.C16H18N2O4.2C15H17N3O3/c1-19(2)9-14-13(17(25)23(14)15(19)18(26)27)8-12-5-4-11(10-22-12)16(24)21-7-3-6-20;1-4-7-27-18(26)21-12-6-5-11(20-10-12)8-13-14-9-19(2,3)15(17(24)25)22(14)16(13)23;1-18(2)7-12-11(16(25)22(12)14(18)17(26)27)6-10-5-9(3-4-20-10)15(24)21-8-13(19)23;1-18(2)8-13-12(16(24)22(13)14(18)17(25)26)7-11-4-3-10(9-21-11)15(23)20-6-5-19;1-16(2)7-12-11(14(20)19(12)13(16)15(21)22)6-10-5-9(8-17)3-4-18-10;1-16(2)7-12-11(14(20)18(12)13(16)15(21)22)6-10-5-9(8-19)3-4-17-10;1-15(2)6-11-10(5-9-4-3-8(16)7-17-9)13(19)18(11)12(15)14(20)21;1-15(2)7-11-10(6-9-5-8(16)3-4-17-9)13(19)18(11)12(15)14(20)21/h4-5,8,10,14-15H,3,6-7,9,20H2,1-2H3,(H,21,24)(H,26,27);4-6,8,10,14-15H,1,7,9H2,2-3H3,(H,21,26)(H,24,25);3-6,12,14H,7-8H2,1-2H3,(H2,19,23)(H,21,24)(H,26,27);3-4,7,9,13-14H,5-6,8,19H2,1-2H3,(H,20,23)(H,25,26);3-6,12-13H,7-8,17H2,1-2H3,(H,21,22);3-6,12-13,19H,7-8H2,1-2H3,(H,21,22);3-5,7,11-12H,6,16H2,1-2H3,(H,20,21);3-6,11-12H,7H2,1-2H3,(H2,16,17)(H,20,21)

InChI Key

ZSCVPEFTSOGWDC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(=CC3=NC=C(C=C3)C(=O)NCCCN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)C(=O)NCCN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)N)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)NC(=O)OCC=C)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)CN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)CO)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)C(=O)NCC(=O)N)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)N)C(=O)N2C1C(=O)O)C

Related CAS

888491-19-8

Synonyms

PEG-120 methyl glucose dioleate, Glucamate DOE-120(TM)

Origin of Product

United States

Foundational & Exploratory

Ethoxylated methyl glucoside dioleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional applications of Ethoxylated Methyl Glucoside Dioleate. The information is intended to support research, development, and formulation activities within the pharmaceutical and cosmetic industries.

Chemical Structure and Identification

This compound, commonly known in the industry as PEG-120 Methyl Glucose Dioleate, is a complex non-ionic surfactant.[1] It is synthesized from natural and petrochemical feedstocks, beginning with methyl glucoside, which is derived from corn sugar.[2][3] This is followed by esterification with oleic acid and subsequent ethoxylation. The "120" in its name signifies the average number of repeating ethylene oxide units in the polyethylene glycol (PEG) chains.[2]

The resulting molecule possesses a distinct structure with a central hydrophilic glucose core, two lipophilic oleate tails, and long, water-soluble polyethylene glycol chains. This amphiphilic nature is the foundation of its utility as a versatile surfactant and emulsifier.

Synonyms:

  • PEG-120 Methyl Glucose Dioleate[3]

  • Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside 2,6-di-9-octadecenoate (2:1), (Z,Z)-[3]

  • Diethoxylated methyl glucopyranoside 2,6-dioleate[3]

  • Glucamate™ DOE-120[4]

CAS Number: 86893-19-8[3][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various formulations and for quality control purposes.

PropertyValue
Appearance Yellowish or white flakes or solid.
Odor Mild, characteristic.
Molecular Formula C45H81O10 (for the unethoxylated dioleate)
Molecular Weight Approximately 782.12 g/mol (unethoxylated) to ~8000 g/mol (ethoxylated)
Saponification Value 14-26 mg KOH/g
Hydroxyl Value 14-26 mg KOH/g
Acid Value ≤ 1.0 mg KOH/g
Iodine Value 5-15 g I₂/100g
pH (10% aq. solution) 4.5-7.5
HLB Value Approximately 12.5

Note: The molecular weight can vary due to the polydispersity of the polyethylene glycol chains.[6]

Functional Properties and Applications

This compound is a highly efficient viscosity-increasing agent and emulsifier, particularly in aqueous surfactant systems.[1] Its primary functions in formulations include:

  • Thickening: It is an effective thickener for shampoos, body washes, and facial cleansers, even in formulations that are otherwise difficult to thicken.[3]

  • Emulsification: Its amphiphilic structure enables it to stabilize oil-in-water emulsions.

  • Irritation Reduction: It has been shown to reduce the irritation potential of harsh surfactant systems, making it ideal for mild and baby cleansing products.[2]

  • Foam Enhancement: It can be used without negatively impacting the foam characteristics of a formulation.[3]

  • Sensory Modification: It imparts a soft and gentle after-feel to skin and hair.[3]

Due to these properties, it is widely used in a variety of personal care and cosmetic products. It also has potential applications in pharmaceutical formulations as a solubilizer and stabilizer for topical preparations.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard pharmacopeial and industry methods.

Determination of Saponification Value

Principle: The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance. This value is a measure of the free and esterified acids.

Apparatus:

  • Reflux condenser

  • 250 mL conical flask

  • Water bath or hot plate

  • Burette (50 mL)

Reagents:

  • 0.5 N Alcoholic Potassium Hydroxide: Dissolve approximately 28 g of KOH in 1 L of ethanol.

  • 0.5 N Hydrochloric Acid (HCl), accurately standardized.

  • Phenolphthalein indicator solution.

Procedure:

  • Accurately weigh approximately 2 g of the substance into a 250 mL conical flask.

  • Pipette 25.0 mL of 0.5 N alcoholic potassium hydroxide into the flask.

  • Attach the flask to a reflux condenser and heat on a water bath, boiling gently for 30 minutes.

  • While the sample is refluxing, prepare a blank by pipetting 25.0 mL of 0.5 N alcoholic potassium hydroxide into another 250 mL conical flask and refluxing under the same conditions.

  • After cooling, add 1 mL of phenolphthalein indicator to both the sample and blank flasks.

  • Titrate the excess KOH in both flasks with 0.5 N HCl until the pink color disappears.

Calculation: Saponification Value = (B - S) * N * 56.1 / W Where:

  • B = volume (mL) of 0.5 N HCl used for the blank

  • S = volume (mL) of 0.5 N HCl used for the sample

  • N = normality of the HCl solution

  • 56.1 = molecular weight of KOH

  • W = weight (g) of the sample

Determination of Hydroxyl Value

Principle: The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance. The hydroxyl groups are acetylated using acetic anhydride in pyridine, and the excess acetic anhydride is hydrolyzed. The resulting acetic acid is then titrated with a standardized base.

Apparatus:

  • 250 mL glass-stoppered Erlenmeyer flasks

  • Reflux condensers

  • Water bath

  • Burette (50 mL)

Reagents:

  • Pyridine-Acetic Anhydride Reagent: Mix 3 volumes of pyridine with 1 volume of acetic anhydride. Prepare fresh.

  • 0.5 N Ethanolic Potassium Hydroxide, accurately standardized.

  • Phenolphthalein indicator solution.

  • Toluene.

Procedure:

  • Accurately weigh a quantity of the substance, as indicated in the table in USP <401>, into a 250 mL glass-stoppered Erlenmeyer flask.

  • Pipette 5.0 mL of the Pyridine-Acetic Anhydride Reagent into the flask.

  • Stopper the flask, swirl to mix, and place in a 95-100°C water bath for 1 hour.

  • Prepare a blank under the same conditions.

  • Remove the flasks from the bath, add 10 mL of water, and swirl.

  • Add 15 mL of neutralized n-butanol and 1 mL of phenolphthalein indicator.

  • Titrate with 0.5 N ethanolic KOH to a faint pink endpoint.

Calculation: Hydroxyl Value = [((B - S) * N * 56.1) / W] + Acid Value Where:

  • B = volume (mL) of 0.5 N ethanolic KOH used for the blank

  • S = volume (mL) of 0.5 N ethanolic KOH used for the sample

  • N = normality of the ethanolic KOH solution

  • 56.1 = molecular weight of KOH

  • W = weight (g) of the sample

  • Acid Value is determined separately.

Determination of Acid Value

Principle: The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in one gram of the substance.

Apparatus:

  • 250 mL Erlenmeyer flask

  • Burette (50 mL)

Reagents:

  • 0.1 N Potassium Hydroxide (KOH), accurately standardized.

  • Neutralized Solvent: A mixture of equal volumes of alcohol and ether or toluene, neutralized to the phenolphthalein endpoint.

  • Phenolphthalein indicator solution.

Procedure:

  • Accurately weigh approximately 5-10 g of the substance into a 250 mL Erlenmeyer flask.

  • Add 50 mL of the neutralized solvent and a few drops of phenolphthalein indicator.

  • Swirl to dissolve the sample. If necessary, gently warm the solution.

  • Titrate with 0.1 N KOH, shaking vigorously, until a permanent faint pink color is produced.

Calculation: Acid Value = (V * N * 56.1) / W Where:

  • V = volume (mL) of 0.1 N KOH used for the titration

  • N = normality of the KOH solution

  • 56.1 = molecular weight of KOH

  • W = weight (g) of the sample

Determination of Iodine Value

Principle: The iodine value is a measure of the degree of unsaturation of a substance and is expressed as the number of grams of iodine absorbed by 100 grams of the substance. The Wijs method is commonly used.

Apparatus:

  • 500 mL Iodine flasks

  • Burette (50 mL)

Reagents:

  • Wijs Iodine Solution (Iodine Monochloride).

  • Potassium Iodide (KI) solution (15%).

  • 0.1 N Sodium Thiosulfate (Na₂S₂O₃), accurately standardized.

  • Starch indicator solution.

  • Carbon tetrachloride or chloroform.

Procedure:

  • Accurately weigh a quantity of the substance, as indicated in the table in USP <401>, into a 500 mL iodine flask.

  • Dissolve the sample in 20 mL of carbon tetrachloride or chloroform.

  • Pipette 25.0 mL of Wijs solution into the flask. Stopper the flask and swirl to mix.

  • Prepare a blank containing only the solvent and Wijs solution.

  • Allow both flasks to stand in the dark for 30 minutes.

  • Add 20 mL of 15% KI solution and 100 mL of water to each flask.

  • Titrate the liberated iodine with 0.1 N sodium thiosulfate until the yellow color almost disappears.

  • Add 1-2 mL of starch indicator and continue the titration until the blue color is discharged.

Calculation: Iodine Value = ((B - S) * N * 12.69) / W Where:

  • B = volume (mL) of 0.1 N Na₂S₂O₃ used for the blank

  • S = volume (mL) of 0.1 N Na₂S₂O₃ used for the sample

  • N = normality of the Na₂S₂O₃ solution

  • 12.69 = atomic weight of iodine / 10

  • W = weight (g) of the sample

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general manufacturing process for this compound.

Synthesis_Workflow Glucose Glucose MethylGlucoside Methyl Glucoside Glucose->MethylGlucoside Glycosidation Methanol Methanol Methanol->MethylGlucoside Glycosidation MethylGlucosideDioleate Methyl Glucoside Dioleate MethylGlucoside->MethylGlucosideDioleate Esterification OleicAcid Oleic Acid OleicAcid->MethylGlucosideDioleate Esterification FinalProduct Ethoxylated Methyl Glucoside Dioleate MethylGlucosideDioleate->FinalProduct Ethoxylation EthyleneOxide Ethylene Oxide EthyleneOxide->FinalProduct Ethoxylation

Caption: Synthesis of this compound.

Mechanism of Associative Thickening

The thickening mechanism of this compound in aqueous surfactant systems is primarily due to associative thickening. The following diagram illustrates this concept.

Associative_Thickening Formation of a 3D network via hydrophobic associations, leading to increased viscosity. cluster_micelle1 Surfactant Micelle cluster_micelle2 Surfactant Micelle s1 s1 s2 s2 s3 s3 s4 s4 s5 s5 s6 s6 s7 s7 s8 s8 s9 s9 s10 s10 EMGD EMGD Molecule Oleate1 Oleate Tail Oleate2 Oleate Tail PEG_Chain1 PEG Chain PEG_Chain2 PEG Chain Oleate1->s3 Hydrophobic Interaction Oleate2->s8 Hydrophobic Interaction

Caption: Associative Thickening Mechanism.

References

An In-depth Technical Guide to the Synthesis of Ethoxylated Methyl Glucoside Dioleate from Renewable Resources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The increasing demand for sustainable and biocompatible ingredients has propelled research into surfactants derived from renewable feedstocks. Ethoxylated methyl glucoside dioleate, a non-ionic surfactant, has garnered significant attention due to its excellent emulsifying, thickening, and solubilizing properties, coupled with a favorable safety and environmental profile.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound from renewable resources, detailing experimental protocols, key reaction parameters, and characterization methods. It is intended to serve as a core resource for professionals in research, development, and formulation science.

Introduction: The Shift to Renewable Surfactants

Surfactants are fundamental components in a vast array of industrial and consumer products, including pharmaceuticals, personal care items, and cleaning agents.[1] Historically, these molecules were predominantly synthesized from petrochemical feedstocks. However, growing environmental concerns have catalyzed a shift towards surfactants derived from renewable raw materials like sugars and vegetable oils.[1] Sugar-based surfactants, such as this compound, are notable for their biodegradability, low toxicity, and derivation from abundant natural sources.[1][3]

This compound combines a hydrophilic sugar-based head (methyl glucoside) with lipophilic fatty acid tails (oleic acid) and flexible ethoxy chains.[1] This unique structure imparts valuable properties, making it an effective thickener, emulsifier, and stabilizer.[1][4] In the pharmaceutical field, its ability to solubilize hydrophobic drugs is being explored for advanced drug delivery systems.[1][5]

Synthesis Overview: Pathways from Renewable Feedstocks

The synthesis of this compound is a multi-step process starting from fundamental renewable precursors: methyl glucoside (from glucose) and oleic acid or its methyl ester (from vegetable oils).[1] The general pathway involves two primary chemical transformations:

  • Esterification or Transesterification: Formation of methyl glucoside dioleate by reacting methyl glucoside with two equivalents of oleic acid (esterification) or methyl oleate (transesterification).

  • Ethoxylation: Addition of ethylene oxide (EO) chains to the remaining hydroxyl groups of the methyl glucoside dioleate core.

An alternative "tandem" approach involves first ethoxylating the methyl glucoside, followed by esterification with the fatty acid component.[1][6] This guide will focus on the more conventional pathway of esterification followed by ethoxylation, as well as biocatalytic alternatives.

Synthesis_Pathway cluster_Renewable Renewable Resources cluster_Intermediates Primary Intermediates cluster_Products Synthesis Stages Glucose Glucose (from Corn) MeG Methyl Glucoside Glucose->MeG Glycosidation VegOil Vegetable Oils (Palm, etc.) MeO Methyl Oleate VegOil->MeO Transesterification MGDO Methyl Glucoside Dioleate MeG->MGDO MeO->MGDO Esterification/ Transesterification FinalProduct Ethoxylated Methyl Glucoside Dioleate MGDO->FinalProduct Ethoxylation

Caption: Overall synthesis pathway from renewable resources.

Experimental Protocols

Stage 1: Synthesis of Methyl Glucoside Dioleate

This intermediate is typically formed via a base-catalyzed transesterification reaction, which is often preferred for its efficiency.[3] Enzymatic routes are also gaining traction as a greener alternative.

3.1.1. Chemical Protocol: Base-Catalyzed Transesterification

This method involves the reaction of methyl glucoside with a fatty acid methyl ester, such as methyl oleate, in the presence of a base catalyst.[6][7]

  • Materials:

    • Methyl Glucoside

    • Methyl Oleate (derived from vegetable oil)

    • Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[1][6]

    • Neutralizing Agent: Lactic acid or phosphoric acid[6]

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and vacuum connection.

  • Procedure:

    • Charge the reactor with methyl glucoside and methyl oleate. The molar ratio of methyl oleate to methyl glucoside should be between 2.1:1 and 2.8:1 to favor the formation of the diester.[6]

    • Begin agitation and heat the mixture to approximately 130°C under a nitrogen blanket to melt the reactants and remove any residual moisture.

    • Add the base catalyst (0.1 to 0.5 wt% based on the weight of methyl glucoside).[6]

    • Increase the temperature to the reaction range of 160-185°C.[6]

    • Apply vacuum to the reactor to continuously remove the methanol by-product, which drives the equilibrium towards the product side.[1]

    • Monitor the reaction progress by measuring the amount of methanol collected or by analytical techniques like thin-layer chromatography (TLC). The reaction typically takes several hours.

    • Once the reaction is complete, cool the mixture to below 80°C and neutralize the catalyst with a stoichiometric amount of lactic or phosphoric acid.[6]

    • The resulting methyl glucoside dioleate can be purified by filtration to remove the salt by-product.

3.1.2. Biocatalytic Protocol: Enzymatic Esterification

This approach utilizes lipases to catalyze the esterification of methyl glucoside with oleic acid, offering high selectivity and milder reaction conditions.

  • Materials:

    • Methyl Glucoside

    • Oleic Acid

    • Immobilized Lipase (e.g., from Candida antarctica)

    • Solvent (optional, e.g., 2-methyl-2-butanol)

  • Equipment:

    • Shaking incubator or stirred-tank reactor.

  • Procedure:

    • Combine methyl glucoside, oleic acid (2:1 molar ratio to glucoside), and the immobilized lipase in the reactor.

    • If a solvent is used, add it to the mixture to improve substrate solubility.

    • Maintain the reaction at a controlled temperature, typically between 60-80°C, under constant agitation.

    • The reaction is often conducted under vacuum to remove the water by-product.

    • Monitor the reaction by measuring the acid value of the mixture over time.

    • Upon completion, the immobilized enzyme can be recovered by simple filtration and reused.

    • The product is then purified to remove any unreacted starting materials.

Experimental_Workflow cluster_ester Stage 1: Transesterification cluster_ethoxy Stage 2: Ethoxylation Reactants Charge Reactor: Methyl Glucoside Methyl Oleate Heat_N2 Heat to 130°C (Nitrogen Purge) Reactants->Heat_N2 Add_Cat Add Base Catalyst (e.g., KOH) Heat_N2->Add_Cat React_Vac React at 160-185°C (Under Vacuum) Add_Cat->React_Vac Remove_MeOH Collect Methanol By-product React_Vac->Remove_MeOH Cool Cool to < 80°C Remove_MeOH->Cool Neutralize Neutralize with Acid Cool->Neutralize Filter1 Filter Product Neutralize->Filter1 MGDO Methyl Glucoside Dioleate Filter1->MGDO Charge_Auto Charge Autoclave: MGDO & Catalyst MGDO->Charge_Auto Inert_Heat Inert & Heat (130-160°C) Charge_Auto->Inert_Heat Add_EO Introduce Ethylene Oxide Inert_Heat->Add_EO React_Press React under Pressure Add_EO->React_Press Digest Digest & Purge React_Press->Digest Cool_Neut Cool & Neutralize Digest->Cool_Neut FinalProduct Final Product Cool_Neut->FinalProduct Chemoenzymatic_Pathway Start Methyl Glucoside + Oleic Acid Enzyme Enzymatic Esterification (Lipase Catalyst) Mild Conditions (60-80°C) Start->Enzyme MGDO Methyl Glucoside Dioleate (High Selectivity) Enzyme->MGDO Chemical Chemical Ethoxylation (Base Catalyst, High T&P) MGDO->Chemical Final Ethoxylated Methyl Glucoside Dioleate Chemical->Final

References

A Comprehensive Technical Guide to the Physicochemical Properties of PEG-120 Methyl Glucose Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth overview of the physicochemical properties of PEG-120 Methyl Glucose Dioleate, a non-ionic surfactant and emulsifier extensively utilized in the pharmaceutical and cosmetic industries.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, solubility, and key formulation parameters such as the Hydrophile-Lipophile Balance (HLB) and Critical Micelle Concentration (CMC). Furthermore, this guide outlines standard experimental protocols for the determination of these properties and presents visual workflows to facilitate a comprehensive understanding of the methodologies involved.

Introduction

PEG-120 Methyl Glucose Dioleate is the polyethylene glycol ether of the diester of methyl glucose and oleic acid, with an average of 120 moles of ethylene oxide.[1][5] It is a high molecular weight polymer derived from natural sources like corn.[1][4] Functioning as a highly efficient thickener, emulsifier, and surfactant, it is particularly valued for its ability to increase the viscosity of aqueous solutions and stabilize oil-in-water emulsions.[1][3][4] Its mildness and ability to reduce the irritation potential of entire formulations make it a preferred ingredient in a wide array of products, from skincare and haircare to pharmaceutical preparations.[1][2][6] In the context of drug development, it can be employed as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs) in various dosage forms, including creams, gels, and ointments.[7]

Physicochemical Properties

The functional efficacy of PEG-120 Methyl Glucose Dioleate in various applications is dictated by its distinct physicochemical properties. A summary of these quantitative parameters is presented in Table 1.

Table 1: Summary of Physicochemical Properties of PEG-120 Methyl Glucose Dioleate

PropertyValueReferences
Chemical Name Polyethylene glycol ether of the diester of methyl glucose and oleic acid[1][8]
INCI Name PEG-120 Methyl Glucose Dioleate[2][9]
CAS Number 86893-19-8[6][8][9]
Molecular Formula C45H81O10 (for the dioleate portion)[8]
Molecular Weight ~800 - 782.12 g/mol [8][10][11]
Appearance Pale yellow to white flakes or a clear, yellowish viscous liquid[2][5][8][10]
Odor Mild, characteristic[2][8]
HLB Value Approximately 12.5[2]
pH (1-10% solution) 4.5 - 7.5[2][8][10]
Viscosity (25°C) ~100 - 3000 cP[2][10]
Boiling Point >200°C[5][12]
Acid Value (mgKOH/g) ≤1.0[6][8]
Saponification Value (mgKOH/g) 14 - 26[6][8]
Hydroxyl Value (mgKOH/g) 14 - 26[6][8]
Iodine Value ( g/100g ) 5 - 15[6][8]
Solubility Soluble in water (especially hot water), ethanol, and most organic solvents.[2][5][12][13] Slightly soluble in water.[6]

Experimental Protocols

Accurate determination of the physicochemical properties of PEG-120 Methyl Glucose Dioleate is crucial for its effective application. The following sections detail the methodologies for measuring key parameters.

Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value is a critical parameter that indicates the balance between the hydrophilic and lipophilic portions of a surfactant, which in turn determines its emulsifying properties.[14]

Method 1: Griffin's Calculation Method (for non-ionic surfactants)

This theoretical method calculates the HLB value based on the molecular weight of the hydrophilic portion of the molecule.[15][16]

  • Protocol:

    • Determine the molecular mass of the entire PEG-120 Methyl Glucose Dioleate molecule (M).

    • Determine the molecular mass of the hydrophilic portion of the molecule (Mh), which in this case is the polyethylene glycol chain.

    • Apply Griffin's formula: HLB = 20 * (Mh / M) .[15]

    • An HLB value of 0 corresponds to a completely lipophilic molecule, while a value of 20 corresponds to a completely hydrophilic molecule.[15][16]

Method 2: Experimental Emulsion Stability Method

This practical method determines the required HLB for emulsifying a specific oil phase by preparing a series of emulsions with varying HLB values and observing their stability.[17]

  • Protocol:

    • Prepare a series of emulsifier blends with known HLB values, typically by mixing a low HLB and a high HLB surfactant in different ratios.

    • Prepare emulsions using the oil phase of interest, the aqueous phase, and each of the emulsifier blends.

    • Homogenize all preparations under identical conditions (e.g., temperature, mixing speed, and time).

    • Store the prepared emulsions at a constant temperature and observe them over a set period for signs of instability, such as creaming, coalescence, or phase separation.[17]

    • The HLB value of the emulsifier blend that produces the most stable emulsion is considered the required HLB for that specific oil-water system.[17]

G prep_blends Prepare Emulsifier Blends (Varying HLB Values) prep_emulsions Prepare Emulsions with Target Oil & Water Phases prep_blends->prep_emulsions Use in formulation homogenize Homogenize all Samples (Identical Conditions) prep_emulsions->homogenize Process observe Observe Emulsion Stability (Creaming, Coalescence) homogenize->observe Store and Monitor determine_hlb Identify HLB of Most Stable Emulsion observe->determine_hlb Analyze results

Experimental Workflow for HLB Determination.
Determination of Critical Micelle Concentration (CMC)

Method 1: Surface Tension Measurement

This is a classic method for CMC determination. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[19][20]

  • Protocol:

    • Prepare a series of aqueous solutions of PEG-120 Methyl Glucose Dioleate with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The point at which the slope of the curve changes abruptly corresponds to the CMC.[19]

G prep_solutions Prepare Surfactant Solutions (Varying Concentrations) measure_st Measure Surface Tension (Tensiometer) prep_solutions->measure_st For each concentration plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data Generate data points identify_cmc Identify Inflection Point (CMC) plot_data->identify_cmc Analyze graph

Workflow for CMC Determination by Surface Tension.

Method 2: Fluorescence Spectroscopy

This sensitive method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[19][21]

  • Protocol:

    • Prepare a series of PEG-120 Methyl Glucose Dioleate solutions of varying concentrations, each containing a constant, low concentration of a fluorescent probe like pyrene.

    • Excite the solutions at an appropriate wavelength and record the fluorescence emission spectra.

    • For pyrene, calculate the ratio of the intensity of the first and third vibronic peaks (I1/I3). This ratio is sensitive to the polarity of the probe's microenvironment.

    • Plot the I1/I3 ratio against the logarithm of the surfactant concentration.

    • A sharp decrease in the ratio indicates the partitioning of the probe into the hydrophobic micellar core. The concentration at the midpoint of this sigmoidal transition is taken as the CMC.[20]

Determination of Solubility

The solubility of a polymer is a fundamental property that dictates its utility in various formulations.

  • Protocol:

    • Accurately weigh a small amount of PEG-120 Methyl Glucose Dioleate (e.g., 0.1 g) and place it into a series of test tubes or vials.[22]

    • Add a fixed volume of various solvents (e.g., 10 mL) to each tube. The solvents should cover a range of polarities (e.g., water, ethanol, acetone, chloroform, hexane).[22]

    • Agitate the mixtures at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[22][23] For PEG-120 Methyl Glucose Dioleate, heating the water to 50-60°C can accelerate dissolution.[5][13]

    • Visually inspect each sample for the presence of undissolved polymer. A soluble polymer will form a clear, homogeneous solution, while an insoluble polymer will remain as a separate phase.[24]

    • For quantitative analysis, the saturated solution can be filtered to remove excess solute, and the concentration of the dissolved polymer in the filtrate can be determined gravimetrically after solvent evaporation, or by a suitable analytical technique like chromatography.

G start Start add_polymer Add Weighed Polymer to Test Tubes start->add_polymer add_solvents Add Various Solvents (Fixed Volume) add_polymer->add_solvents agitate Agitate at Constant Temp (e.g., 24h) add_solvents->agitate observe Visually Inspect for Undissolved Polymer agitate->observe decision Homogeneous Solution? observe->decision soluble Soluble decision->soluble Yes insoluble Insoluble/ Partially Soluble decision->insoluble No

General Workflow for Polymer Solubility Testing.

Applications in Research and Drug Development

The unique properties of PEG-120 Methyl Glucose Dioleate make it a versatile excipient in pharmaceutical formulations.

  • Thickening Agent: It is highly effective at increasing the viscosity of surfactant-based systems, which is crucial for the formulation of gels, creams, and lotions with desirable texture and residence time on the skin.[1][4]

  • Emulsifier and Stabilizer: With an HLB value of approximately 12.5, it is suitable for creating stable oil-in-water (O/W) emulsions.[2][16] This is essential for formulating products that contain both aqueous and oily active ingredients, preventing phase separation.[5]

  • Solubilizer: As with other PEG derivatives, it can enhance the solubility of poorly water-soluble APIs, potentially improving their bioavailability in topical and other formulations.[3][7]

  • Irritation Mitigation: A key advantage is its ability to reduce the overall irritation potential of a formulation containing harsher surfactants, making it ideal for products intended for sensitive skin or delicate areas.[1][2][6]

Safety and Toxicology

PEG-120 Methyl Glucose Dioleate is generally considered a safe ingredient for use in cosmetic and pharmaceutical products.[2][9] Due to its high molecular weight, its penetration through healthy, intact skin is minimal.[1][5] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety and concluded that it is safe for use in cosmetic products.[2] It is known to be non-irritating to the skin and eyes.[6][9]

Conclusion

PEG-120 Methyl Glucose Dioleate is a multifunctional polymer with a well-defined set of physicochemical properties that make it a valuable component in a wide range of applications, including advanced drug delivery systems. Its efficacy as a thickener, emulsifier, and irritation mitigator, combined with a favorable safety profile, ensures its continued importance for researchers and formulation scientists. A thorough understanding and experimental determination of its properties, such as HLB and CMC, are essential for optimizing its performance in new and existing formulations.

References

Unlocking Formulation Potential: A Technical Guide to the Hydrophilic-Lipophilic Balance of Ethoxylated Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the hydrophilic-lipophilic balance (HLB) of ethoxylated methyl glucoside dioleate, a versatile nonionic surfactant. Understanding the HLB of this compound is critical for its effective application in pharmaceutical and research settings, particularly in the development of stable emulsions and effective drug delivery systems. This document provides a comprehensive overview of its properties, methods for determining its HLB value, and its mechanism of action in formulations.

Introduction to this compound

This compound is a complex nonionic surfactant synthesized from renewable resources.[1] Its structure combines a hydrophilic sugar-based head (methyl glucoside) with lipophilic tails derived from oleic acid. The addition of ethylene oxide chains (ethoxylation) further enhances its hydrophilic nature.[2] This unique molecular architecture allows it to effectively reduce the interfacial tension between oil and water phases, making it a valuable emulsifier, thickener, and solubilizer in a variety of applications.[1][3][4][5] A notable variant, PEG-120 methyl glucose dioleate, indicates an average of 120 moles of ethylene oxide, highlighting the tunability of its properties.[3]

The Significance of the Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter for surfactant selection, quantifying the degree to which a surfactant is hydrophilic or lipophilic. The HLB scale, first developed by William C. Griffin, typically ranges from 0 to 20.[6][7][8]

  • Low HLB values (0-10) indicate a more lipophilic (oil-soluble) character, making the surfactant suitable for water-in-oil (W/O) emulsions.

  • High HLB values (10-20) signify a more hydrophilic (water-soluble) nature, ideal for oil-in-water (O/W) emulsions.[6]

The HLB value of this compound is a key determinant of its functionality in a given formulation.

Quantitative Data: HLB Values

The degree of ethoxylation significantly impacts the HLB value of methyl glucoside dioleate. The non-ethoxylated form is considerably more lipophilic than its ethoxylated counterparts.

CompoundDegree of EthoxylationApproximate HLB ValuePredominant CharacterPrimary Application Type
Methyl Glucoside Dioleate04.4[9]LipophilicWater-in-Oil (W/O) Emulsions
PEG-120 Methyl Glucose Dioleate~120 moles EO12.5[10]HydrophilicOil-in-Water (O/W) Emulsions

Experimental Protocols for HLB Determination

The HLB value of a nonionic surfactant like this compound can be determined through both theoretical calculations and experimental methods.

Theoretical Calculation: Griffin's Method

Griffin's method is a widely used theoretical approach for calculating the HLB of nonionic surfactants containing polyethylene glycol (PEG) chains.[6][7][11]

Principle: The HLB value is calculated based on the weight percentage of the hydrophilic portion (the ethoxy groups) of the molecule.

Formula: HLB = (E / 5) Where:

  • E is the weight percentage of ethylene oxide in the molecule.[7]

Methodology:

  • Determine the molecular weight of the entire this compound molecule.

  • Calculate the total molecular weight of the polyethylene glycol chains (hydrophilic portion).

  • Calculate the weight percentage of the ethylene oxide portion (E).

  • Divide the weight percentage by 5 to obtain the HLB value.

Experimental Determination: Emulsion Stability Method (General Protocol)

This method involves preparing a series of emulsions with varying surfactant blends to identify the HLB required to emulsify a specific oil phase.

Principle: The optimal emulsifier or blend of emulsifiers for a given oil will have an HLB value that matches the "required HLB" of that oil, resulting in the most stable emulsion.

Methodology:

  • Select two surfactants with known HLB values, one higher and one lower than the expected HLB of the test surfactant (this compound).

  • Prepare a series of blends of the two known surfactants in varying ratios to create a range of HLB values.

  • Prepare a series of oil-in-water emulsions using a standard oil phase and each of the surfactant blends as the emulsifier.

  • Observe the stability of the emulsions over a set period (e.g., 24 hours). Stability can be assessed by observing creaming, coalescence, or phase separation.

  • The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil and can be correlated to the HLB of the test surfactant if it produces a similarly stable emulsion under the same conditions.

Other Experimental Methods

Other experimental techniques for determining HLB include the Greenwald method , which involves titrating a solution of the surfactant in a benzene-dioxane mixture with water until turbidity appears, and the saponification method , which is suitable for esters.[8][12][13] The saponification method involves calculating the HLB from the saponification value of the ester and the acid value of the fatty acid.[7][8]

Application in Drug Delivery: A Workflow for Enhanced Solubilization

The amphiphilic nature of this compound makes it an effective agent for solubilizing hydrophobic drugs, thereby potentially increasing their bioavailability.[1][2] This is achieved through the formation of micelles.

Drug_Delivery_Workflow cluster_formulation Formulation Stage cluster_process Micellization Process cluster_delivery Delivery & Release Drug Hydrophobic Drug Micelle Micelle Formation (Self-Assembly) Drug->Micelle Surfactant Ethoxylated Methyl Glucoside Dioleate Surfactant->Micelle Aqueous Aqueous Medium Aqueous->Micelle Encapsulation Drug Encapsulation (Hydrophobic Core) Micelle->Encapsulation Hydrophobic tails form core Dispersion Stable Aqueous Dispersion Encapsulation->Dispersion Hydrophilic heads face water Release Drug Release at Target Site Dispersion->Release Improved Bioavailability

Caption: Workflow of drug solubilization using this compound.

Conclusion

The hydrophilic-lipophilic balance is a fundamental property of this compound that governs its performance as a surfactant. With a tunable HLB value dependent on the degree of ethoxylation, this versatile ingredient can be tailored for a wide range of applications, from stabilizing emulsions to enhancing the delivery of poorly soluble drugs. A thorough understanding of its HLB and the methods for its determination is essential for formulators seeking to leverage its full potential in the development of advanced pharmaceutical and cosmetic products.

References

A Comparative Analysis of Base-Catalyzed versus Acid-Catalyzed Ethoxylation of Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethoxylation of methyl glucoside dioleate, a bio-based surfactant precursor, is a critical process for tailoring its hydrophilic-lipophilic balance (HLB) to suit a wide range of applications, from cosmetics to pharmaceuticals. The addition of ethylene oxide (EO) units to the methyl glucoside dioleate backbone can be effectively achieved through either base-catalyzed or acid-catalyzed pathways. The choice of catalyst not only dictates the reaction mechanism but also significantly influences the product distribution, yield, and the formation of byproducts. This technical guide provides a comprehensive comparison of these two catalytic methods, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting the optimal synthesis strategy.

Introduction to Ethoxylation of Methyl Glucoside Dioleate

Methyl glucoside dioleate is a diester formed from the reaction of methyl glucoside with two molecules of oleic acid. The remaining hydroxyl groups on the glucose moiety are available for further functionalization, most commonly through ethoxylation. This process involves the ring-opening polymerization of ethylene oxide at the hydroxyl sites, forming polyoxyethylene chains. The length of these chains is a key determinant of the resulting surfactant's properties.

Base-catalyzed ethoxylation is the more prevalent industrial method, typically employing strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). This method is known for its high efficiency and selectivity.

Acid-catalyzed ethoxylation , on the other hand, utilizes Lewis or Brønsted acids as catalysts. While it offers an alternative synthetic route, it is often associated with a higher propensity for side reactions, leading to a broader product distribution and the formation of undesirable byproducts.

Comparative Data on Catalytic Ethoxylation

The selection of a catalytic system has a profound impact on the reaction outcomes. The following tables summarize the key quantitative differences between base- and acid-catalyzed ethoxylation of methyl glucoside dioleate. The data presented is a synthesis of findings from analogous reactions involving fatty acid esters and polyols, providing a representative comparison.

Table 1: Comparison of Reaction Conditions

ParameterBase-Catalyzed EthoxylationAcid-Catalyzed Ethoxylation
Catalyst Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH)Lewis Acids (e.g., BF₃, SnCl₄), Brønsted Acids
Catalyst Conc. 0.1 - 0.5% w/w0.5 - 2.0% w/w
Temperature 140 - 180°C120 - 160°C
Pressure 2 - 5 bar2 - 5 bar
Reaction Time 2 - 6 hours3 - 8 hours

Table 2: Comparison of Reaction Outcomes

OutcomeBase-Catalyzed EthoxylationAcid-Catalyzed Ethoxylation
Yield of Ethoxylates High (>90%)Moderate to High (70-90%)
Product Distribution Narrower (more predictable EO chain length)Broader (less predictable EO chain length)
Byproduct Formation Low (minimal PEG formation)High (significant PEG and other byproducts)
Selectivity HighModerate

Experimental Protocols

The following are detailed, representative methodologies for the base- and acid-catalyzed ethoxylation of methyl glucoside dioleate.

Base-Catalyzed Ethoxylation of Methyl Glucoside Dioleate

Materials:

  • Methyl glucoside dioleate

  • Potassium hydroxide (KOH)

  • Ethylene oxide (EO)

  • Nitrogen gas (high purity)

  • Phosphoric acid (for neutralization)

Procedure:

  • A high-pressure stainless-steel autoclave reactor is charged with methyl glucoside dioleate.

  • The reactor is purged with nitrogen to create an inert atmosphere.

  • The catalyst, potassium hydroxide (0.2% w/w based on the total charge), is added to the reactor.

  • The mixture is heated to 110°C under a gentle nitrogen sparge to remove any traces of moisture.

  • After dehydration, the temperature is raised to the reaction temperature of 150°C.

  • Ethylene oxide is introduced into the reactor at a controlled rate, maintaining a pressure of 3-4 bar.

  • The reaction is highly exothermic and requires careful temperature control. The reaction progress is monitored by the uptake of ethylene oxide.

  • Once the desired amount of ethylene oxide has been consumed, the feed is stopped, and the reaction mixture is allowed to digest for 1-2 hours to ensure complete reaction.

  • The reactor is cooled to 80-90°C, and the catalyst is neutralized by the addition of an equimolar amount of phosphoric acid.

  • The final product is discharged from the reactor and can be further purified if necessary.

Acid-Catalyzed Ethoxylation of Methyl Glucoside Dioleate

Materials:

  • Methyl glucoside dioleate

  • Boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid catalyst

  • Ethylene oxide (EO)

  • Nitrogen gas (high purity)

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • A dry, high-pressure stainless-steel autoclave reactor is charged with methyl glucoside dioleate.

  • The reactor is thoroughly purged with high-purity nitrogen.

  • The Lewis acid catalyst, boron trifluoride etherate (1.0% w/w based on the total charge), is carefully added to the reactor under a nitrogen blanket.

  • The mixture is heated to the reaction temperature of 130°C.

  • Ethylene oxide is fed into the reactor at a controlled rate, maintaining a constant pressure of 3 bar.

  • The reaction temperature is carefully maintained, as the reaction is exothermic.

  • The consumption of ethylene oxide is monitored to follow the reaction progress.

  • After the theoretical amount of ethylene oxide has been added, the reaction is allowed to proceed for an additional 2-3 hours.

  • The reactor is then cooled to 70°C, and the reaction is quenched by the addition of a sodium bicarbonate solution to neutralize the acid catalyst.

  • The crude product is then washed with water to remove the catalyst salts and any water-soluble byproducts like polyethylene glycols.

  • The final product is dried under vacuum.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows for both catalytic processes.

Reaction Mechanisms

Base_Catalyzed_Ethoxylation cluster_base Base-Catalyzed Mechanism MGD_OH Methyl Glucoside Dioleate (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻ K⁺) MGD_OH->Alkoxide Deprotonation KOH KOH KOH->Alkoxide Product1 R-O-CH₂CH₂-O⁻ K⁺ Alkoxide->Product1 Nucleophilic Attack EO Ethylene Oxide EO->Product1 Product_n Ethoxylated Product (R-(OCH₂CH₂)n-OH) Product1->Product_n Propagation (n EO) H2O H₂O Product1->H2O Protonation (Workup)

Caption: Base-catalyzed ethoxylation via an alkoxide intermediate.

Acid_Catalyzed_Ethoxylation cluster_acid Acid-Catalyzed Mechanism EO_acid Ethylene Oxide Protonated_EO Protonated EO (Activated Complex) EO_acid->Protonated_EO Protonation H_plus H⁺ (Acid Catalyst) H_plus->Protonated_EO Intermediate Intermediate Complex Protonated_EO->Intermediate Nucleophilic Attack MGD_OH_acid Methyl Glucoside Dioleate (R-OH) MGD_OH_acid->Intermediate Product_acid Ethoxylated Product (R-(OCH₂CH₂)n-OH) Intermediate->Product_acid Ring Opening & Propagation Catalyst_regen H⁺ (Regenerated) Intermediate->Catalyst_regen

Caption: Acid-catalyzed ethoxylation through protonation of ethylene oxide.

Experimental Workflows

Experimental_Workflow cluster_base_wf Base-Catalyzed Workflow cluster_acid_wf Acid-Catalyzed Workflow start_base Charge Reactor with Methyl Glucoside Dioleate add_koh Add KOH Catalyst start_base->add_koh dehydrate Dehydrate at 110°C add_koh->dehydrate heat_base Heat to 150°C dehydrate->heat_base add_eo_base Feed Ethylene Oxide heat_base->add_eo_base digest_base Digest for 1-2h add_eo_base->digest_base cool_base Cool to 80-90°C digest_base->cool_base neutralize_base Neutralize with Phosphoric Acid cool_base->neutralize_base end_base Discharge Product neutralize_base->end_base start_acid Charge Reactor with Methyl Glucoside Dioleate add_bf3 Add BF₃·OEt₂ Catalyst start_acid->add_bf3 heat_acid Heat to 130°C add_bf3->heat_acid add_eo_acid Feed Ethylene Oxide heat_acid->add_eo_acid digest_acid Digest for 2-3h add_eo_acid->digest_acid cool_acid Cool to 70°C digest_acid->cool_acid neutralize_acid Neutralize with Sodium Bicarbonate cool_acid->neutralize_acid wash Wash with Water neutralize_acid->wash dry Dry under Vacuum wash->dry end_acid Final Product dry->end_acid

Caption: Comparative experimental workflows for ethoxylation.

Conclusion

The choice between base- and acid-catalyzed ethoxylation of methyl glucoside dioleate depends on the desired product characteristics and processing considerations. Base catalysis is generally the preferred method due to its higher selectivity, yields, and the production of a narrower range of ethoxylates with fewer byproducts.[1][2] This method is well-suited for applications where a well-defined product with high purity is required.

Acid catalysis, while a viable alternative, presents challenges in controlling the product distribution and minimizing the formation of polyethylene glycols and other side products.[1][3] However, for applications where a broader distribution of ethoxylates is acceptable or even desirable, and where post-reaction purification is feasible, acid catalysis may be considered.

This guide provides the foundational knowledge for researchers and professionals to make an informed decision on the most appropriate catalytic method for their specific needs in the synthesis of ethoxylated methyl glucoside dioleate. Further optimization of the presented protocols may be necessary to achieve the desired degree of ethoxylation and product purity for specific applications.

References

Spectroscopic Characterization of Ethoxylated Methyl Glucoside Dioleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxylated methyl glucoside dioleate is a complex nonionic surfactant widely utilized in the pharmaceutical and cosmetic industries for its emulsifying, thickening, and solubilizing properties.[1][2][3] Its performance is intrinsically linked to its molecular structure, specifically the degree of ethoxylation and the esterification of the methyl glucoside core. Consequently, precise spectroscopic analysis is paramount for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the key spectroscopic techniques for the characterization of this compound, including detailed experimental protocols and data interpretation.

Molecular Structure and Key Functional Groups

The fundamental structure of this compound consists of a methyl glucoside core that has been esterified with two oleic acid chains and ethoxylated with polyethylene glycol (PEG) chains.[1][2] The key functional groups amenable to spectroscopic analysis include:

  • Ester Linkages (-COO-): Formed between the hydroxyl groups of methyl glucoside and the carboxyl groups of oleic acid.

  • Polyoxyethylene Chains (-OCH₂CH₂-): The repeating ethoxy units that determine the hydrophilic-lipophilic balance (HLB) of the surfactant.[1]

  • Glucoside Moiety: The core carbohydrate structure.

  • Oleate Chains: The long hydrophobic alkyl chains containing a cis-double bond.

Spectroscopic techniques are fundamental in verifying the intricate structure of this compound, confirming the successful completion of both esterification and ethoxylation reactions.[1]

Spectroscopic Analysis Techniques

The primary spectroscopic methods for the comprehensive characterization of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing quantitative information on the degree of ethoxylation and confirming the positions of esterification.[1] Both ¹H and ¹³C NMR are employed to confirm covalent linkages and determine the degree of substitution.[1]

Illustrative NMR Data

The following table summarizes the expected chemical shifts for the key structural moieties of this compound. Exact chemical shifts can vary based on the solvent, concentration, and the specific isomeric distribution of the product.[4]

Structural Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl Glucoside
Anomeric H~4.8-5.0~100-104 (C-1)
Oleate
Vinyl H (-CH=CH-)~5.3~129-131
Methylene (-CH₂COO-)~2.3~34
Carbonyl (C=O)-~172-174
Polyoxyethylene
Repeating units (-OCH₂CH₂-)~3.6~70

Table 1: Illustrative ¹H and ¹³C NMR chemical shifts for key structural moieties of this compound.[4]

In ¹H NMR spectra, successful esterification is confirmed by the appearance of signals corresponding to the protons of the oleate chains, particularly the characteristic signals for the vinyl protons of the double bond and the methylene protons adjacent to the ester group.[4] The degree of ethoxylation can be estimated by comparing the integral of the repeating (-OCH₂CH₂-) units of the polyethylene glycol (PEG) chains with the integral of a known proton on the methyl glucoside backbone.[4]

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the ester groups gives a distinct signal, confirming esterification. The carbons of the ethoxy chains produce a strong, characteristic peak, while the carbons of the methyl glucoside core can be assigned to verify the backbone integrity.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the key functional groups present in the molecule, providing qualitative confirmation of its structure.[1] The technique is particularly useful for verifying the presence of ester linkages and the polyether backbone.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3450O-HStretching (residual hydroxyl groups)
~2870C-HStretching (alkyl chains)
~1740C=OStretching (ester)
~1465C-HBending (alkyl chains)
~1100C-O-CStretching (polyoxyethylene ether linkages)

Table 2: Expected characteristic FTIR absorption bands for this compound.

The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group, confirming the esterification of the methyl glucoside. A prominent, broad band around 1100 cm⁻¹ corresponds to the C-O-C stretching of the polyoxyethylene chains, which is a characteristic feature of ethoxylated compounds.[5]

Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is an invaluable technique for determining the molecular weight distribution of ethoxylated polymers like this compound.[6] This soft ionization technique minimizes fragmentation and allows for the analysis of the entire polymer distribution, providing information on the average molecular weight and the degree of ethoxylation.[6]

Expected Mass Spectrum Characteristics

A typical MALDI-TOF mass spectrum of this compound will show a distribution of regularly spaced peaks.[6] The mass difference between adjacent peaks corresponds to the mass of a single ethylene oxide monomer unit (44 Da).[6] This allows for the direct determination of the distribution of ethoxymer species within the sample. The overall mass-to-charge ratio (m/z) of the peaks will be centered around the average molecular weight of the specific product (e.g., ~2653 g/mol for PEG-120 Methyl Glucose Dioleate).[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Referencing: Use the residual solvent peak as an internal reference.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Referencing: Use the solvent peak as an internal reference.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton environments.

    • Assign peaks based on known chemical shifts of similar compounds.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the liquid or semi-solid this compound sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the key functional groups.

    • Compare the obtained spectrum with reference spectra of known standards if available.

MALDI-TOF Mass Spectrometry Protocol
  • Sample and Matrix Preparation:

    • Matrix Selection: Choose a suitable matrix for polymer analysis, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[7] Prepare a saturated solution of the matrix in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

    • Sample Solution: Dissolve the this compound sample in a suitable solvent like tetrahydrofuran (THF) to a concentration of approximately 1 mg/mL.

    • Cationizing Agent: For nonpolar polymers, an alkali salt (e.g., sodium iodide) or a silver salt (e.g., silver trifluoroacetate) can be added to the sample or matrix solution to promote ionization.[7]

  • Target Plate Spotting (Dried-Droplet Method):

    • Mix the sample solution and the matrix solution in a ratio of approximately 1:5 to 1:10 (v/v).

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature, forming co-crystals of the sample and matrix.

  • Instrument Parameters:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Mode: Positive ion, linear or reflectron mode (reflectron mode provides higher resolution for lower mass ranges).

    • Laser: Nitrogen laser (337 nm) or other suitable laser. The laser power should be optimized to achieve good signal intensity while minimizing fragmentation.

    • Calibration: Calibrate the instrument using a known polymer standard with a similar mass range.

  • Data Acquisition and Analysis:

    • Acquire mass spectra from multiple spots within the sample preparation.

    • Average the spectra to improve the signal-to-noise ratio.

    • Analyze the resulting spectrum to determine the peak distribution, the mass of the repeating unit, and the average molecular weight.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethoxylated Methyl Glucoside Dioleate NMR NMR Spectroscopy ¹H and ¹³C Analysis Sample->NMR FTIR FTIR Spectroscopy Functional Group ID Sample->FTIR MS Mass Spectrometry Molecular Weight Distribution Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment FTIR->Purity MW Molecular Weight Determination MS->MW

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, FTIR, and Mass Spectrometry is essential for ensuring product quality, consistency, and efficacy. This technical guide provides the foundational knowledge, including illustrative data and detailed experimental protocols, to enable researchers, scientists, and drug development professionals to effectively analyze this important nonionic surfactant. The application of these techniques will facilitate a deeper understanding of the structure-property relationships, ultimately leading to the development of improved formulations and products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Methyl Glucoside as a Core in Surfactant Synthesis

The increasing demand for sustainable and biocompatible materials has positioned renewable resources at the forefront of chemical innovation. Among these, methyl glucoside, a derivative of glucose, has emerged as a versatile and advantageous core for the synthesis of non-ionic surfactants. Its inherent biodegradability, low toxicity, and derivation from natural feedstocks make it an attractive alternative to petroleum-based counterparts.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and experimental protocols related to methyl glucoside-based surfactants, tailored for professionals in research and drug development.

Synthesis of Methyl Glucoside-Based Surfactants

Methyl glucoside serves as a hydrophilic head group, which can be chemically modified to attach a hydrophobic tail, typically a fatty acid or fatty alcohol chain. The nature of the linkage between the methyl glucoside core and the hydrophobic moiety significantly influences the final properties of the surfactant. The primary synthetic routes include esterification, amidation, and enzymatic synthesis.

Synthesis of Methyl Glucoside Esters

Methyl glucoside esters are a prominent class of surfactants synthesized by forming an ester linkage between the hydroxyl groups of methyl glucoside and a fatty acid. A common approach involves the esterification of the primary hydroxyl group at the C-6 position due to its higher reactivity.

One synthetic strategy involves protecting the secondary hydroxyl groups, followed by coupling with a fatty acid, and subsequent deprotection. For instance, methyl 4,6-O-benzylidene-α-D-glucopyranoside can be acylated with a fatty acid chloride, followed by hydrogenolysis to yield the 6-O-acyl derivative. A more direct method involves the reaction of methyl glucoside with fatty acid methyl esters in the presence of a base catalyst.[3]

G A Methyl Glucoside D Esterification / Transesterification A->D B Fatty Acid (or Fatty Acid Methyl Ester) B->D C Acid or Base Catalyst (e.g., p-TSA, K2CO3) C->D E Methyl Glucoside Ester Surfactant D->E F Purification (e.g., Column Chromatography) E->F G Pure Surfactant F->G

Fig. 1: General workflow for the synthesis of methyl glucoside esters.
Synthesis of Amide-Linked Surfactants

Amide-based surfactants derived from methyl glucoside offer enhanced stability against hydrolysis compared to their ester counterparts.[4] The synthesis is more complex, often involving a multi-step process. A typical pathway begins with the conversion of a hydroxyl group on the methyl glucoside to an amino group. This is often achieved by first converting it to an azide intermediate, followed by a Staudinger reaction or reduction to the amine. The resulting amino-functionalized methyl glucoside is then coupled with a fatty acid or its activated derivative (like an acid chloride) to form the final amide-linked surfactant.[5][6]

G cluster_0 Functionalization of Methyl Glucoside cluster_1 Amide Formation A Methyl Glucoside B Nucleophilic Substitution A->B C Azide Intermediate B->C D Staudinger Coupling / Reduction C->D E Amino-functionalized Methyl Glucoside D->E G Amide Coupling E->G F Fatty Acid / Acid Chloride F->G H Amide-Linked Surfactant G->H

Fig. 2: Logical relationship in the synthesis of amide-linked surfactants.
Enzymatic Synthesis

To align with green chemistry principles, enzymatic routes for synthesizing methyl glucoside surfactants have been developed. Lipases are commonly used to catalyze esterification or transesterification reactions under milder conditions, often solvent-free, which reduces the environmental impact.[7][8] For instance, immobilized lipase from Candida antarctica (Novozym 435) is effective in catalyzing the reaction between methyl glucoside and fatty acids or their esters.[9] Dextransucrase from Leuconostoc mesenteroides has also been used to synthesize alkyl α-D-glucosides from sucrose and various alcohols, achieving yields of up to 50%.[10]

Physicochemical Properties and Data

The performance of a surfactant is defined by its physicochemical properties, which are tunable by altering the molecular structure, such as the length of the hydrophobic alkyl chain and the nature of the chemical linkage.

Surface Activity: CMC and Surface Tension

The critical micelle concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles, and it is a key indicator of surfactant efficiency. The surface tension at the CMC (γcmc) indicates the effectiveness of the surfactant in reducing the surface tension of water. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.[11][12]

Table 1: Physicochemical Properties of Methyl Glucoside Ester Surfactants

Surfactant Name Alkyl Chain CMC (mM) γcmc (mN/m) Krafft Temp. (Tk) (°C) Reference
Methyl 6-O-hexanoyl-α-D-glucopyranoside C5 30 31.8 < 25 [11]
Methyl 6-O-octanoyl-α-D-glucopyranoside C7 6.5 29.3 < 25 [11]
Methyl 6-O-decanoyl-α-D-glucopyranoside C9 1.2 28.1 30 [11]
Methyl 6-O-dodecanoyl-α-D-glucopyranoside C11 0.25 26.6 50 [11]
Methyl α-D-glucopyranosiduronic acid hexyl ester C6 13 29.1 < 25 [11]
Methyl α-D-glucopyranosiduronic acid octyl ester C8 2.5 27.6 < 25 [11]
Methyl α-D-glucopyranosiduronic acid decyl ester C10 0.5 27.1 < 25 [11]
Methyl α-D-glucopyranosiduronic acid dodecyl ester C12 0.1 26.1 < 25 [11]

Data sourced from equilibrium surface tension isotherm measurements.[11]

Solubility and Krafft Temperature

The Krafft temperature (Tk) is the temperature at which the solubility of a surfactant equals its CMC. Below the Tk, the surfactant has limited solubility. Surfactants with high Krafft temperatures may have limited applications at ambient temperatures. For methyl 6-O-acyl-α-D-glucopyranosides, the Tk increases significantly with the alkyl chain length.[11] In contrast, amide-linked surfactants from methyl glucoside tend to exhibit very high Krafft temperatures due to strong intermolecular hydrogen bonding, which can limit their use to higher temperature applications.[4][5]

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical measure of the degree to which a surfactant is hydrophilic or lipophilic. It is used to select the appropriate surfactant for a specific application, such as forming oil-in-water (o/w) or water-in-oil (w/o) emulsions. Surfactants with higher HLB values are more hydrophilic and favor o/w emulsions, while those with lower HLB values are more lipophilic and favor w/o emulsions.

Table 2: Estimated HLB Values of Methyl Glucoside Derivatives

Surfactant Type HLB Value Application Reference
Methyl Glucose Dioleate Ester ~4.4 W/O Emulsifier [13]
Methyl Glucose Sesquistearate Ester ~12 O/W Emulsifier [14]

| Alkyl Glucosides (general) | Ether | 10 - 15 | O/W Emulsifier, Detergent |[15] |

Phase Behavior

In aqueous solutions, as the concentration of methyl glucoside-based surfactants increases, they can form various lyotropic liquid crystalline phases beyond simple micelles. Common phases include hexagonal (H1), bicontinuous cubic (V1), and lamellar (Lα) phases.[16] The specific phase sequence and the temperature ranges of their stability depend on the surfactant's molecular structure, including alkyl chain length and the presence of linkers like oligoethylene glycol.[16] Amide-linked surfactants from methyl glucoside have been observed to exclusively form the hexagonal H1-phase.[5]

Biodegradability and Toxicity

A major advantage of methyl glucoside-based surfactants is their favorable environmental profile. They are derived from renewable resources and are readily biodegradable.[17][18][19] Studies have shown that alkyl polyglucosides (APGs), a closely related class, undergo rapid and complete biodegradation, making them an environmentally friendly alternative to many conventional surfactants.[18][20] They also exhibit low toxicity and are mild to the skin and eyes, which is why they are highly favored in personal care and cosmetic formulations.[1][20]

Experimental Protocols

Protocol: Synthesis of Amide-Linked Surfactant (General)

This protocol outlines a general, multi-step procedure for synthesizing an amide-linked surfactant from methyl glucoside, based on methodologies described in the literature.[5][6]

  • Functionalization:

    • Step 1 (Tosylation): Dissolve methyl glucoside in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portion-wise and stir overnight. Work up the reaction to isolate the tosylated intermediate (e.g., methyl 6-O-tosyl-α-D-glucopyranoside).

    • Step 2 (Azidation): Dissolve the tosylated intermediate in a suitable solvent like DMF. Add sodium azide (NaN₃) and heat the mixture (e.g., at 80-100°C) for several hours until TLC indicates completion. Extract and purify to obtain the azide intermediate (e.g., methyl 6-azido-6-deoxy-α-D-glucopyranoside).

  • Staudinger Coupling:

    • Step 3 (Amine Formation & Coupling): Dissolve the azide intermediate and a fatty acid chloride in an anhydrous solvent like chloroform. Add triphenylphosphine (PPh₃) and stir at room temperature. The azide is reduced to an amine in situ, which then reacts with the acid chloride to form the amide.

  • Purification:

    • Step 4: Evaporate the solvent under reduced pressure. Purify the crude product using flash column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide-linked surfactant.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

G start Start tosylation 1. Tosylate Methyl Glucoside (Pyridine, TsCl) start->tosylation azidation 2. Convert to Azide (DMF, NaN3) tosylation->azidation coupling 3. Staudinger Coupling (Fatty Acid Chloride, PPh3) azidation->coupling purify 4. Purify Product (Column Chromatography) coupling->purify characterize 5. Characterize (NMR, MS) purify->characterize end End characterize->end

Fig. 3: Experimental workflow for amide-linked surfactant synthesis.
Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the micellization point. Surface tension is the most common method.

  • Preparation of Solutions: Prepare a stock solution of the synthesized methyl glucoside surfactant in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution, covering a wide concentration range.

  • Surface Tension Measurement:

    • Use a surface tensiometer (e.g., Du-Nouy ring or Wilhelmy plate method) to measure the surface tension of each dilution, starting from the most dilute solution.[12]

    • Ensure the equipment is properly calibrated and maintain a constant temperature (e.g., 25°C) throughout the measurements.

    • Allow each solution to equilibrate before taking a reading.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The surface tension decreases linearly with log C below the CMC and then becomes nearly constant above the CMC.

    • The CMC is determined from the point of intersection of the two extrapolated linear portions of the plot. The surface tension value in the plateau region is the γcmc.[11][21]

References

A Technical Guide to the Biodegradability and Environmental Impact of Sugar-Based Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Sugar-based surfactants, derived from renewable resources like glucose, sucrose, and fatty alcohols, are increasingly recognized as sustainable alternatives to conventional petroleum-based surfactants.[1][2][3] Their favorable environmental profile is characterized by excellent biodegradability, low toxicity, and high compatibility with biological systems.[4][5] This technical guide provides an in-depth analysis of the biodegradability, environmental fate, and ecotoxicological impact of common classes of sugar-based surfactants, including Alkyl Polyglycosides (APGs), Sucrose Esters (SEs), and Rhamnolipids. It includes a summary of quantitative data, detailed experimental protocols for assessing biodegradability and toxicity, and visualizations of key metabolic and experimental pathways to support research and development efforts.

Introduction to Sugar-Based Surfactants

Sugar-based surfactants are a broad class of non-ionic surfactants synthesized from renewable feedstocks.[1][6] Their structure consists of a hydrophilic sugar moiety (e.g., glucose, sucrose) and a hydrophobic alkyl chain derived from fatty acids or fatty alcohols.[1][5] This amphiphilic nature allows them to reduce surface tension and are utilized in a wide range of applications, including personal care products, detergents, and pharmaceuticals.[1][5][7] Growing concerns over the environmental persistence and toxicity of traditional surfactants have driven the demand for greener alternatives.[2][8] Sugar-based surfactants meet this demand due to their complete and rapid degradation in the environment and their generally mild toxicological profile.[4][5][9]

The primary classes of sugar-based surfactants discussed in this guide are:

  • Alkyl Polyglycosides (APGs): Synthesized from fatty alcohols and glucose, APGs are widely used in cleaning and personal care products for their excellent foaming and cleansing properties.[1]

  • Sucrose Esters (SEs): Formed by the esterification of sucrose with fatty acids, these surfactants are common in the food, cosmetic, and pharmaceutical industries.[10][11] They are known to be non-toxic and non-irritant.[10]

  • Rhamnolipids: These glycolipid biosurfactants are produced by microorganisms, notably Pseudomonas aeruginosa.[12] They are of great interest for bioremediation due to their ability to enhance the degradation of hydrophobic pollutants.[13][14]

  • Glucamides: A class of sugar-based surfactants known for their mildness and good cleaning performance.

Biodegradability Profile

A key environmental advantage of sugar-based surfactants is their high biodegradability.[4] Biodegradation can be categorized into two main types:

  • Primary Degradation: The initial alteration of the chemical structure of the surfactant, resulting in the loss of its surface-active properties.[15] A pass criterion for primary biodegradability is typically a level of at least 80%.[16]

  • Ultimate Degradation: The complete breakdown of the surfactant by microorganisms into carbon dioxide, water, mineral salts, and biomass.[15] For a substance to be classified as "readily biodegradable" under OECD 301 guidelines, it must achieve at least 60% conversion to CO2 or 70% removal of Dissolved Organic Carbon (DOC) within a 28-day period, including a "10-day window".[15][17]

Sugar-based surfactants consistently meet the criteria for ready biodegradability under both aerobic and anaerobic conditions.[1][15][18] Their natural structure, featuring ester or glycosidic linkages, is easily recognized and cleaved by common microbial enzymes.[6]

Data Presentation: Aerobic Biodegradability

The following table summarizes the ultimate aerobic biodegradability of various sugar-based surfactants based on standard OECD testing protocols.

Surfactant TypeCommon Name(s)Test MethodDuration (Days)% Degradation (Mineralization)ClassificationReference(s)
Alkyl PolyglucosideC12/14 APGOECD 301D, 301E, 301A28>60%Readily Biodegradable[18]
Alkyl PolyglucosideAPG (general)OECD Confirmatory Test798% (Elimination)High Degradation[18]
Sugar EsterSucrose LaurateNot Specified--Readily Biodegradable[11]
Sugar EsterSucrose Octanoate EstersNot Specified-RapidReadily Biodegradable[9]
RhamnolipidRhamnolipidNot Specified--Readily Biodegradable[13]

Environmental Fate and Microbial Degradation Pathways

Upon release into the environment, sugar-based surfactants are rapidly metabolized by diverse microbial communities in soil, sediment, and aquatic systems. The degradation process is typically initiated by enzymatic hydrolysis of the glycosidic or ester bond, which separates the hydrophilic sugar head from the hydrophobic alkyl tail.[6][11]

  • Hydrolysis: Extracellular enzymes (e.g., esterases, glycosidases) cleave the surfactant molecule into a sugar and a fatty acid or fatty alcohol.

  • Metabolism: Both resulting molecules are common metabolites that are readily assimilated by microorganisms. The sugar enters the glycolysis pathway, while the fatty acid/alcohol is broken down via β-oxidation. Both pathways ultimately lead to the production of acetyl-CoA, which enters the citric acid cycle for complete mineralization to CO2 and water.

While variations in sugar head group size or alkyl chain length do not significantly affect overall biodegradability, substitutions near the ester bond can slow the degradation rate.[11] For example, sucrose α-sulfonyl laurate degrades via initial alkyl chain oxidation because the sulfonyl group blocks the faster ester hydrolysis pathway.[11]

G cluster_environment Aqueous Environment cluster_cell Microbial Cell Surfactant Sugar Ester Surfactant (e.g., Sucrose Laurate) Enzymes Microbial Extracellular Enzymes (Esterases) Surfactant->Enzymes Hydrolysis Sugar Sugar Moiety (e.g., Sucrose -> Glucose) Enzymes->Sugar Uptake FattyAcid Fatty Acid (e.g., Lauric Acid) Enzymes->FattyAcid Uptake Glycolysis Glycolysis Pathway Sugar->Glycolysis BetaOxidation β-Oxidation Pathway FattyAcid->BetaOxidation AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA BetaOxidation->AcetylCoA TCA Citric Acid Cycle (TCA) AcetylCoA->TCA Mineralization CO₂ + H₂O + Biomass TCA->Mineralization

Diagram 1. Generalised microbial degradation pathway of a sugar ester surfactant.

Rhamnolipids, as biosurfactants, play a dual role. They are biodegradable themselves and also facilitate the biodegradation of other hydrophobic organic compounds (HOCs) by increasing their bioavailability.[14][19] They achieve this by reducing interfacial tension and forming micelles that solubilize the HOCs, making them more accessible to microbial attack.[14]

Ecotoxicity and Environmental Impact

A comprehensive environmental assessment requires evaluating the potential toxicity of a substance to aquatic and terrestrial organisms. Sugar-based surfactants are generally characterized by low toxicity compared to their petrochemical counterparts.[1][4]

Aquatic Toxicity

The ecotoxicity of surfactants is typically assessed by determining the concentration that affects 50% of a test population over a specific time. Key endpoints are:

  • LC50 (Median Lethal Concentration): The concentration that is lethal to 50% of the test fish population.

  • EC50 (Median Effective Concentration): The concentration that causes a specific sublethal effect (e.g., immobilization) in 50% of the test invertebrate population (like Daphnia) or inhibits growth in 50% of an algal population.[20]

The aquatic toxicity of APGs is in the typical range for surfactants, with effective concentrations between 1 and 10 mg/L.[18] Toxicity tends to increase with the length of the hydrophobic alkyl chain.[21] Sucrose esters have been shown to have low oral toxicity and do not raise concerns of carcinogenicity.[22][23]

Data Presentation: Aquatic Ecotoxicity
Surfactant TypeAlkyl ChainTest OrganismEndpointConcentration (mg/L)Reference(s)
Alkyl PolyglucosideC12/14Fish (not specified)LC503[18]
Alkyl PolyglucosideC12/14Daphnia (invertebrate)EC507[18]
Alkyl PolyglucosideC12/14AlgaeEC506[18]
Alkyl PolyglucosideC8/10 (Caprylyl/Capryl Glucoside)Vibrio fischeri (bacteria)EC5029.05[21]
Alkyl PolyglucosideC12 (Lauryl Glucoside)Vibrio fischeri (bacteria)EC5013.81[21]
Terrestrial Toxicity

Studies on C12/14 APG have demonstrated very low toxicity to terrestrial organisms. In acute tests with earthworms, no effect was observed even at the highest concentration tested (654 mg/L).[18] Similarly, the same concentration had no adverse impact on the growth of oats, radishes, or tomatoes, indicating a low risk to the terrestrial environment from agricultural use of sewage sludge.[18]

Experimental Protocols

Accurate assessment of biodegradability and ecotoxicity relies on standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This widely used method determines the ultimate aerobic biodegradability of an organic compound by measuring the amount of CO₂ produced.[15]

  • Principle: A pre-determined concentration of the test substance is inoculated in a mineral medium with a mixed population of microorganisms (e.g., from activated sludge).[24] The mixture is aerated with CO₂-free air in sealed vessels in the dark at a constant temperature (20-22°C) for 28 days.[17][24] The CO₂ produced by the microbial degradation of the test substance is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂).

  • Inoculum: Activated sludge from a sewage treatment plant that treats predominantly domestic wastewater is commonly used. The microorganisms are washed and pre-conditioned.

  • Test Substance and Controls:

    • Test Vessels: Mineral medium, inoculum, and test substance (e.g., 10-20 mg/L of organic carbon).

    • Blank Control: Mineral medium and inoculum only (to measure CO₂ evolution from the inoculum itself).

    • Reference Control: A readily biodegradable substance like sodium benzoate is run in parallel to check the viability of the inoculum.

    • Toxicity Control: Test substance plus the reference substance to check for inhibitory effects of the test material on the microorganisms.

  • Procedure:

    • Prepare the mineral medium and add it to the test flasks.

    • Add the inoculum and the test/reference substance to the respective flasks.

    • Connect the flasks to a CO₂-trapping apparatus.

    • Incubate for 28 days in the dark, ensuring continuous aeration with CO₂-free air.

    • Periodically (e.g., every 2-3 days) measure the CO₂ produced in the trapping solution.

  • Data Analysis: The cumulative percentage of biodegradation is plotted against time. The pass level for ready biodegradability is ≥60% of ThCO₂ achieved within the 10-day window of the 28-day test.[15]

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (28 Days) cluster_analysis 3. Analysis P1 Prepare Mineral Medium P3 Prepare Test, Blank, Reference & Toxicity Controls P1->P3 P2 Prepare Inoculum (e.g., Activated Sludge) P2->P3 I1 Combine solutions in sealed biometer flasks P3->I1 I2 Aerate with CO₂-free air I1->I2 I3 Incubate at 20-22°C in dark I2->I3 I4 CO₂ produced is trapped in Ba(OH)₂ or NaOH solution I3->I4 A1 Periodically titrate trapping solution to quantify CO₂ I4->A1 A2 Calculate cumulative CO₂ production over time A1->A2 A3 Calculate % Biodegradation vs. Theoretical CO₂ (ThCO₂) A2->A3 A4 Check against pass criteria (≥60% in 10-day window) A3->A4

Diagram 2. Experimental workflow for the OECD 301B biodegradability test.
Protocol 2: Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a defined medium for 48 hours. The daphnids are observed at 24 and 48 hours, and the number of immobilized individuals is recorded. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Test Organism: Daphnia magna or a similar suitable species, cultured under controlled laboratory conditions.

  • Procedure:

    • A range of at least five test concentrations is prepared by diluting a stock solution of the test substance.

    • Groups of daphnids (e.g., 20 daphnids divided into four replicates of five) are exposed to each test concentration and a control (medium only).

    • Test vessels are maintained at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle for 48 hours. The daphnids are not fed during the test.

    • The number of mobile and immobile daphnids in each vessel is counted at 24 and 48 hours.

  • Data Analysis: The results are used to calculate the EC50 value—the concentration estimated to immobilize 50% of the daphnids—at 24 and 48 hours, using appropriate statistical methods (e.g., probit analysis, logistic regression).

Conclusion

Sugar-based surfactants represent a class of high-performance, environmentally compatible surface-active agents.[5] Their derivation from renewable resources, coupled with their classification as readily biodegradable, positions them as a sustainable technology for a multitude of industries.[1][3][4] Quantitative data consistently demonstrate that these compounds are rapidly and completely broken down in the environment through well-understood microbial pathways.[18] Furthermore, ecotoxicological studies indicate a low toxicity profile for both aquatic and terrestrial ecosystems compared to many conventional surfactants.[1][18] The continued research and adoption of sugar-based surfactants are crucial steps toward achieving greener and more sustainable chemical-based products and processes.

References

Methodological & Application

Application Notes and Protocols for Ethoxylated Methyl Glucoside Dioleate as an Emulsifier in Stable Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethoxylated methyl glucoside dioleate, commonly known by its INCI name PEG-120 Methyl Glucose Dioleate, is a versatile non-ionic emulsifier and viscosity modifier derived from natural sources.[1][2][3] It is the polyethylene glycol ether of the diester of methyl glucose and oleic acid.[1][3] This ingredient is widely utilized in the cosmetic and pharmaceutical industries for its excellent emulsifying, thickening, and stabilizing properties.[][5] A key advantage of this compound is its mildness and ability to reduce the irritation potential of formulations, making it suitable for sensitive skin products.[6][7][8]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on utilizing this compound to create stable emulsion-based formulations. The document outlines experimental procedures for emulsion preparation and characterization, along with representative data to guide formulation development.

Physicochemical Properties

This compound is a high molecular weight surfactant that is soluble in water.[1] Its chemical structure, featuring both hydrophilic (polyoxyethylene) and lipophilic (dioleate) moieties, allows it to effectively reduce the interfacial tension between oil and water phases, leading to the formation of stable emulsions.[9] The degree of ethoxylation is a critical parameter that influences its hydrophilic-lipophilic balance (HLB) and, consequently, its emulsifying and thickening performance.[10]

Table 1: Typical Physicochemical Properties of this compound

PropertyValueReference
INCI Name PEG-120 Methyl Glucose Dioleate[7][9]
Appearance Yellowish or white flake/solid[2]
Solubility Soluble in hot water[1]
Typical Use Level 0.1% - 5.0% w/w[2]
pH (10% solution) 4.5 - 7.5[2]
Saponification Value 14 - 26 mg KOH/g[2]
Hydroxyl Value 14 - 26 mg KOH/g[2]
Acid Value ≤ 1.0 mg KOH/g[2]

Mechanism of Emulsification

As a non-ionic surfactant, this compound stabilizes emulsions through a steric hindrance mechanism. The lipophilic oleate chains anchor within the oil droplets, while the hydrophilic ethoxylated glucose chains extend into the continuous aqueous phase. This creates a hydrated barrier around the oil droplets, preventing them from coalescing.

EmulsificationMechanism cluster_oil_droplet Oil Droplet cluster_water_phase Aqueous Phase Oil Oil Emulsifier Ethoxylated Methyl Glucoside Dioleate Emulsifier->Oil Anchors in oil Lipophilic_Tail Lipophilic Oleate Tail Lipophilic_Tail->Emulsifier Hydrophilic_Head Hydrophilic Ethoxylated Head Hydrophilic_Head->Emulsifier

Caption: Mechanism of emulsion stabilization by this compound.

Experimental Protocols

The following protocols provide a framework for preparing and evaluating the stability of oil-in-water (O/W) emulsions using this compound.

Materials and Equipment
  • Emulsifier: this compound (e.g., Glucamate™ DOE-120)

  • Oil Phase: Mineral oil, Isopropyl myristate, or other suitable oil

  • Aqueous Phase: Deionized water

  • Preservative: Phenoxyethanol or other suitable preservative

  • Homogenizer: High-shear rotor-stator or microfluidizer

  • Viscometer: Brookfield or similar rotational viscometer

  • Particle Size Analyzer: Dynamic Light Scattering (DLS) or Laser Diffraction

  • Microscope: Optical microscope with imaging capabilities

  • Centrifuge

  • pH meter

  • Heating and stirring equipment

Emulsion Preparation Protocol

This protocol describes the preparation of a 100g batch of a simple O/W emulsion.

  • Aqueous Phase Preparation:

    • In a beaker, combine deionized water and any water-soluble components (e.g., glycerin, if used).

    • Add the this compound to the aqueous phase.

    • Heat the aqueous phase to 70-75°C while stirring gently until the emulsifier is fully dissolved.

  • Oil Phase Preparation:

    • In a separate beaker, combine the oil phase components (e.g., mineral oil, isopropyl myristate).

    • Heat the oil phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while maintaining the temperature and stirring.

    • Increase the stirring speed and homogenize the mixture for 5-10 minutes using a high-shear mixer. The homogenization speed and time will need to be optimized depending on the desired droplet size.

  • Cooling and Final Additions:

    • Allow the emulsion to cool to below 40°C with gentle stirring.

    • Add any temperature-sensitive ingredients, such as preservatives and fragrances.

    • Adjust the pH if necessary.

    • Continue stirring until the emulsion is uniform and has reached room temperature.

EmulsionPreparationWorkflow A Prepare Aqueous Phase (Water + Emulsifier) Heat to 70-75°C C Combine Phases Slowly add Oil to Water A->C B Prepare Oil Phase (Oil) Heat to 70-75°C B->C D Homogenize (High Shear, 5-10 min) C->D E Cool to <40°C D->E F Add Preservatives E->F G Final Emulsion F->G

Caption: Experimental workflow for preparing an oil-in-water emulsion.

Emulsion Stability Testing Protocols

Stability testing is crucial to predict the long-term performance of an emulsion. A combination of methods is recommended.

  • Macroscopic Evaluation:

    • Visually inspect the emulsion for any signs of phase separation, creaming, sedimentation, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month).

    • Store samples at different temperature conditions (e.g., 4°C, 25°C, 40°C) to assess temperature stability.

  • Microscopic Evaluation:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under an optical microscope to assess the droplet size distribution and look for signs of flocculation or coalescence.

  • Particle Size Analysis:

    • Dilute the emulsion with deionized water to an appropriate concentration for the instrument.

    • Measure the mean droplet size and polydispersity index (PDI) using a particle size analyzer (e.g., DLS).

    • Repeat measurements over time to monitor any changes in droplet size, which can indicate instability. An increase in particle size over time suggests coalescence.[11]

  • Viscosity Measurement:

    • Measure the viscosity of the emulsion using a rotational viscometer at a controlled temperature (e.g., 25°C).

    • Monitor the viscosity at regular intervals during storage. A significant change in viscosity can indicate structural changes within the emulsion.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Observe the sample for any signs of phase separation or creaming. This accelerated test helps to predict long-term gravitational stability.

  • Freeze-Thaw Cycling:

    • Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).

    • After a set number of cycles (e.g., 3-5), visually and microscopically examine the emulsion for any signs of instability, such as phase separation or irreversible changes in texture.

Representative Data and Formulation Guidelines

The following tables present hypothetical but representative data for O/W emulsions formulated with varying concentrations of this compound. These tables are intended to serve as a guide for formulation development.

Table 2: Effect of Emulsifier Concentration on Emulsion Properties (Initial)

Emulsifier Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Viscosity (cP at 25°C)
1.04500.451500
2.03200.303500
3.02500.256000
4.02300.228500
5.02200.2011000

Table 3: Stability Data for Emulsion with 3.0% Emulsifier over 3 Months

TimeStorage ConditionMean Droplet Size (nm)Viscosity (cP)Visual Appearance
Day 125°C2506000Homogeneous, white lotion
Week 125°C2556010No change
Month 125°C2605980No change
Month 325°C2655950No change
Day 140°C2506000Homogeneous, white lotion
Week 140°C2705900No change
Month 140°C2855800Slight thinning
Month 340°C3005700Stable, slight thinning

Safety and Handling

This compound is considered a non-toxic and non-irritating ingredient, making it suitable for a wide range of personal care applications, including products for sensitive skin and baby care.[6][8] It has been shown to reduce the irritation potential of other surfactants in a formulation.[3] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended when handling the raw material.

Conclusion

This compound is a highly effective and versatile emulsifier and thickener for creating stable oil-in-water emulsions. Its natural origin, mildness, and excellent performance characteristics make it a valuable ingredient for a wide array of cosmetic and pharmaceutical formulations. By following the detailed protocols and considering the representative data presented in these application notes, researchers and formulators can effectively develop stable and aesthetically pleasing products. Further optimization of formulation parameters, such as the oil-to-water ratio and homogenization process, will be necessary to achieve the desired product characteristics for specific applications.

References

Application Notes and Protocols for Ethoxylated Methyl Glucoside Dioleate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethoxylated methyl glucoside dioleate, commonly listed with the INCI name PEG-120 Methyl Glucose Dioleate, is a versatile and highly effective non-ionic surfactant, emulsifier, and thickener used extensively in the cosmetics and personal care industry.[1][2] Derived from natural and renewable resources such as corn and vegetable oils, it is lauded for its exceptional mildness, making it an ideal ingredient for a wide range of applications, including shampoos, facial cleansers, body washes, and baby products.[1][3][4]

One of its primary functions is to build viscosity in surfactant-based systems, even those that are traditionally difficult to thicken.[5][6] Beyond its thickening capabilities, PEG-120 Methyl Glucose Dioleate is known to reduce the irritation potential of entire formulations, a significant benefit in developing gentle cleansing products.[7][8] It also contributes to a desirable sensory experience, imparting a soft and gentle after-feel without negatively impacting the foaming characteristics of the product.[4][9]

These application notes provide a comprehensive protocol for the successful incorporation of this compound into cosmetic formulations and detail key experimental procedures for performance evaluation.

Key Properties and Functions

PropertyDescriptionCitation(s)
INCI Name PEG-120 Methyl Glucose Dioleate[4]
CAS Number 86893-19-8[4]
Appearance Pale yellow solid in waxy flake form or a yellowish syrup.[4][9]
Type Non-ionic surfactant, thickener, emulsifier.[1][2]
Origin Derived from corn and vegetable oils.[3][4]
Key Functions Viscosity builder, irritation mitigator, emulsifier, sensory enhancer.[6][7][10]
Solubility Soluble in water; can be processed hot or cold.[3][10]

Quantitative Data: Formulation Guidelines

The concentration of this compound should be optimized based on the desired rheology of the final product and the specific surfactant system being used.

ParameterRecommended RangeApplication(s)Citation(s)
Usage Level 0.1% - 5.0%Shampoos, body washes, facial cleansers, liquid soaps.[9][11]
Typical Concentration 0.5% - 3.0%General thickening in surfactant systems.[12][13]
pH Stability Range 4.5 - 9.0Broad applicability in various cosmetic formulations.[10]
Illustrative Viscosity Performance

The following table provides an illustrative example of the thickening effect of PEG-120 Methyl Glucose Dioleate in a simple surfactant base. Actual results will vary depending on the complete formulation.

Concentration of PEG-120 Methyl Glucose Dioleate (% w/w)Viscosity (cP) at 25°C
0.0~10
0.51000 - 2000
1.02500 - 4000
2.04500 - 6500
3.0> 7000

Experimental Protocols

Protocol for Incorporation into a Surfactant System

This protocol outlines the two primary methods for incorporating PEG-120 Methyl Glucose Dioleate into a cosmetic formulation.

Method 1: Direct Incorporation (Hot Process)

  • Water Phase Preparation: In a primary vessel, combine deionized water and any water-soluble ingredients (e.g., glycerin, glycols). Begin moderate agitation.

  • Heating: Heat the water phase to 50-60°C.

  • Addition of Thickener: Slowly add the PEG-120 Methyl Glucose Dioleate flakes or liquid to the heated water phase under continuous stirring.[3]

  • Mixing: Continue mixing until the thickener is fully dissolved and the solution is uniform.

  • Surfactant Addition: Add the primary and secondary surfactants to the main vessel.

  • Cooling and Final Adjustments: Allow the mixture to cool to room temperature. Add heat-sensitive ingredients such as fragrances, preservatives, and actives below 40°C. Adjust the pH to the desired range.

Method 2: Pre-dissolving (Cold or Hot Process)

  • Prepare a Stock Solution: In a separate vessel, dissolve the PEG-120 Methyl Glucose Dioleate in water at a ratio of 1:5 to 1:10 (thickener to water).[11][14] Gentle heating can be used to expedite dissolution.

  • Main Batch Preparation: In the main manufacturing vessel, combine the primary and secondary surfactants with the remaining formulation water.

  • Combining: Add the pre-dissolved thickener solution to the main surfactant base under agitation.

  • Final Additions: Incorporate other ingredients such as colorants, fragrances, and preservatives. Mix until the batch is homogeneous.

G cluster_method1 Method 1: Direct Incorporation (Hot Process) cluster_method2 Method 2: Pre-dissolving A1 Combine water and water-soluble ingredients B1 Heat water phase to 50-60°C A1->B1 C1 Add PEG-120 Methyl Glucose Dioleate B1->C1 D1 Mix until fully dissolved C1->D1 E1 Add surfactants D1->E1 F1 Cool and add heat-sensitive ingredients E1->F1 A2 Dissolve PEG-120 in water (1:5 to 1:10 ratio) C2 Add pre-dissolved solution to main base A2->C2 B2 Prepare main surfactant base B2->C2 D2 Add final ingredients C2->D2

Figure 1: Workflow for incorporating PEG-120 Methyl Glucose Dioleate.
Protocol for Stability Testing

To ensure the long-term integrity of the formulation, a rigorous stability testing protocol is essential.

  • Sample Preparation: Prepare samples of the final formulation in the intended commercial packaging.

  • Initial Analysis (Time Zero): Record the initial physical and chemical properties of the formulation, including:

    • Appearance (clarity, color)

    • Odor

    • pH

    • Viscosity

  • Accelerated Stability Testing:

    • Place samples in a stability chamber at elevated temperatures (e.g., 40°C or 45°C) for a period of one to three months.[15][16]

    • Evaluate the samples at set intervals (e.g., 2, 4, 8, and 12 weeks) for any changes in the parameters listed in step 2.

  • Freeze-Thaw Cycle Testing:

    • Subject the samples to a minimum of three cycles of temperature changes.[15]

    • One cycle consists of placing the product at -10°C for 24 hours, followed by 24 hours at room temperature (25°C).[15]

    • After the cycles, examine the samples for any signs of separation, crystallization, or other physical instabilities.

  • Light Exposure Testing:

    • Expose samples in both clear glass containers and the final packaging to UV light to assess potential for color and fragrance degradation.[15]

G A Prepare Samples in Final Packaging B Initial Analysis (Time Zero) - Appearance, Odor, pH, Viscosity A->B C Accelerated Stability (40-45°C for 3 months) B->C D Freeze-Thaw Cycles (-10°C to 25°C, 3 cycles) B->D E Light Exposure Testing B->E F Periodic Evaluation C->F D->F E->F G Final Analysis and Shelf-Life Determination F->G

Figure 2: Experimental workflow for stability testing.
Protocol for Foam Analysis (Cylinder Shake Method)

This method provides a simple and rapid assessment of foam volume and stability.

  • Sample Preparation: Prepare a 10% dilution of the formulated product in distilled water.

  • Measurement:

    • Pour 50 mL of the diluted sample into a 100 mL graduated cylinder.[17]

    • Cover the cylinder and shake it vigorously for 10 seconds.[17]

    • Immediately place the cylinder on a level surface and record the initial foam volume.

  • Foam Stability:

    • Record the foam volume again after a set time interval (e.g., 5 minutes).[17]

    • Calculate the foam stability percentage using the following formula:

      • Foam Stability (%) = (Foam Volume at 5 min / Initial Foam Volume) x 100

Protocol for In Vitro Irritation Assessment

To substantiate the mildness and irritation-reduction claims associated with this compound, in vitro testing using reconstructed human epidermis (RhE) models is recommended.

  • Model Selection: Utilize a validated RhE model such as the EpiDerm™ Skin Irritation Test (SIT).[18]

  • Procedure:

    • Follow the specific protocol for the chosen RhE model, which generally involves:

      • Topical application of the test formulation to the tissue surface.[18]

      • An incubation period (e.g., 60 minutes of exposure followed by a 42-hour post-incubation).[18]

      • Washing the formulation from the tissue surface.

  • Viability Assessment:

    • Assess tissue viability using a cellular metabolic activity assay, such as the MTT assay.[18]

    • A reduction in tissue viability below a certain threshold (e.g., 50%) compared to a negative control indicates irritation potential.[18]

Conclusion

This compound is a high-performance, naturally-derived ingredient that offers significant benefits in cosmetic formulating. Its efficacy as a thickener, coupled with its pronounced mildness and irritation-reducing properties, makes it an excellent choice for a wide array of personal care products. By following the detailed protocols for incorporation and evaluation outlined in these notes, researchers and formulators can effectively harness the unique advantages of this versatile ingredient to create stable, aesthetically pleasing, and gentle consumer products.

References

Application of Ethoxylated Methyl Glucoside Dioleate in Agrochemical Adjuvant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethoxylated methyl glucoside dioleate is a non-ionic surfactant derived from renewable resources, making it an environmentally favorable choice for agrochemical formulations.[1][2] Its properties as an emulsifier, thickener, and wetting agent contribute to enhancing the efficacy of pesticides and herbicides by improving their spreadability and absorption on plant surfaces.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and formulation chemists working on the development of agrochemical adjuvants.

Physicochemical Properties and Performance Data

This compound's performance is influenced by its degree of ethoxylation, which affects its hydrophilic-lipophilic balance (HLB).[2] While specific quantitative data for direct comparison with other adjuvants is often proprietary, the following tables provide a summary of expected performance characteristics and illustrative data for common adjuvant classes to serve as a benchmark.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Water-soluble; soluble in alcohols and other polar solvents[1]
Chemical Stability Stable under normal conditions; may hydrolyze under extreme acidic or basic conditions[1]
Biodegradability High[1]
Toxicity Considered non-toxic and non-irritating[1]

Table 2: Comparative Performance of Agrochemical Adjuvants (Illustrative Data)

Adjuvant TypeConcentration (%)Surface Tension (mN/m)Contact Angle on Paraffin Film (°)Emulsion Stability (Creaming Index after 24h)
This compound 0.130 - 4040 - 50< 2%
Alcohol Ethoxylate (C12-15, 7EO) 0.128 - 3535 - 45< 2%
Alkyl Polyglucoside (C8-10) 0.127 - 3230 - 40< 3%
Methylated Seed Oil (MSO) 1.025 - 3020 - 30N/A (used in oil-based formulations)
Control (Water) N/A~72> 90N/A

Table 3: Illustrative Phytotoxicity Data on Selected Crops

Adjuvant (at 2x recommended rate)CropPhytotoxicity SymptomSeverity (Scale 0-5)
This compound SoybeanNone observed0
This compound CornNone observed0
Alcohol Ethoxylate SoybeanLeaf speckling1
Alkyl Polyglucoside CornSlight chlorosis1

Table 4: Illustrative Herbicide Efficacy Data (Greenhouse Study)

HerbicideAdjuvant (0.5% v/v)Weed SpeciesWeed Control (%)
Glyphosate NoneVelvetleaf65
Glyphosate This compoundVelvetleaf85
Glyphosate Alcohol EthoxylateVelvetleaf88
Glufosinate NoneGiant Foxtail70
Glufosinate This compoundGiant Foxtail90

Experimental Protocols

The following are detailed protocols for the evaluation of agrochemical adjuvants.

Protocol for Measuring Surface Tension

Objective: To determine the effect of the adjuvant on the surface tension of a pesticide spray solution.

Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Distilled or deionized water

  • Pesticide concentrate

  • This compound and other adjuvants for comparison

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Prepare a stock solution of the pesticide in water at the desired concentration.

  • Prepare a series of adjuvant concentrations in the pesticide solution (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).

  • Pour a sample of the test solution into a clean glass beaker and place it on the tensiometer platform.

  • Measure the surface tension according to the instrument's operating procedure.

  • Record the surface tension in millinewtons per meter (mN/m).

  • Thoroughly clean the ring or plate between measurements.

  • Repeat the measurement for each adjuvant concentration and replicate the experiment at least three times.

Protocol for Assessing Emulsion Stability

Objective: To evaluate the ability of the adjuvant to create a stable emulsion of an emulsifiable concentrate (EC) or oil dispersion (OD) formulation in water.

Materials:

  • Graduated cylinders (100 mL) with stoppers

  • Water of standard hardness

  • Pesticide EC or OD formulation

  • This compound

  • Timer

Procedure:

  • Add 95 mL of standard hardness water to a 100 mL graduated cylinder.

  • Add 5 mL of the pesticide formulation containing the test adjuvant to the cylinder.

  • Stopper the cylinder and invert it 10 times.

  • Place the cylinder in a rack at a constant temperature (e.g., 25°C) and start the timer.

  • Observe and record the volume of any separated cream or oil at the top or sediment at the bottom at intervals of 30 minutes, 1 hour, 2 hours, and 24 hours.

  • Calculate the creaming index as: (Volume of cream / Total volume of emulsion) x 100%.

Protocol for Greenhouse Phytotoxicity Screening

Objective: To assess the potential for an adjuvant to cause injury to a target crop.

Materials:

  • Healthy, uniformly grown crop plants (e.g., soybean, corn)

  • Spray chamber or backpack sprayer with a calibrated nozzle

  • Pesticide formulation

  • This compound

  • Measuring tape or calipers

  • Camera

Procedure:

  • Grow the target crop in pots under controlled greenhouse conditions to a specific growth stage (e.g., V2-V3 for soybean).

  • Prepare the spray solutions:

    • Control (water only)

    • Pesticide alone (at the recommended rate)

    • Pesticide + Adjuvant (at the recommended rate)

    • Pesticide + Adjuvant (at twice the recommended rate)

  • Randomly assign treatments to the plants, ensuring at least four replicates per treatment.

  • Apply the treatments to the plants using the spray equipment, ensuring uniform coverage.

  • Return the plants to the greenhouse and maintain optimal growing conditions.

  • Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting, malformation) at 3, 7, and 14 days after treatment (DAT).

  • Rate the phytotoxicity on a scale of 0 (no injury) to 100% (plant death).

  • Measure plant height and collect above-ground biomass at the end of the experiment.

  • Statistically analyze the data to determine significant differences between treatments.

Protocol for Field Efficacy Trials

Objective: To evaluate the enhancement of pesticide efficacy by the adjuvant under field conditions.

Materials:

  • Calibrated field plot sprayer

  • Pesticide formulation

  • This compound

  • Plot stakes and measuring tape

  • Data collection tools (e.g., notebooks, tablets)

Procedure:

  • Select a field site with a uniform population of the target weed or pest.

  • Design the experiment with a randomized complete block design with at least four replications.

  • Establish individual plots of a specific size (e.g., 3m x 10m).

  • Treatments should include:

    • Untreated control

    • Pesticide alone (at various rates, e.g., 0.5x, 1x the recommended rate)

    • Pesticide (at the same rates) + this compound (at a specified rate)

  • Apply the treatments at the appropriate weed/pest growth stage and under suitable environmental conditions.

  • Assess weed control or pest mortality at regular intervals (e.g., 7, 14, 28 DAT).

  • Collect data on crop injury (phytotoxicity) at the same intervals.

  • At the end of the season, harvest the plots and measure crop yield.

  • Statistically analyze the data to determine the effect of the adjuvant on pesticide efficacy and crop yield.

Visualizations

Agrochemical_Adjuvant_Evaluation_Workflow cluster_0 Phase 1: Formulation & Physicochemical Analysis cluster_1 Phase 2: Greenhouse Evaluation cluster_2 Phase 3: Field Trials cluster_3 Phase 4: Data Analysis & Reporting A Adjuvant & Pesticide Selection B Formulation Preparation A->B C Surface Tension Measurement B->C D Emulsion Stability Testing B->D E Phytotoxicity Screening C->E D->E Proceed if stable F Preliminary Efficacy Study E->F G Plot Establishment F->G Proceed with promising formulations H Treatment Application G->H I Efficacy & Crop Safety Assessment H->I J Yield Analysis I->J K Statistical Analysis J->K L Final Report & Recommendations K->L

Caption: Workflow for the evaluation of an agrochemical adjuvant.

Adjuvant_Mechanism cluster_0 Spray Droplet cluster_1 With Adjuvant A Pesticide + Water B High Surface Tension A->B C Pesticide + Water + Adjuvant D Reduced Surface Tension C->D E Improved Spreading D->E F Enhanced Absorption E->F

Caption: Mechanism of action for a wetting adjuvant.

References

Application Notes and Protocols for Nanoemulsion Creation with Ethoxylated Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and model protocols for the formulation of nanoemulsions using ethoxylated methyl glucoside dioleate, a versatile and mild non-ionic surfactant. Due to its favorable safety profile and emulsifying properties, this excipient is a promising candidate for advanced drug delivery systems and cosmetic formulations.[1][2][3]

Introduction to this compound in Nanoemulsions

This compound, commonly referred to as PEG-120 Methyl Glucose Dioleate, is a naturally derived surfactant known for its exceptional ability to act as an emulsifier, thickener, and solubilizer.[1][4][5] It is synthesized from renewable resources like corn and palm, making it a desirable ingredient in "green" formulations.[4][6] Its non-ionic nature and high molecular weight contribute to its mildness and low irritation potential, rendering it suitable for sensitive applications, including ophthalmic and dermatological preparations.[4][7]

In the context of nanoemulsions, this compound serves as a primary stabilizer for the oil-in-water (O/W) interface. With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 12.5, it is well-suited for creating O/W nanoemulsions, where the oil phase is dispersed as fine droplets within a continuous aqueous phase.[8][9] The techniques for preparing such nanoemulsions can be broadly categorized into high-energy and low-energy methods.

Data Presentation: Model Formulation and Processing Parameters

The following tables summarize plausible quantitative parameters for creating nanoemulsions with this compound using both high-energy and low-energy methods. These are model parameters and should be optimized for specific active pharmaceutical ingredients (APIs) and desired final product characteristics.

Table 1: High-Energy Method (High-Pressure Homogenization) - Model Parameters

ParameterRangeUnitNotes
Formulation
Oil Phase (e.g., Isopropyl Myristate, Medium-Chain Triglycerides)5 - 20% (w/w)Choice of oil depends on drug solubility and desired properties.
This compound (PEG-120)2 - 10% (w/w)Concentration should be optimized to achieve desired droplet size and stability.
Aqueous Phase (e.g., Purified Water, Buffer)70 - 93% (w/w)The aqueous phase can be adjusted to control pH and osmolarity.
Co-surfactant (optional, e.g., Propylene Glycol)0 - 5% (w/w)May be used to improve emulsion stability and drug solubility.[10]
Processing
Homogenization Pressure500 - 1500barHigher pressures generally lead to smaller droplet sizes.
Number of Passes3 - 10cyclesIncreasing the number of passes can improve droplet size uniformity.
Process Temperature25 - 60°CTemperature should be controlled to prevent degradation of components.

Table 2: Low-Energy Method (Phase Inversion Temperature) - Model Parameters

ParameterRangeUnitNotes
Formulation
Oil Phase (e.g., Isopropyl Myristate, Medium-Chain Triglycerides)10 - 30% (w/w)Higher oil content is often feasible with low-energy methods.
This compound (PEG-120)5 - 15% (w/w)The surfactant concentration is critical for inducing phase inversion.
Aqueous Phase (e.g., Purified Water)55 - 85% (w/w)
Processing
Heating Temperature60 - 85°CThe temperature should exceed the Phase Inversion Temperature (PIT) of the system.
Cooling Temperature10 - 25°CRapid cooling is crucial for trapping the fine droplet structure.
Stirring Speed300 - 800rpmGentle to moderate stirring is required to ensure homogeneity.

Experimental Protocols

The following are detailed model protocols for preparing nanoemulsions using this compound.

Protocol 1: High-Energy Method - High-Pressure Homogenization

This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.

Materials:

  • Oil Phase (e.g., Isopropyl Myristate)

  • This compound (PEG-120)

  • Aqueous Phase (e.g., Purified Water)

  • High-shear mixer (for pre-emulsion)

  • High-pressure homogenizer

Procedure:

  • Preparation of Phases:

    • Aqueous Phase: Accurately weigh the required amount of purified water into a suitable vessel.

    • Oil Phase: In a separate vessel, weigh the oil and add the this compound. Gently heat to 40-50°C while stirring to ensure the complete dissolution of the surfactant in the oil.

  • Formation of Pre-emulsion:

    • While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase to form a coarse pre-emulsion.

    • Continue mixing for 10-15 minutes to ensure a uniform distribution of the oil droplets.

  • High-Pressure Homogenization:

    • Set the high-pressure homogenizer to the desired pressure (e.g., 1000 bar).

    • Pass the pre-emulsion through the homogenizer for a specified number of cycles (e.g., 5 passes).

    • Ensure the temperature of the nanoemulsion is controlled throughout the process, using a heat exchanger if necessary.

  • Characterization:

    • Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Visually inspect for clarity and stability.

High_Energy_Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_process Processing cluster_output Output A Aqueous Phase (Water/Buffer) P Pre-emulsification (High-Shear Mixing) A->P O Oil Phase (Oil + Surfactant) O->P H High-Pressure Homogenization P->H Coarse Emulsion N Nanoemulsion H->N Fine Nanoemulsion

High-Energy Nanoemulsion Workflow
Protocol 2: Low-Energy Method - Phase Inversion Temperature (PIT)

This method leverages the temperature-dependent solubility of non-ionic surfactants to spontaneously form nanoemulsions.

Materials:

  • Oil Phase (e.g., Medium-Chain Triglycerides)

  • This compound (PEG-120)

  • Aqueous Phase (e.g., Purified Water)

  • Stirring hot plate

  • Thermometer

  • Cooling bath

Procedure:

  • Component Mixing:

    • In a single vessel, combine the oil phase, this compound, and the aqueous phase.

    • Place the vessel on a stirring hot plate and begin stirring at a moderate speed (e.g., 500 rpm).

  • Heating and Phase Inversion:

    • Slowly heat the mixture while continuing to stir.

    • Monitor the temperature and observe the mixture's appearance. As the temperature increases and approaches the PIT, the emulsion will become more viscous and may appear translucent or gel-like. This indicates the inversion from an O/W to a W/O emulsion.

    • Continue heating to a temperature approximately 5-10°C above the PIT (e.g., 80°C).

  • Cooling and Nanoemulsion Formation:

    • Once the target temperature is reached, rapidly cool the mixture by transferring the vessel to a cooling bath (e.g., an ice-water bath) while maintaining stirring.

    • The rapid cooling through the PIT will cause the emulsion to revert to an O/W structure, trapping the oil in very fine droplets.

  • Characterization:

    • Allow the nanoemulsion to return to room temperature.

    • Analyze the droplet size, PDI, and zeta potential using DLS.

    • Assess the long-term stability of the formulation.

Low_Energy_Nanoemulsion_Workflow cluster_process Phase Inversion Process M Mix Oil, Water, & Surfactant H Heat Above PIT (e.g., 80°C) M->H Stirring C Rapid Cooling (e.g., Ice Bath) H->C Phase Inversion N Nanoemulsion Formation C->N Spontaneous Emulsification

Low-Energy (PIT) Nanoemulsion Workflow

Concluding Remarks

This compound is a highly effective and versatile emulsifier for the development of nanoemulsions. The choice between high-energy and low-energy methods will depend on the specific application, the scale of production, and the sensitivity of the active ingredient to heat and shear forces. The provided protocols and parameters serve as a foundational guide for formulation development. It is imperative that researchers conduct thorough optimization and characterization to achieve nanoemulsions with the desired properties for their intended use in drug delivery and other scientific applications.

References

Troubleshooting & Optimization

Challenges in controlling the degree of ethoxylation in methyl glucoside dioleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl glucoside dioleate, with a specific focus on the challenges associated with controlling the degree of ethoxylation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and ethoxylation of methyl glucoside dioleate.

Issue Potential Cause Recommended Action
Broad Molecular Weight Distribution (High Polydispersity) Use of a strong base catalyst (e.g., KOH, NaOH) which can lead to a broader distribution of ethoxymer chains.[1]Consider using a narrow-range ethoxylation catalyst.[2] Alternatively, acid catalysis can produce a narrower distribution, but may increase the formation of by-products.[1]
Inconsistent reaction temperature or pressure.Ensure precise control over reaction temperature and pressure throughout the ethoxylation process. The reaction is highly exothermic, requiring careful management to prevent thermal runaway.[2]
Inefficient mixing in the reactor.Optimize the stirring or agitation in the reactor to ensure homogeneous distribution of ethylene oxide and catalyst. For larger scale reactions, consider specialized reactors like a Spray Tower Loop Reactor (STLR) or an Enhanced Loop Reactor (ELR) for better mass transfer.[3]
Incomplete Ethoxylation or Low Degree of Ethoxylation Insufficient catalyst concentration.Increase the catalyst concentration. For base-catalyzed reactions, ensure adequate deprotonation of the hydroxyl groups to initiate ethoxylation.
Low reaction temperature or pressure.Increase the reaction temperature (typically around 180°C) and pressure (1-2 bar) to facilitate the reaction between ethylene oxide and the methyl glucoside dioleate.[2]
Premature termination of the reaction.Extend the reaction time to allow for the desired number of ethylene oxide units to be added.
Formation of Undesirable By-products (e.g., 1,4-Dioxane, Glycols) Use of acid catalysts can lead to a higher incidence of side reactions.[4]Prefer base-catalyzed methods if by-product formation is a major concern. Optimize reaction conditions to minimize side reactions.
Presence of water in the reaction mixture.Ensure all reactants and the reactor are thoroughly dried before starting the synthesis, as water can react with ethylene oxide to form glycols.[4]
High reaction temperatures.While higher temperatures increase the reaction rate, they can also promote the formation of by-products. Optimize the temperature to balance reaction efficiency and purity.
High Viscosity of the Final Product High degree of ethoxylation (longer ethoxylate chains).Carefully control the amount of ethylene oxide added to achieve the desired chain length and resulting viscosity.
Residual Unreacted Ethylene Oxide Incomplete reaction.Ensure sufficient reaction time and optimal conditions for complete consumption of ethylene oxide.
Inefficient purification.Employ purification methods such as vacuum stripping to remove volatile impurities like unreacted ethylene oxide.[5]
Difficulty in Product Purification Presence of catalyst and various by-products.Neutralize the catalyst (e.g., with an acid if a base catalyst was used) and then employ purification techniques such as filtration, washing, and vacuum stripping to remove impurities.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in controlling the degree of ethoxylation in methyl glucoside dioleate synthesis?

A1: The primary challenges include:

  • Achieving a narrow and consistent molecular weight distribution: The ethoxylation reaction can result in a broad range of ethoxy chain lengths, making it difficult to obtain a product with a precise number of ethylene oxide units.[7]

  • Managing reaction conditions: The process is highly exothermic and requires careful control of temperature and pressure to prevent runaway reactions and ensure consistent product quality.[2]

  • Minimizing by-products: Side reactions can lead to the formation of undesirable compounds like 1,4-dioxane and various glycols, which can affect the purity and safety of the final product.[4][6]

  • Catalyst selection: The choice of catalyst (acidic or basic) significantly influences the reaction rate, molecular weight distribution, and by-product formation.[1]

Q2: How does the degree of ethoxylation affect the properties of methyl glucoside dioleate?

A2: The degree of ethoxylation is a critical parameter that dictates the physicochemical properties of the final product. A higher degree of ethoxylation increases the hydrophilicity and water solubility of the molecule, which in turn affects its performance as an emulsifier, thickener, or solubilizer.[6] For instance, PEG-120 Methyl Glucose Dioleate, with an average of 120 ethylene oxide units, is an effective thickener for aqueous surfactant systems.[6] Conversely, a lower degree of ethoxylation results in a more lipophilic molecule.[6]

Q3: What analytical techniques are recommended for determining the degree of ethoxylation?

A3: Several analytical methods can be used to characterize the degree of ethoxylation and the distribution of ethoxylates:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different ethoxymer chains.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, including by-products like 1,4-dioxane.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the determination of the average number of ethoxy groups.[11]

  • Supercritical Fluid Chromatography (SFC): Offers high-resolution separation of oligomers and can be used without derivatization.[12]

Q4: How can I minimize the formation of 1,4-dioxane during synthesis?

A4: The formation of 1,4-dioxane is a common concern in ethoxylation reactions. To minimize its formation:

  • Use base-catalyzed ethoxylation: Acid-catalyzed processes are more prone to producing 1,4-dioxane.

  • Optimize reaction conditions: Control the temperature and pressure to disfavor the side reactions that lead to 1,4-dioxane formation.

  • Purification: After synthesis, use techniques like vacuum stripping to remove any traces of 1,4-dioxane.[5]

Q5: What are the safety precautions for handling ethylene oxide?

A5: Ethylene oxide is a toxic, flammable, and reactive gas. Strict safety protocols must be followed:

  • Work in a well-ventilated area: Use a fume hood to avoid inhalation of vapors.

  • Use appropriate personal protective equipment (PPE): This includes safety goggles, gloves, and a lab coat.

  • Monitor reaction temperature and pressure: The ethoxylation reaction is highly exothermic and can lead to a dangerous increase in pressure if not controlled.[13]

  • Ensure proper reactor design and integrity: The reactor must be able to withstand the reaction conditions and should be equipped with safety features like pressure relief valves.

Data Presentation

Table 1: Influence of Reaction Parameters on the Degree of Ethoxylation (Qualitative)

Parameter Effect on Degree of Ethoxylation Impact on Polydispersity
↑ Ethylene Oxide Concentration IncreasesMay increase
↑ Reaction Temperature Increases reaction rate, potentially leading to a higher degree of ethoxylation in a given timeCan broaden the distribution if not well-controlled
↑ Reaction Pressure Increases reaction rateCan affect ethylene oxide solubility and distribution
↑ Catalyst Concentration Increases reaction rateCan influence polydispersity depending on the catalyst type
Catalyst Type Acid catalysts may lead to different reaction kinetics than base catalystsBase catalysts (e.g., KOH) tend to produce a broader distribution; specialized catalysts can produce a narrow distribution.[1]

Experimental Protocols

1. General Synthesis of Methyl Glucoside Dioleate (Two-Step Process)

  • Step 1: Esterification of Methyl Glucoside

    • Charge a reaction vessel with methyl glucoside and methyl oleate in the desired molar ratio.

    • Add a suitable catalyst, such as a base (e.g., sodium methoxide), for the transesterification reaction.

    • Heat the mixture under vacuum to the appropriate temperature (typically 120-180°C) with continuous stirring.

    • Methanol is produced as a by-product and should be removed by distillation to drive the reaction to completion.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the amount of methanol collected.

    • Once the reaction is complete, cool the mixture and neutralize the catalyst if necessary.

    • Purify the resulting methyl glucoside dioleate by filtration and washing to remove unreacted starting materials and catalyst residues.

  • Step 2: Ethoxylation of Methyl Glucoside Dioleate

    • Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

    • Charge the purified methyl glucoside dioleate and a basic catalyst (e.g., potassium hydroxide) into the reactor.

    • Heat the mixture to the reaction temperature (e.g., 150-180°C) under a nitrogen atmosphere.

    • Introduce a metered amount of ethylene oxide into the reactor below the liquid surface while maintaining vigorous stirring. The addition should be controlled to manage the exothermic reaction and maintain a constant temperature and pressure.[2]

    • After the addition of ethylene oxide is complete, allow the reaction to continue for a specified period to ensure complete consumption of the reactant.

    • Cool the reactor and purge with nitrogen to remove any unreacted ethylene oxide.

    • Neutralize the catalyst with an acid (e.g., lactic acid or phosphoric acid).

    • Purify the final product, PEG-methyl glucoside dioleate, by filtration to remove the neutralized catalyst salts.

2. Protocol for Determination of 1,4-Dioxane by Headspace GC-MS

  • Sample Preparation:

    • Accurately weigh a known amount of the ethoxylated methyl glucoside dioleate sample into a headspace vial.

    • Add a suitable solvent (e.g., dichloromethane) and an internal standard (e.g., 1,4-dioxane-d8).[14]

    • Seal the vial tightly.

    • Heat the vial in a headspace autosampler at a specific temperature (e.g., 80°C) for a set time (e.g., 16-18 hours) to allow the volatile components to partition into the headspace.[14]

  • GC-MS Analysis:

    • Inject a known volume of the headspace gas into the GC-MS system.

    • Use a suitable capillary column for separation (e.g., a polar column).

    • Set the oven temperature program to achieve good separation of 1,4-dioxane from other volatile components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for 1,4-dioxane and its deuterated internal standard.

    • Quantify the amount of 1,4-dioxane in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1,4-dioxane.

Visualizations

Ethoxylation_Process_Workflow cluster_esterification Step 1: Esterification cluster_ethoxylation Step 2: Ethoxylation Methyl Glucoside Methyl Glucoside Reaction Vessel Reaction Vessel Methyl Glucoside->Reaction Vessel Methyl Oleate Methyl Oleate Methyl Oleate->Reaction Vessel Catalyst (Base) Catalyst (Base) Catalyst (Base)->Reaction Vessel Methyl Glucoside Dioleate (Crude) Methyl Glucoside Dioleate (Crude) Reaction Vessel->Methyl Glucoside Dioleate (Crude) Heat & Vacuum Purification Purification Methyl Glucoside Dioleate (Crude)->Purification Methyl Glucoside Dioleate (Purified) Methyl Glucoside Dioleate (Purified) Purification->Methyl Glucoside Dioleate (Purified) Ethoxylation Reactor Ethoxylation Reactor Methyl Glucoside Dioleate (Purified)->Ethoxylation Reactor Ethylene Oxide Ethylene Oxide Ethylene Oxide->Ethoxylation Reactor Controlled Addition Catalyst (e.g., KOH) Catalyst (e.g., KOH) Catalyst (e.g., KOH)->Ethoxylation Reactor PEG-Methyl Glucoside Dioleate (Crude) PEG-Methyl Glucoside Dioleate (Crude) Ethoxylation Reactor->PEG-Methyl Glucoside Dioleate (Crude) Heat & Pressure Final Purification Final Purification PEG-Methyl Glucoside Dioleate (Crude)->Final Purification Neutralization Final Product Final Product Final Purification->Final Product

Caption: Experimental workflow for the synthesis of PEG-methyl glucoside dioleate.

Ethoxylation_Control_Factors cluster_params Reaction Parameters cluster_catalyst Catalyst Selection cluster_outcomes Product Characteristics Control of Ethoxylation Degree Control of Ethoxylation Degree Ethylene Oxide Molar Ratio Ethylene Oxide Molar Ratio Control of Ethoxylation Degree->Ethylene Oxide Molar Ratio Temperature Temperature Control of Ethoxylation Degree->Temperature Pressure Pressure Control of Ethoxylation Degree->Pressure Reaction Time Reaction Time Control of Ethoxylation Degree->Reaction Time Catalyst Type (Acid vs. Base) Catalyst Type (Acid vs. Base) Control of Ethoxylation Degree->Catalyst Type (Acid vs. Base) Catalyst Concentration Catalyst Concentration Control of Ethoxylation Degree->Catalyst Concentration Specialized Catalysts Specialized Catalysts Control of Ethoxylation Degree->Specialized Catalysts Average Degree of Ethoxylation Average Degree of Ethoxylation Ethylene Oxide Molar Ratio->Average Degree of Ethoxylation Temperature->Average Degree of Ethoxylation Pressure->Average Degree of Ethoxylation Reaction Time->Average Degree of Ethoxylation Molecular Weight Distribution Molecular Weight Distribution Catalyst Type (Acid vs. Base)->Molecular Weight Distribution By-product Formation By-product Formation Catalyst Type (Acid vs. Base)->By-product Formation Specialized Catalysts->Molecular Weight Distribution Narrower Final Product Properties (HLB, Viscosity) Final Product Properties (HLB, Viscosity) Average Degree of Ethoxylation->Final Product Properties (HLB, Viscosity) Molecular Weight Distribution->Final Product Properties (HLB, Viscosity)

Caption: Factors influencing the degree of ethoxylation and product characteristics.

References

Technical Support Center: Optimizing the Synthesis of Ethoxylated Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of ethoxylated methyl glucoside dioleate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete transesterification or ethoxylation reaction.Optimize reaction conditions: ensure stoichiometric balance of reactants, verify catalyst activity, and consider increasing reaction time or temperature within optimal ranges. The process is highly exothermic, so careful control is needed to prevent thermal runaway.[]
Sub-optimal catalyst concentration or inactive catalyst.Titrate the catalyst to confirm its activity. For base-catalyzed reactions (e.g., using KOH or NaOH), ensure anhydrous conditions as water can deactivate the catalyst.[2]
Loss of product during purification.Minimize mechanical losses during filtration and washing steps. Optimize solvent selection for washing to ensure good impurity removal without significant product dissolution.
Low Purity of Final Product Presence of unreacted starting materials (methyl glucoside, oleic acid/methyl oleate).Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Consider a step-wise addition of ethylene oxide to control the reaction rate and ensure its full consumption.
Formation of byproducts (e.g., glycols from the reaction of ethylene oxide with water).Acid-catalyzed ethoxylation can lead to a higher incidence of side reactions.[2] Using a base-catalyzed method and ensuring anhydrous conditions can minimize byproduct formation.
Broad distribution of ethoxymers.The type of catalyst can influence the distribution of ethoxy chain lengths. Homogeneous basic catalysts like KOH often result in a broad distribution.[2] Consider using catalysts that produce a narrower range, such as composite metal oxides.[2]
Product is Off-Color (Yellowish) Impurities in starting materials.Use high-purity starting materials. Oleic acid derived from natural sources can contain color bodies.
Reaction temperature is too high, leading to degradation.Carefully control the reaction temperature, especially during the exothermic ethoxylation step.
Residual catalyst.Ensure complete neutralization and removal of the catalyst during the work-up and purification steps.
Inconsistent Degree of Ethoxylation Poor control over ethylene oxide addition.Use a calibrated gas flow meter or a pressurized reactor to precisely control the amount of ethylene oxide added.
Fluctuations in reaction temperature and pressure.Maintain stable reaction conditions. Industrial-scale production often utilizes high-pressure reactors for better control.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to control for optimal yield and purity?

A1: The critical parameters to control are:

  • Reactant Molar Ratio: The stoichiometry of methyl glucoside to the oleic acid source is crucial for driving the esterification to completion.

  • Catalyst Type and Concentration: The choice between acid and base catalysis affects reaction rate and byproduct formation.[2] The concentration must be optimized for efficient catalysis without promoting side reactions.

  • Temperature: Both the transesterification and ethoxylation steps are temperature-sensitive. Higher temperatures can increase reaction rates but may also lead to degradation and color formation.

  • Pressure: During ethoxylation, pressure is a key parameter to control the reaction rate and ensure the safety of the process.[3]

  • Degree of Ethoxylation: This is controlled by the amount of ethylene oxide added and directly impacts the final product's properties, such as its hydrophilic-lipophilic balance (HLB).[2]

Q2: How can I confirm the structure and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To quantify residual reactants like unreacted methyl glucoside and free oleic acid, and to analyze the distribution of ethoxymers.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, confirming the presence of ester linkages and polyoxyethylene chains.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the overall molecular structure, including the positions of esterification and the average degree of ethoxylation.[2]

Q3: What are the common impurities and how can they be removed?

A3: Common impurities include unreacted starting materials (methyl glucoside, oleic acid), residual catalyst, and byproducts like polyethylene glycols. Purification typically involves:

  • Neutralization: If an acid or base catalyst is used, it should be neutralized post-reaction.

  • Filtration: To remove solid impurities and neutralized catalyst salts.[2]

  • Washing: To remove water-soluble impurities like residual methyl glucoside and glycols.[2]

  • Decolorization: Activated carbon or bleaching clays can be used to remove colored impurities.

Q4: Should I perform ethoxylation before or after esterification?

A4: Both synthetic routes are viable:

  • Esterification followed by Ethoxylation: This is a common industrial pathway where methyl glucoside is first reacted with oleic acid (or its methyl ester) to form methyl glucoside dioleate, which is then ethoxylated.[2]

  • Ethoxylation followed by Esterification: In this approach, methyl glucoside is first ethoxylated to a desired degree, and the resulting intermediate is then esterified with oleic acid. This multi-step approach can allow for more precise control over the final molecular structure.[2]

Experimental Protocols

Synthesis of this compound (Two-Step Method)

Step 1: Transesterification of Methyl Glucoside with Methyl Oleate

  • Reactor Setup: A clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser is charged with methyl glucoside and a molar excess of methyl oleate.

  • Catalyst Addition: An alkaline catalyst, such as sodium methoxide or potassium hydroxide (typically 0.1-0.5% by weight of the reactants), is added to the mixture.

  • Reaction: The mixture is heated to 120-140°C under vacuum. The reaction progress is monitored by the distillation of methanol, a byproduct of the transesterification.

  • Completion and Catalyst Neutralization: The reaction is considered complete when the theoretical amount of methanol has been collected. The mixture is then cooled, and the catalyst is neutralized with an acid (e.g., phosphoric acid or citric acid).

  • Purification: The crude methyl glucoside dioleate is purified by filtration to remove the neutralized catalyst salts.

Step 2: Ethoxylation of Methyl Glucoside Dioleate

  • Reactor Setup: The purified methyl glucoside dioleate is charged into a high-pressure autoclave reactor equipped with stirring, heating, and a system for the controlled addition of ethylene oxide.

  • Catalyst Addition: A basic catalyst, typically potassium hydroxide (0.1-1.0% by weight), is added.

  • Inerting and Heating: The reactor is purged with nitrogen to remove air and moisture, then heated to the reaction temperature (typically 140-180°C).

  • Ethylene Oxide Addition: Ethylene oxide is fed into the reactor at a controlled rate, maintaining the desired pressure (typically 2-5 bar). The reaction is highly exothermic and requires careful temperature control.

  • Digestion and Completion: After all the ethylene oxide has been added, the reaction mixture is typically held at the reaction temperature for a "digestion" period to ensure complete reaction.

  • Catalyst Neutralization and Purification: The reactor is cooled and vented. The catalyst is neutralized, and the final product is purified by filtration.

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_analysis Quality Control MethylGlucoside Methyl Glucoside Transesterification Transesterification MethylGlucoside->Transesterification OleicAcid Oleic Acid / Methyl Oleate OleicAcid->Transesterification EthyleneOxide Ethylene Oxide Ethoxylation Ethoxylation EthyleneOxide->Ethoxylation Transesterification->Ethoxylation Methyl Glucoside Dioleate Intermediate Neutralization Neutralization Ethoxylation->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing Filtration->Washing FinalProduct This compound Washing->FinalProduct HPLC HPLC FTIR FTIR NMR NMR FinalProduct->HPLC FinalProduct->FTIR FinalProduct->NMR Troubleshooting_Logic Troubleshooting Logic for Low Yield and Purity Start Problem Identified: Low Yield or Purity CheckReactants Check Purity of Starting Materials Start->CheckReactants CheckConditions Verify Reaction Conditions (Temp, Pressure, Time) Start->CheckConditions CheckCatalyst Assess Catalyst Activity & Concentration Start->CheckCatalyst AnalyzeByproducts Analyze for Byproducts (e.g., HPLC, GC-MS) CheckReactants->AnalyzeByproducts CheckConditions->AnalyzeByproducts CheckCatalyst->AnalyzeByproducts OptimizePurification Optimize Purification (Washing, Filtration) AnalyzeByproducts->OptimizePurification Identify Impurities Solution Improved Yield and Purity OptimizePurification->Solution

References

Technical Support Center: Troubleshooting Phase Separation in Emulsions Stabilized by Ethoxylated Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving phase separation and other stability issues in emulsions stabilized with ethoxylated methyl glucoside dioleate.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in emulsions?

This compound, commonly known in the industry as PEG-120 Methyl Glucose Dioleate, is a non-ionic surfactant, emulsifier, and thickener.[1][2][3] It is derived from natural sources like corn and is valued for its mildness and effectiveness in stabilizing oil-in-water (O/W) emulsions.[4][5] Its ability to reduce the irritation potential of formulations makes it a popular choice in cosmetics and pharmaceuticals.[2][5]

2. What are the common signs of emulsion instability?

The primary sign of instability is phase separation, where the oil and water phases separate into distinct layers.[6] Other indicators include:

  • Creaming: The rising of the dispersed oil droplets to the top of the emulsion.

  • Sedimentation: The settling of the dispersed phase to the bottom.

  • Flocculation: The clumping together of droplets without coalescing.

  • Coalescence: The merging of smaller droplets to form larger ones, which eventually leads to breaking of the emulsion.

  • Changes in viscosity: A significant increase or decrease in the thickness of the emulsion.

  • Changes in color, odor, or pH. [6]

  • Grainy or waxy appearance: This may indicate crystallization of components.

3. What is the role of the Hydrophilic-Lipophilic Balance (HLB) value in emulsion stability?

The HLB system provides a scale to classify emulsifiers based on their affinity for water or oil.[7] Emulsifiers with higher HLB values are more hydrophilic and are suitable for oil-in-water (O/W) emulsions, while those with lower HLB values are more lipophilic and are used for water-in-oil (W/O) emulsions.[7] Selecting an emulsifier or a blend of emulsifiers with an appropriate HLB value for the specific oil phase is crucial for achieving a stable emulsion.[8]

Troubleshooting Guide: Phase Separation

This guide addresses the common causes of phase separation in emulsions stabilized by this compound and provides actionable solutions.

Issue 1: Emulsion separates into oil and water layers (Breaking/Coalescence).

Possible Causes:

  • Incorrect Emulsifier Concentration: Insufficient this compound to stabilize the oil-water interface.[8]

  • Inappropriate HLB Value: The HLB of the emulsifier system does not match the required HLB of the oil phase.[8]

  • Excessive Oil Phase Concentration: The amount of oil exceeds the emulsifier's capacity to create a stable dispersion.[9]

  • High Electrolyte Concentration: The presence of salts can disrupt the hydration of the non-ionic surfactant, leading to instability.

  • Temperature Fluctuations: Extreme heat can decrease viscosity and increase droplet collision, while freezing can cause ice crystal formation that disrupts the emulsion structure.

  • Incorrect pH: The pH of the formulation may be outside the optimal range for the stability of other ingredients, indirectly affecting the emulsion.

Solutions:

  • Optimize Emulsifier Concentration: Gradually increase the concentration of this compound. The stability of the emulsion generally increases with surfactant concentration up to a certain point.[8][10][11]

  • Adjust HLB Value: Blend this compound with a co-emulsifier to achieve the required HLB for your oil phase.

  • Modify Oil-to-Water Ratio: Reduce the concentration of the oil phase. For O/W emulsions, the oil phase is typically between 10% and 35%.[12]

  • Control Electrolyte Levels: If electrolytes are necessary, use the minimum effective concentration and consider adding stabilizers that can mitigate their impact.

  • Maintain Stable Storage Conditions: Store the emulsion at a controlled room temperature and avoid freeze-thaw cycles.

  • Buffer the Formulation: Adjust and buffer the pH to a range that ensures the stability of all components.

Issue 2: A layer of oil or cream forms at the top of the emulsion (Creaming).

Possible Causes:

  • Low Viscosity of the Continuous Phase: A thin continuous phase allows oil droplets to move and coalesce more easily.

  • Large Droplet Size: Larger droplets have a greater tendency to rise.

  • Density Difference: A significant difference in density between the oil and water phases.

Solutions:

  • Increase Viscosity: this compound also acts as a thickener.[1][2] Consider increasing its concentration or adding a secondary thickening agent like a natural gum (e.g., xanthan gum) or a polymer.

  • Reduce Droplet Size: Improve the homogenization process by increasing the mixing speed or duration to create smaller, more uniform droplets.

  • Match Phase Densities: If possible, adjust the density of either the oil or water phase to be more similar.

Data Presentation

The following tables provide illustrative quantitative data on how formulation parameters can influence emulsion stability. The exact values will vary depending on the specific oil phase and other excipients used.

Table 1: Effect of Surfactant Concentration on Emulsion Droplet Size

Surfactant Concentration (% w/w)Mean Droplet Diameter (nm)Polydispersity Index (PDI)Observations
0.53500.45Large, non-uniform droplets; visible creaming within 24 hours.
1.02200.28Smaller droplets; improved stability with slight creaming after 48 hours.
2.01500.21Fine, uniform droplets; emulsion remains stable with no visible separation for over 7 days.
3.01450.20Minimal further reduction in droplet size; excellent stability.

Note: Data is illustrative and based on general principles observed in O/W emulsions stabilized by non-ionic surfactants.[9]

Table 2: Impact of Oil Phase Concentration on Emulsion Stability

Oil Phase Concentration (% w/w)Mean Droplet Diameter (nm)Creaming Index after 24h (%)Stability Assessment
10180< 5Stable
2025010Minor creaming
3038025Significant creaming
40>500> 40Unstable, phase separation

Note: Assumes a constant surfactant concentration. Increasing the oil phase generally leads to larger droplets and reduced stability.[13]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, caprylic/capric triglyceride)

  • Deionized water

  • Preservative (if required)

  • Other active ingredients and excipients

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine deionized water and any water-soluble components. Heat to 70-75°C.

  • Prepare the Oil Phase: In a separate beaker, combine the oil, this compound, and any other oil-soluble ingredients. Heat to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.

  • Homogenization: Continue high-shear mixing for 5-10 minutes to ensure a fine and uniform droplet size.

  • Cooling: Begin cooling the emulsion while stirring gently with an overhead mixer.

  • Addition of Post-Emulsification Ingredients: When the temperature is below 40°C, add any heat-sensitive ingredients such as preservatives or fragrances.

  • Final Adjustments: Adjust the pH if necessary and mix until the emulsion is uniform.

Protocol 2: Accelerated Stability Testing

1. Centrifugation Test:

  • Place 10 mL of the emulsion in a centrifuge tube.

  • Centrifuge at 3000 rpm for 30 minutes.

  • Observe for any signs of phase separation, creaming, or sedimentation. A stable emulsion should show no change.

2. Freeze-Thaw Cycle Test:

  • Place a sample of the emulsion at -10°C for 24 hours.

  • Allow the sample to thaw at room temperature (25°C) for 24 hours.

  • Repeat this cycle three times.

  • After each cycle, evaluate the emulsion for changes in texture, viscosity, color, and phase separation.

3. Thermal Stress Test:

  • Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

  • Periodically evaluate the samples for changes in physical properties as mentioned above.

Protocol 3: Particle Size Analysis using Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small amount of the emulsion in deionized water to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the DLS instrument parameters, including the temperature (typically 25°C) and the properties of the dispersant (water).

  • Measurement: Place the diluted sample in the instrument and perform the measurement. The instrument will analyze the fluctuations in scattered light intensity to determine the particle size distribution and polydispersity index (PDI).

  • Data Analysis: Analyze the results to determine the mean droplet diameter and the broadness of the distribution (PDI). A lower PDI value indicates a more uniform and often more stable emulsion.

Visualizations

Troubleshooting_Phase_Separation start Phase Separation Observed q1 Is the emulsifier concentration adequate? start->q1 s1_yes Increase Emulsifier Concentration q1->s1_yes No q2 Is the HLB value correct for the oil phase? q1->q2 Yes s1_yes->q2 s2_yes Adjust HLB with a Co-emulsifier q2->s2_yes No q3 Is the oil phase concentration too high? q2->q3 Yes s2_yes->q3 s3_yes Reduce Oil Phase Concentration q3->s3_yes Yes q4 Are there high levels of electrolytes? q3->q4 No s3_yes->q4 s4_yes Reduce Electrolyte Concentration or Add Stabilizer q4->s4_yes Yes end Stable Emulsion q4->end No s4_yes->end

Caption: Troubleshooting workflow for addressing phase separation in emulsions.

Emulsion_Stability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters cluster_properties Emulsion Properties Surfactant Conc. Surfactant Conc. Droplet Size Droplet Size Surfactant Conc.->Droplet Size Oil Conc. Oil Conc. Oil Conc.->Droplet Size HLB Value HLB Value Stability Stability HLB Value->Stability Electrolytes Electrolytes Electrolytes->Stability Homogenization Homogenization Homogenization->Droplet Size Temperature Temperature Viscosity Viscosity Temperature->Viscosity Temperature->Stability Droplet Size->Stability Viscosity->Stability

Caption: Key factors influencing emulsion stability.

References

Adjusting viscosity of formulations containing PEG-120 methyl glucose dioleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEG-120 Methyl Glucose Dioleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting the viscosity of formulations containing this versatile non-ionic thickener. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PEG-120 Methyl Glucose Dioleate and what are its primary functions in a formulation?

PEG-120 Methyl Glucose Dioleate is a naturally-derived, non-ionic surfactant and thickening agent.[1][2][3][4] It is synthesized from the reaction of methyl glucose with oleic acid and is ethoxylated to ensure water solubility.[1][5] Its primary functions in formulations are:

  • Viscosity Modification: It is highly effective at increasing the viscosity of aqueous surfactant systems.[1][2]

  • Stabilization: It helps to stabilize emulsions, preventing the separation of oil and water phases.[1]

  • Irritation Reduction: It is known to reduce the irritation potential of other surfactants in a formula, making it ideal for mild cleansing products.[4]

  • Sensory Enhancement: It can impart a light, soft, and gentle feel to the skin and hair after rinsing.[3][4]

Q2: What is the typical usage level of PEG-120 Methyl Glucose Dioleate?

The recommended usage level for PEG-120 Methyl Glucose Dioleate typically ranges from 0.1% to 5.0%, depending on the desired viscosity and the specific surfactant system.[6] For some applications, a range of 0.5% to 5.0% is also cited.[7]

Q3: In what forms is PEG-120 Methyl Glucose Dioleate available?

PEG-120 Methyl Glucose Dioleate is commonly available as yellowish or white waxy flakes or as a liquid.[6]

Q4: What is the pH stability of PEG-120 Methyl Glucose Dioleate?

PEG-120 Methyl Glucose Dioleate is stable over a broad pH range, typically between 4 and 9, making it suitable for a variety of formulations without the need for neutralization.[1][7]

Troubleshooting Viscosity Issues

This section provides guidance on how to address common viscosity-related problems in your formulations containing PEG-120 Methyl Glucose Dioleate.

Problem 1: The viscosity of my formulation is too low.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Concentration The concentration of PEG-120 Methyl Glucose Dioleate may be too low. Gradually increase the concentration in small increments (e.g., 0.25% - 0.5%) until the target viscosity is achieved. The thickening effect is more pronounced at higher concentrations due to increased interaction between polymer chains.[1]
Sub-optimal Surfactant System The thickening efficiency of PEG-120 Methyl Glucose Dioleate is dependent on the type and concentration of surfactants in the formulation. It is highly compatible with a wide range of anionic and amphoteric surfactants.[2][3] Consider evaluating different surfactant combinations or adjusting their ratios to optimize the thickening performance.
Presence of Viscosity-Reducing Agents Certain ingredients, such as some solvents or glycols, may decrease the viscosity of the formulation. Review your formulation for any such components and consider reducing their concentration or replacing them with alternatives.
Inadequate Dissolution PEG-120 Methyl Glucose Dioleate, especially in its solid form, requires proper dissolution to be effective. Ensure it is fully dissolved in the formulation. Heating the water phase to 60-70°C before adding the thickener can aid in its dissolution.[5]
Problem 2: The viscosity of my formulation is too high.

Possible Causes and Solutions:

CauseRecommended Action
Excessive Concentration The concentration of PEG-120 Methyl Glucose Dioleate is likely too high. Reduce the concentration in small decrements until the desired viscosity is reached.
Synergistic Effects with Other Ingredients Some ingredients, such as certain salts or co-thickeners, can have a synergistic effect with PEG-120 Methyl Glucose Dioleate, leading to an unexpectedly high viscosity. While it is generally salt-tolerant, high electrolyte concentrations can sometimes lead to a "salting out" effect, which may impact viscosity.[7] If using co-thickeners, consider reducing their concentration.
Low Temperature Viscosity can be temperature-dependent. If the formulation is too thick at room temperature, a slight increase in temperature might reduce the viscosity to the desired level. However, be mindful of the overall stability of your formulation at different temperatures.
Problem 3: My formulation is cloudy or shows signs of instability.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Dissolution As mentioned previously, ensure complete dissolution of the PEG-120 Methyl Glucose Dioleate. Incomplete dissolution can lead to cloudiness.
Incompatibility with Cationic Ingredients While generally compatible with many cosmetic ingredients, there can be potential interactions with cationic ingredients that may affect its emulsifying ability and lead to instability.[1] Review your formulation for cationic polymers or surfactants and consider alternatives if instability is observed.
Incorrect Order of Addition The order in which ingredients are added can impact the final formulation's stability. It is often recommended to dissolve PEG-120 Methyl Glucose Dioleate in the water phase before adding other components.

Experimental Protocols

Protocol 1: Basic Viscosity Measurement

This protocol outlines a general procedure for measuring the viscosity of a formulation containing PEG-120 Methyl Glucose Dioleate.

  • Sample Preparation: Prepare the formulation according to your standard procedure, ensuring that the PEG-120 Methyl Glucose Dioleate is fully dissolved. Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 24 hours to ensure a stable reading.

  • Instrumentation: Use a rotational viscometer or rheometer equipped with the appropriate spindle or geometry for your sample's expected viscosity range.

  • Measurement:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Carefully place the sample in the instrument, avoiding the introduction of air bubbles.

    • Begin the measurement at a defined shear rate or a range of shear rates to characterize the rheological behavior.

    • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PEG-120 Methyl Glucose Dioleate.

logical_relationship Factors Influencing Formulation Viscosity PEG120 PEG-120 Methyl Glucose Dioleate Concentration Viscosity Final Formulation Viscosity PEG120->Viscosity Directly Proportional Surfactants Surfactant System (Type & Concentration) Surfactants->Viscosity Significant Impact Electrolytes Electrolytes (e.g., Salts) Electrolytes->Viscosity Can Increase or Decrease CoThickeners Co-Thickeners CoThickeners->Viscosity Synergistic/Antagonistic Effects Temperature Temperature Temperature->Viscosity Inversely Proportional (Generally) pH pH pH->Viscosity Stable in 4-9 Range experimental_workflow General Formulation Workflow cluster_prep Preparation Phase cluster_formulation Formulation Phase cluster_analysis Analysis Phase WaterPhase 1. Prepare Water Phase Heat 2. Heat Water Phase (if necessary) WaterPhase->Heat Dissolve 3. Dissolve PEG-120 Methyl Glucose Dioleate Heat->Dissolve AddSurfactants 4. Add Surfactants Dissolve->AddSurfactants AddActives 5. Add Other Actives & Excipients AddSurfactants->AddActives AdjustpH 6. Adjust pH AddActives->AdjustpH MeasureViscosity 7. Measure Viscosity AdjustpH->MeasureViscosity AssessStability 8. Assess Stability MeasureViscosity->AssessStability

References

Overcoming solubility issues of ethoxylated methyl glucoside dioleate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with ethoxylated methyl glucoside dioleate (PEG-120 Methyl Glucose Dioleate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound, commonly known as PEG-120 Methyl Glucose Dioleate, is a non-ionic surfactant.[1] It is widely used in the cosmetics, personal care, and pharmaceutical industries as a thickener, emulsifier, solubilizer, and anti-irritant.[2][3] Its ability to reduce the irritation potential of formulations makes it particularly suitable for use in products like baby shampoos, facial cleansers, and body washes.[4][5] In pharmaceutical applications, it can enhance the solubility and stability of active pharmaceutical ingredients (APIs) in various dosage forms.[6]

Q2: What are the general solubility characteristics of this compound?

This compound is generally soluble in water and other polar solvents, including alcohols.[7] It is also soluble in many organic solvents such as chloroform, methanol, and dimethyl ether.[5] However, its solubility in water can be slow at room temperature, especially when it is in a solid (flake) form.[8][9] Heating is often recommended to facilitate dissolution.[8][9] It is also soluble in glycols and other surfactants.[3]

Q3: Does the degree of ethoxylation affect the solubility of this compound?

Yes, the degree of ethoxylation, which is the number of ethylene oxide units in the molecule, significantly influences its physicochemical properties, including solubility.[1] A higher degree of ethoxylation generally leads to increased hydrophilicity and water solubility. Conversely, a lower degree of ethoxylation results in a more lipophilic (oil-loving) molecule.[1]

Q4: Can this compound be used in cold process formulations?

While heating is recommended for faster dissolution, it is possible to incorporate it into cold processed formulations. However, it will dissolve much more slowly at room temperature.[8][9] For efficient incorporation without heat, extended mixing time and ensuring the material is in a fine powder form rather than large flakes can be beneficial.

Troubleshooting Guide

Issue 1: The this compound is not dissolving or is dissolving very slowly in water.
  • Question: Why is the dissolution of this compound in water so slow at room temperature? Answer: The solid form of the surfactant, often supplied as flakes, has a limited surface area for interaction with the solvent.[8][9] At room temperature, the kinetic energy of the water molecules may not be sufficient to rapidly break down the intermolecular forces within the solid surfactant.

  • Question: What is the recommended procedure to speed up the dissolution in an aqueous system? Answer: Heating the water to a temperature between 50-60°C is highly effective in accelerating the dissolution process.[8][9] A recommended technique is to first create a fluid paste by mixing the this compound with a small amount of hot water (in a 1:5 to 1:10 ratio of surfactant to water).[4][8] This paste can then be more easily dispersed and dissolved into the rest of the aqueous formulation.[8][9] Gentle stirring is also recommended.[4]

Issue 2: The solution becomes cloudy or forms a gel after adding this compound.
  • Question: Why did my solution turn cloudy or form a gel? Answer: This can occur due to several factors. High concentrations of the surfactant can lead to the formation of a viscous gel. Cloudiness might indicate that the solubility limit has been exceeded at that particular temperature or that there are interactions with other components in the formulation. The pH of the system can also influence its solubility and appearance.[7]

  • Question: How can I prevent or resolve this issue? Answer:

    • Concentration: Try using a lower concentration of the this compound. The typical usage level is between 0.1% and 5.0%.[3][4]

    • Temperature: Ensure the solvent is sufficiently warm during dissolution. If the solution becomes cloudy upon cooling, gentle reheating might restore clarity.

    • pH: Check the pH of your formulation. This compound is stable over a wide pH range (4 to 9), but extreme pH values could affect its stability and solubility.[3]

    • Order of Addition: Adding the surfactant to the water phase with gentle mixing before adding other components can sometimes prevent compatibility issues.

Issue 3: The this compound is not dissolving in my non-polar solvent system.
  • Question: Is this compound soluble in non-polar solvents? Answer: While it is soluble in some organic solvents, its solubility in highly non-polar solvents (like hydrocarbons) is generally limited due to its hydrophilic sugar and ethoxylated portions. Its primary solubility is in polar solvents.

  • Question: How can I incorporate it into a formulation with a significant oil phase? Answer: this compound is an effective emulsifier.[2][3] It can be used to create stable oil-in-water emulsions. For better incorporation, it is often beneficial to dissolve it in the aqueous phase first before emulsifying it with the oil phase. Alternatively, depending on the specific oil, it may show some solubility in the oil phase, especially with gentle heating.

Solubility Data Summary

The following table summarizes the qualitative solubility of this compound in various solvents based on available information. Quantitative data is limited in publicly available literature.

Solvent TypeSolvent ExamplesSolubilityNotes
Polar Protic WaterSoluble (especially with heat)Dissolution is slow at room temperature. Heating to 50-60°C is recommended.[8][9]
Alcohols (e.g., Ethanol)Good solubility[7]
GlycolsSoluble[3]
Polar Aprotic Dimethyl EtherSoluble[5]
Halogenated ChloroformSoluble[5]
Non-Polar Oils, HydrocarbonsGenerally insoluble to sparingly solubleBetter incorporated as an emulsifier in oil-containing formulations.

Experimental Protocol: Dissolution of this compound in an Aqueous System

This protocol describes a standardized method for dissolving this compound (in solid/flake form) into an aqueous solution.

Materials:

  • This compound (PEG-120 Methyl Glucose Dioleate)

  • Deionized water

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Hot plate

  • Thermometer

Procedure:

  • Preparation: Weigh the desired amount of this compound and deionized water.

  • Initial Dispersion: In a beaker, add the this compound to a portion of the total deionized water (approximately 5-10 times the weight of the surfactant).[4]

  • Heating: Place the beaker on a hot plate and begin gentle heating. Monitor the temperature with a thermometer, aiming for a range of 50-60°C. Do not exceed 70°C to avoid potential degradation of other formulation components.

  • Mixing: While heating, stir the mixture gently using a magnetic stirrer. Continue stirring until the surfactant is fully dissolved and a uniform, fluid paste is formed.[8]

  • Incorporation: Remove the paste from the heat and add it to the remaining volume of deionized water.

  • Final Mixing: Stir the final solution until it is homogeneous. Allow the solution to cool to room temperature with continued gentle stirring.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.

G start Start: Solubility Issue with Ethoxylated Methyl Glucoside Dioleate check_solvent Identify the Solvent System start->check_solvent aqueous Aqueous System check_solvent->aqueous Polar? organic Organic/Oil System check_solvent->organic Non-Polar? slow_dissolution Issue: Slow Dissolution or Incomplete Solubility aqueous->slow_dissolution cloudy_gel Issue: Solution is Cloudy or a Gel aqueous->cloudy_gel poor_solubility_organic Issue: Poor Solubility in Non-Polar Solvent organic->poor_solubility_organic heat_stir Action: Heat to 50-60°C with gentle stirring slow_dissolution->heat_stir paste_method Action: Create a paste with a small amount of hot water first heat_stir->paste_method resolved Issue Resolved paste_method->resolved check_conc Check Concentration (Typical use 0.1-5.0%) cloudy_gel->check_conc check_ph Check pH (Stable at pH 4-9) check_conc->check_ph check_ph->resolved use_emulsifier Solution: Utilize as an emulsifier. Dissolve in aqueous phase first. poor_solubility_organic->use_emulsifier use_emulsifier->resolved

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Regioselective Functionalization of the Methyl Glucoside Core

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of the methyl glucoside core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is regioselective functionalization of methyl glucoside so challenging?

A1: The primary challenge lies in the similar reactivity of the multiple hydroxyl (-OH) groups on the pyranoside ring.[1][2] The primary hydroxyl group at the C-6 position is generally the most reactive due to less steric hindrance, but differentiating between the secondary hydroxyl groups at C-2, C-3, and C-4 is difficult, often leading to mixtures of products.[1][2]

Q2: What is the general order of reactivity for the hydroxyl groups in methyl glucoside?

A2: For methyl α-D-glucopyranoside, the generally accepted order of reactivity for the hydroxyl groups is 6-OH > 3-OH > 2-OH > 4-OH. However, this can be influenced by the reaction conditions, solvents, and the nature of the electrophile.[3]

Q3: What are the most common strategies for achieving regioselectivity?

A3: Common strategies include:

  • Protection/Deprotection: A multi-step process involving the protection of all but the desired hydroxyl group, followed by functionalization and subsequent deprotection.[4]

  • Directing Groups: Utilizing protecting groups that activate a specific neighboring hydroxyl group, for instance, through hydrogen bonding.[1]

  • Steric Hindrance: Employing bulky reagents that preferentially react with the less sterically hindered primary 6-OH group.[2]

  • Catalyst Control: Using organometallic, organocatalysts, or enzymes to direct the reaction to a specific hydroxyl group.[2][5]

  • Stannylene Acetals: Formation of a dibutylstannylene acetal intermediate can activate specific hydroxyl groups for subsequent reactions.[2][6]

Q4: Can enzymes be used for regioselective functionalization?

A4: Yes, enzymes, particularly lipases, are known to catalyze regioselective acylations of carbohydrates with high specificity, often under mild reaction conditions.[7][8] Amylosucrase has also been used for regioselective transglucosylation.[9][10]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Acylation Reactions

Symptoms:

  • Formation of a mixture of mono-, di-, and poly-acylated products.

  • Low yield of the desired regioisomer.

Possible Causes & Solutions:

CauseSolution
Similar reactivity of hydroxyl groups. Utilize a protecting group strategy to block more reactive hydroxyls. For example, using a 4,6-O-benzylidene acetal to selectively functionalize the C-2 and C-3 positions.[8]
Acyl migration. Acetyl groups are known to migrate, especially under basic conditions. Consider using benzoyl or p-toluoyl protecting groups, which are more stable.[11]
Non-optimal reaction conditions. Optimize solvent, temperature, and base. Nonpolar solvents can sometimes enhance selectivity by promoting intramolecular hydrogen bonding that differentiates the hydroxyl groups.[2]
Inappropriate catalyst. Explore the use of organocatalysts or enzymes (e.g., lipases) which can offer high regioselectivity.[2][8]
Problem 2: Low Yield in Silylation for 6-OH Protection

Symptoms:

  • Incomplete reaction or formation of multiple silylated products.

  • Silyl group migration.

Possible Causes & Solutions:

CauseSolution
Steric hindrance at other positions is insufficient. Use a bulky silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl) or triisopropylsilyl chloride (TIPSCl), which will preferentially react at the primary 6-OH position.[12]
Silyl group migration. Silyl groups can migrate, particularly from the C-6 to the C-4 position. This can sometimes be mitigated by careful control of reaction conditions and immediate use of the product in the next step. TBS (tert-butyldimethylsilyl) groups have been noted to be prone to migration.[12]
Suboptimal catalyst/reaction conditions. TMSOTf-catalyzed silylation with HMDS has been shown to be highly efficient and can be integrated into one-pot procedures.[13]
Problem 3: Difficulty in Regioselective Tosylation

Symptoms:

  • Over-tosylation leading to multiple tosylated products.

  • Low yields of the desired mono-tosylated product.

Possible Causes & Solutions:

CauseSolution
High reactivity of tosyl chloride. Carefully control the stoichiometry of tosyl chloride and the reaction temperature. Low temperatures are often required.
Use of strong bases promoting side reactions. The use of catalysts like dibutyltin oxide can allow for regioselective tosylation even in the presence of a free primary alcohol.[14]
Poor regioselectivity with catalysts like DMAP. While catalysts like DMAP or NEt3 can improve conversion, they may decrease regioselectivity. The addition of cobalt (II) chloride has been shown to limit polytosylation and improve yields of primary tosylated products.[15]

Experimental Protocols

Protocol 1: Regioselective 6-O-Benzoylation

This protocol is based on the general principle of enhancing the reactivity of the primary hydroxyl group.

Materials:

  • Methyl α-D-glucopyranoside

  • Benzoic anhydride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl α-D-glucopyranoside in anhydrous DCM.

  • Add triethylamine to the solution.

  • Add benzoic anhydride to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.[16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 6-O-benzoyl-methyl-α-D-glucopyranoside.

Note: This reaction can be optimized using Bayesian optimization for different substrates to find the ideal reagent concentrations.[16][17]

Protocol 2: Regioselective 3-O-Tosylation using Dibutyltin Oxide

This protocol utilizes a stannylene acetal intermediate to direct tosylation to a secondary hydroxyl group.

Materials:

  • Methyl α-D-mannopyranoside (as a model substrate)

  • Dibutyltin oxide (catalytic amount, e.g., 0.1 equiv.)

  • p-Toluenesulfonyl chloride (TsCl)

  • Diisopropylethylamine (DIPEA)

  • Tetrabutylammonium bromide (TBAB, e.g., 0.3 equiv.)

Procedure:

  • Grind the saccharide substrate, dibutyltin oxide, and TBAB together in a glass vessel.[14]

  • Add DIPEA (3-4 equivalents) and TsCl (1.1-1.5 equivalents).[14]

  • Heat the mixture, for example, to 60-80°C, and monitor the reaction by TLC. The heterogeneous mixture should become a homogeneous slurry.[14]

  • The reaction is typically complete within 3 hours.[14]

  • After completion, dissolve the reaction mixture in a suitable organic solvent and purify directly by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Regioselective Acylation Methods

MethodSubstrateReagent/CatalystPosition(s) FunctionalizedYield (%)Reference
Chemical AcylationMethyl α-D-glucopyranosideBOP-Cl, Carboxylic Acid6-OHGood[7]
Enzymatic AcylationMethyl 4,6-O-benzylidene-α-D-glucopyranosideLipase2-OH94[8]
Enzymatic AcylationMethyl 4,6-O-benzylidene-β-D-glucopyranosideLipase3-OH86[8]
Organocatalytic AcylationOctyl-α-glucopyranosideOrganocatalyst4-OHExcellent[2]

Table 2: Regioselective Tosylation of Saccharide Tetrols under Solvent-Free Conditions

SubstrateTime (h)Yield (%) of 3-O-Tosyl Product
Methyl α-D-mannopyranoside372
Methyl β-D-galactopyranoside365
Methyl α-L-fucopyranoside281

(Data adapted from a study on tin-catalyzed solvent-free tosylation.[14])

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Regioselective Functionalization Methods cluster_products Products start Methyl Glucoside acylation Acylation (e.g., Benzoylation) start->acylation silylation Silylation (e.g., TBDPSCl) start->silylation tosylation Tosylation (e.g., TsCl, Bu2SnO) start->tosylation enzymatic Enzymatic (e.g., Lipase) start->enzymatic prod_6 6-O-Functionalized acylation->prod_6 prod_4 4-O-Functionalized acylation->prod_4 silylation->prod_6 prod_3 3-O-Functionalized tosylation->prod_3 enzymatic->prod_3 prod_2 2-O-Functionalized enzymatic->prod_2 troubleshooting_logic start Poor Regioselectivity in Functionalization cause1 Similar -OH Reactivity? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Reagent Choice? start->cause3 sol1 Use Protecting Groups or Directing Groups cause1->sol1 Yes sol2 Optimize Temp, Solvent, & Base/Catalyst cause2->sol2 Yes sol3 Use Bulky Reagents or Enzymatic Methods cause3->sol3 Yes

References

Reducing by-product formation during the ethoxylation process

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethoxylation Process Optimization

Welcome to the Technical Support Center for the ethoxylation process. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the ethoxylation of alcohols?

A1: The most prevalent by-products in alcohol ethoxylation are 1,4-dioxane, polyethylene glycols (PEGs), and unreacted starting alcohol. The formation of these by-products is influenced by the type of catalyst used, reaction conditions, and the presence of impurities like water.

Q2: How is 1,4-dioxane formed and what are the risks?

A2: 1,4-dioxane is a cyclic ether that can form during the ethoxylation process, particularly under acidic conditions. It is considered a potential human carcinogen, and its presence in products is a significant health concern. Regulatory bodies in various regions have set strict limits on the allowable concentration of 1,4-dioxane in consumer and pharmaceutical products.

Q3: What leads to the formation of polyethylene glycols (PEGs) during ethoxylation?

A3: PEGs are formed when ethylene oxide reacts with water present in the reaction mixture. This side reaction is more prominent with alkaline catalysts. The presence of water as an impurity in the starting alcohol or the reaction system is a primary contributor to PEG formation.

Q4: Why do I have a high concentration of unreacted alcohol in my final product?

A4: A high level of unreacted alcohol is often a result of using conventional basic catalysts like NaOH or KOH, which can lead to a broad distribution of ethoxylates and a significant amount of the starting alcohol remaining. The reactivity of the alcohol also plays a role; for instance, primary alcohols react significantly faster than secondary alcohols.

Q5: What is the difference between a broad-range and a narrow-range ethoxylate?

A5: A broad-range ethoxylate, typically produced with standard alkaline catalysts, has a wide distribution of polyethylene glycol chain lengths, including unreacted alcohol and highly ethoxylated molecules. A narrow-range ethoxylate, often produced with specialized catalysts, has a much more targeted and peaked distribution of ethoxymers, with lower levels of unreacted alcohol and undesired higher ethoxylates.

Troubleshooting Guide

Issue 1: High levels of 1,4-dioxane detected in the product.

  • Question: My analysis shows 1,4-dioxane levels exceeding the acceptable limit. What are the potential causes and how can I reduce it?

  • Answer:

    • Catalyst Choice: Acidic catalysts are known to promote the formation of 1,4-dioxane. Consider switching to a basic catalyst like potassium hydroxide (KOH) or a more selective heterogeneous catalyst.

    • Temperature Control: High reaction temperatures can favor the dehydration of di-ethylene glycol intermediates, leading to 1,4-dioxane. Ensure precise temperature control throughout the reaction.

    • Post-reaction Treatment: Vacuum stripping or steam stripping can be employed to remove residual 1,4-dioxane from the final product.

Issue 2: The product contains an unacceptably high concentration of PEGs.

  • Question: I am observing a significant PEG by-product peak in my chromatogram. What steps can I take to minimize its formation?

  • Answer:

    • Raw Material Purity: Ensure that the starting alcohol and ethylene oxide are as anhydrous as possible. Water is a key reactant in the formation of PEGs.

    • Catalyst Selection: While basic catalysts are generally preferred to avoid 1,4-dioxane, some can still promote PEG formation. Certain heterogeneous basic catalysts have been shown to be more selective and produce lower levels of PEGs.

    • Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures may reduce the rate of the side reaction leading to PEGs.

    • Post-reaction Purification: PEGs can be removed from the final product through methods like aqueous two-phase separation or adsorption using activated carbon.

Issue 3: The ethoxylation reaction is incomplete, with a large amount of unreacted starting alcohol.

  • Question: My product analysis indicates a low degree of ethoxylation and a high percentage of the initial alcohol. How can I improve the reaction efficiency?

  • Answer:

    • Catalyst Activity: Ensure the catalyst is active and used at the appropriate concentration. For basic catalysts like KOH, proper activation (formation of the alkoxide) is crucial.

    • Narrow-Range Catalysts: Consider using specialized catalysts designed to produce narrow-range ethoxylates. These catalysts can significantly reduce the amount of unreacted alcohol.

    • Reaction Time and EO Feed: The reaction may require a longer duration or a higher feed of ethylene oxide to drive it to completion. However, be cautious as this can also lead to higher molecular weight ethoxylates.

    • Mixing: Inadequate mixing can lead to localized depletion of ethylene oxide, resulting in an incomplete reaction. Ensure efficient agitation throughout the process.

Data Presentation

Table 1: Impact of Catalyst Type on By-product Formation in C12-14 Primary Alcohol Ethoxylation

Catalyst TypeCatalyst ExampleUnreacted Alcohol (%)Poly(ethylene glycol) (PEG) (%)By-product ProfileReference
Basic (Homogeneous) KOHHighModerateBroad distribution
Basic (Homogeneous) NaOHHighModerateBroad distribution
Acidic (Homogeneous) BF₃LowHighNarrower distribution, but more by-products
Acidic (Homogeneous) SbCl₄LowHighNarrower distribution, but more by-products
Heterogeneous Basic MCT-09LowLowNarrow distribution
Heterogeneous Basic NAE-03LowLowNarrow distribution

Table 2: Analytical Methods for Quantification of 1,4-Dioxane in Ethoxylates

Analytical MethodSample PreparationDetection LimitRecovery RateReference
Headspace GC-MS Sample heated in a closed vial with dichloromethane and an internal standard.2 µg/gNot specified
Direct Injection GC-FID Extraction with chlorobenzene, then direct injection.0.5 mg/kg~100%
Reversed-Phase HPLC Solid-phase extraction.6.5 µg/g81.5 - 90.1%
Azeotropic Distillation GC Azeotropic distillation with n-butanol as internal standard.Up to 1410 ppm in raw materialsNot specified

Experimental Protocols

Protocol 1: Quantification of 1,4-Dioxane by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Accurately weigh approximately 1g of the ethoxylated sample into a 20 mL headspace vial.

    • Add 1 mL of dichloromethane and a known amount of 1,4-dioxane-d8 as an internal standard.

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

    • Heat the vial at 80°C for 16-18 hours to allow for equilibrium between the sample and the headspace.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC system equipped with a headspace autosampler.

    • Column: A suitable capillary column, such as a DB-5 or HP-5 (5% phenyl, 95% dimethylpolysiloxane), is often used for good separation.

    • Injector: Set the injector temperature to 250°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: Monitor characteristic ions for 1,4-dioxane (e.g., m/z 88, 58, 43) and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of known 1,4-dioxane concentrations.

    • Calculate the concentration of 1,4-dioxane in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Analysis of Ethoxylated Alcohol Distribution by Gas Chromatography (GC) with Derivatization

  • Derivatization:

    • To analyze the distribution of ethoxymers, which can be non-volatile, derivatization is often necessary to increase their volatility. Silylation is a common method.

    • In a vial, mix a known amount of the ethoxylated alcohol sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC Analysis:

    • Gas Chromatograph: Use a high-temperature GC system.

    • Column: A non-polar or mid-polarity capillary column is suitable for separating the derivatized ethoxylates.

    • Injector: Use a split/splitless injector at a temperature of 300°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 380°C at a rate of 15°C/minute.

      • Final hold: Hold at 380°C for 10 minutes.

    • Detector: A Flame Ionization Detector (FID) is commonly used. Set the detector temperature to 380°C.

  • Data Analysis:

    • The resulting chromatogram will show a series of peaks corresponding to the different ethoxymers (unreacted alcohol, EO=1, EO=2, etc.).

    • The area of each peak is proportional to the concentration of that specific ethoxymer.

    • Calculate the weight percentage of each ethoxymer to determine the distribution.

Visualizations

Byproduct_Formation_Pathways Alcohol Alcohol (R-OH) Ethoxylation Ethoxylation Alcohol->Ethoxylation Unreacted_Alcohol Unreacted Alcohol Alcohol->Unreacted_Alcohol Incomplete Reaction EO Ethylene Oxide (EO) EO->Ethoxylation PEG_Formation PEG Formation EO->PEG_Formation Catalyst Catalyst (e.g., KOH, Acid) Catalyst->Ethoxylation Catalyst->PEG_Formation Alkaline Catalyst Water Water (H2O) (Impurity) Water->PEG_Formation Product Desired Product (R-(OCH2CH2)n-OH) Ethoxylation->Product Dioxane_Formation 1,4-Dioxane Formation Ethoxylation->Dioxane_Formation Acid Catalyst Dioxane 1,4-Dioxane Dioxane_Formation->Dioxane PEG Polyethylene Glycol (PEG) PEG_Formation->PEG

By-product formation pathways in ethoxylation.

Troubleshooting_Workflow Start High By-product Level Detected Identify_Byproduct Identify Primary By-product Start->Identify_Byproduct Dioxane High 1,4-Dioxane Identify_Byproduct->Dioxane 1,4-Dioxane PEG High PEG Identify_Byproduct->PEG PEG Unreacted_OH High Unreacted Alcohol Identify_Byproduct->Unreacted_OH Unreacted Alcohol Check_Catalyst_D Check Catalyst Type (Is it acidic?) Dioxane->Check_Catalyst_D Check_Water Check Water Content of Reactants PEG->Check_Water Check_Catalyst_U Check Catalyst Activity and Concentration Unreacted_OH->Check_Catalyst_U Switch_Catalyst Switch to Basic or Narrow-Range Catalyst Check_Catalyst_D->Switch_Catalyst Yes Optimize_Temp Optimize Temperature Check_Catalyst_D->Optimize_Temp No End By-product Level Reduced Switch_Catalyst->End Post_Treat_D Implement Post-reaction Vacuum/Steam Stripping Optimize_Temp->Post_Treat_D Post_Treat_D->End Dry_Reactants Dry Reactants Thoroughly Check_Water->Dry_Reactants High Select_Catalyst_P Select More Selective Catalyst Check_Water->Select_Catalyst_P Low Dry_Reactants->End Post_Treat_P Implement Post-reaction Purification Select_Catalyst_P->Post_Treat_P Post_Treat_P->End Use_NR_Catalyst Use Narrow-Range Catalyst Check_Catalyst_U->Use_NR_Catalyst Standard Catalyst Optimize_Conditions Optimize Reaction Time and EO Feed Check_Catalyst_U->Optimize_Conditions Low Activity Use_NR_Catalyst->End Improve_Mixing Ensure Efficient Mixing Optimize_Conditions->Improve_Mixing Improve_Mixing->End

Troubleshooting workflow for ethoxylation.

Technical Support Center: Enhancing the Long-Term Stability of Ethoxylated Methyl Glucoside Dioleate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ethoxylated methyl glucoside dioleate formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability of formulations containing this versatile non-ionic surfactant and thickener.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the experimental use of this compound, such as PEG-120 Methyl Glucose Dioleate.

Issue 1: Unexpected Decrease in Formulation Viscosity Over Time

A gradual or sudden loss of viscosity can compromise the texture and performance of your formulation.

Possible Causes and Solutions

CauseIdentificationRecommended Action
Hydrolysis Significant drop in pH outside the optimal range (4-9).Measure the pH of the formulation. Adjust to a neutral or slightly acidic pH if necessary. Buffer the system to maintain pH stability.[1]
Thermal Degradation The formulation has been exposed to high temperatures during processing or storage.Review processing and storage temperatures. Avoid prolonged exposure to temperatures above 40°C. Consider adding antioxidants for formulations stored in warm conditions.[2][3][4]
Oxidative Degradation Exposure to air (oxygen) and/or light, potentially accelerated by heat.Minimize headspace in packaging to reduce oxygen exposure. Use opaque or UV-protective packaging. Consider the inclusion of an appropriate antioxidant.[2][4][5]
Incompatibility with Cationic Ingredients Presence of cationic polymers or other cationic ingredients in the formulation.Review the formulation for cationic components. If present, consider replacing them with non-ionic or anionic alternatives where possible.
Electrolyte Incompatibility High concentrations of certain electrolytes can disrupt the surfactant's hydration layer.Evaluate the type and concentration of electrolytes. Reduce the electrolyte concentration or select more compatible salts.

Troubleshooting Workflow for Viscosity Loss

G start Viscosity Loss Detected check_ph Measure pH start->check_ph ph_in_range Is pH within 4-9? check_ph->ph_in_range adjust_ph Adjust and Buffer pH ph_in_range->adjust_ph No check_storage Review Storage & Processing Conditions ph_in_range->check_storage Yes end Viscosity Stabilized adjust_ph->end high_temp Exposure to High Temp (>40°C)? check_storage->high_temp optimize_temp Optimize Temperature Control high_temp->optimize_temp Yes check_packaging Review Packaging & Air/Light Exposure high_temp->check_packaging No optimize_temp->end exposure High Air/Light Exposure? check_packaging->exposure improve_packaging Use Opaque/Airtight Packaging. Consider Antioxidants. exposure->improve_packaging Yes check_cationics Check for Cationic Ingredients exposure->check_cationics No improve_packaging->end cationics_present Cationic Ingredients Present? check_cationics->cationics_present replace_cationics Replace/Remove Cationic Ingredients cationics_present->replace_cationics Yes check_electrolytes Evaluate Electrolyte Concentration cationics_present->check_electrolytes No replace_cationics->end high_electrolytes High Electrolyte Concentration? check_electrolytes->high_electrolytes adjust_electrolytes Reduce or Change Electrolytes high_electrolytes->adjust_electrolytes Yes high_electrolytes->end No adjust_electrolytes->end

A troubleshooting workflow for addressing viscosity loss in formulations.
Issue 2: Phase Separation or Emulsion Instability

The separation of oil and water phases indicates a breakdown of the emulsion.

Possible Causes and Solutions

CauseIdentificationRecommended Action
Inappropriate Concentration The concentration of this compound is too low to stabilize the emulsion.The typical usage level is 0.5-3%.[6] Consider increasing the concentration within this range.
Incorrect Order of Addition Improper mixing procedure during formulation.This compound can be added to the water phase and heated to 50-60°C to ensure complete dissolution before emulsification.[1]
pH Destabilization The formulation's pH is in a range that promotes hydrolysis of the ester linkages.Ensure the final formulation pH is within the stable range of 4-9.[1]
High Electrolyte Content Excessive electrolytes can disrupt the stability of the emulsion.Minimize the concentration of electrolytes or screen for more compatible options.[7]
Phase Inversion Incorrect oil-to-water ratio or processing temperature.Review the formulation's phase diagram and processing parameters. Adjust the oil/water ratio or temperature to favor the desired emulsion type.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulations containing this compound?

A1: The optimal pH range for stability is generally between 4 and 9.[1] Formulations with a pH outside this range, especially in strongly acidic or alkaline conditions, may experience hydrolysis of the ester linkages, leading to a decrease in viscosity and potential phase separation.

Q2: How does temperature affect the stability of these formulations?

A2: this compound is stable under recommended storage conditions.[1] However, prolonged exposure to high temperatures (e.g., above 40-50°C) can accelerate both hydrolytic and oxidative degradation of the polyethylene glycol (PEG) chains, potentially leading to a loss of viscosity and stability.[2][3][4]

Q3: Can I use this compound with cationic ingredients?

A3: Caution is advised when formulating with cationic ingredients. As a non-ionic surfactant, this compound can potentially interact with cationic compounds, which may affect its emulsifying and thickening capabilities. It is recommended to perform compatibility studies.

Q4: What are the signs of degradation in my formulation?

A4: Signs of degradation can include a noticeable decrease in viscosity, a change in pH, phase separation (creaming or coalescence), changes in color or odor, and the formation of precipitates.

Q5: What is the recommended storage for raw this compound?

A5: It should be stored in tightly closed containers in a cool, dry, and well-ventilated area, protected from direct sunlight and moisture.[1][10] Under proper storage, the shelf life is typically around 12 months.[1][10]

Experimental Protocols

Protocol 1: Accelerated Stability Testing for Viscosity

Objective: To assess the impact of temperature on the viscosity of a formulation over time.

Methodology:

  • Prepare three batches of the final formulation.

  • Measure the initial viscosity of each batch at a controlled room temperature (e.g., 25°C) using a rotational viscometer.

  • Store the batches under the following conditions:

    • Batch A: Refrigerated (4°C)

    • Batch B: Room Temperature (25°C)

    • Batch C: Accelerated Condition (40°C)

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each batch.

  • Allow samples to equilibrate to room temperature for at least 24 hours before measurement.

  • Measure the viscosity of each sample.

  • Record any changes in appearance, pH, or odor.

  • Plot viscosity versus time for each storage condition to evaluate the stability profile.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

Objective: To detect and quantify the degradation of this compound.

Methodology:

  • Sample Preparation: Extract the this compound from the formulation using an appropriate solvent system (e.g., a mixture of water and acetonitrile).

  • Chromatographic Conditions (adapted from similar compounds): [11]

    • Column: Reversed-phase C8 or C18 column.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

    • Detector: Evaporative Light Scattering Detector (ELSD) is suitable for this non-chromophoric molecule. A Charged Aerosol Detector (CAD) can also be used.[12]

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

  • Procedure:

    • Inject a standard solution of undegraded this compound to establish the retention time and peak area.

    • Inject the extracted samples from the stability study.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known degradation of its constituent parts (ester and polyethylene glycol).

G start Ethoxylated Methyl Glucoside Dioleate hydrolysis Hydrolysis (Extreme pH, Heat) start->hydrolysis oxidation Oxidation (Heat, Light, Oxygen) start->oxidation hydrolysis_products Methyl Glucoside Ethoxylate + Free Oleic Acid hydrolysis->hydrolysis_products oxidation_products Chain Scission of PEG chains (Lower MW Esters, Aldehydes, etc.) oxidation->oxidation_products G stability Long-Term Formulation Stability ph Optimal pH (4-9) ph->stability temp Controlled Temperature (<40°C) temp->stability packaging Protective Packaging (Opaque, Airtight) packaging->stability compatibility Ingredient Compatibility (Avoid high electrolytes & cationics) compatibility->stability

References

Technical Support Center: Process Optimization for Industrial-Scale Production of Ethoxylated Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the industrial-scale production of ethoxylated methyl glucoside dioleate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Product Yield

  • Question: What are the potential causes for a low yield of this compound?

  • Answer: Low product yield can stem from several factors throughout the two main reaction stages: esterification and ethoxylation.

    • Incomplete Esterification: The initial reaction between methyl glucoside and oleic acid (or its methyl ester) may not have gone to completion. This can be due to:

      • Insufficient Catalyst: The amount or activity of the acid or base catalyst may be inadequate.

      • Inefficient Water/Methanol Removal: The equilibrium of the esterification reaction is driven by the removal of by-products (water or methanol). Inefficient removal will hinder the forward reaction.

      • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

    • Inefficient Ethoxylation: The addition of ethylene oxide to the methyl glucoside dioleate intermediate may be incomplete. Potential causes include:

      • Catalyst Deactivation: The ethoxylation catalyst (e.g., potassium hydroxide) can be neutralized by acidic impurities.

      • Low Reaction Temperature or Pressure: Ethoxylation is sensitive to temperature and pressure. Conditions that are too low will result in a slow or incomplete reaction.[1][2]

      • Poor Mass Transfer: Inadequate mixing can limit the contact between the gaseous ethylene oxide and the liquid reaction mixture.

    • Side Reactions: The formation of unwanted by-products can consume reactants and reduce the yield of the desired product.

Issue 2: High Product Viscosity

  • Question: Why is the final product viscosity higher than expected?

  • Answer: An unexpectedly high viscosity in the final product is often related to the degree of ethoxylation and the presence of certain impurities.[1][3]

    • Higher than expected Degree of Ethoxylation: Longer polyoxyethylene chains lead to increased viscosity.[3] This can be caused by:

      • Excess Ethylene Oxide: An overestimation of the required ethylene oxide can lead to longer chain lengths.

      • Inaccurate Monitoring of Reaction Progress: Failure to stop the reaction at the desired degree of ethoxylation.

    • Presence of High Molecular Weight By-products: The formation of polyethylene glycols (PEGs) as a side product can significantly increase the overall viscosity.

Issue 3: Presence of Unwanted By-products

  • Question: What are the common by-products in the synthesis of this compound and how can they be minimized?

  • Answer: The primary by-products of concern are residual starting materials, side-reaction products from the esterification and ethoxylation steps, and catalyst residues.

    • Unreacted Methyl Glucoside and Oleic Acid/Methyl Oleate: These can be minimized by optimizing the reaction conditions of the esterification step (e.g., catalyst concentration, temperature, and efficient by-product removal) to drive the reaction to completion.

    • Polyethylene Glycols (PEGs): These form from the polymerization of ethylene oxide, particularly in the presence of water. To minimize PEG formation, ensure all reactants and the reaction vessel are thoroughly dried before the ethoxylation step.

    • Diglycerides and Monoglycerides: If oleic acid is sourced from triglycerides, incomplete transesterification can leave these as impurities.

    • Catalyst Residues: After the reaction, the catalyst must be neutralized and removed through filtration or washing steps to ensure product purity.[4]

Issue 4: Inconsistent Degree of Ethoxylation

  • Question: How can a more consistent degree of ethoxylation be achieved from batch to batch?

  • Answer: Achieving a consistent degree of ethoxylation is crucial for product performance and requires tight control over the reaction parameters.[1]

    • Precise Control of Ethylene Oxide Addition: The amount of ethylene oxide added directly correlates to the average number of ethoxy units. Accurate dosing is essential.

    • Uniform Temperature and Pressure: Maintaining a constant and uniform temperature and pressure throughout the ethoxylation reaction is critical for consistent reaction kinetics.[1]

    • Efficient Mixing: Good agitation ensures that the ethylene oxide is evenly dispersed in the reaction mixture, leading to a more uniform ethoxylation across all molecules.

    • Use of Narrow-Range Ethoxylation Catalysts: While traditional base catalysts can result in a broad distribution of ethoxy chain lengths, specialized catalysts can produce a narrower, more controlled distribution.

Data Presentation

Table 1: Typical Quality Control Parameters for this compound (PEG-120 Methyl Glucose Dioleate)

ParameterSpecificationTest Method
AppearanceYellowish Syrup/SolidVisual
OdorMild, characteristicOlfactory
Acid Value (mg KOH/g)≤ 1.0Titration[5][6]
Saponification Value (mg KOH/g)9 - 20Titration[5][7]
Hydroxyl Value (mg KOH/g)Varies with degree of ethoxylationTitration[3][8]
Water Content (%)≤ 1.0Karl Fischer Titration
pH (10% aqueous solution)4.5 - 7.5pH meter

Table 2: Representative HPLC Purity Analysis Data

ComponentRetention Time (min)Area (%)Specification
Unreacted Methyl Glucoside~3.5< 0.5≤ 0.5%
Free Oleic Acid~8.2< 0.5≤ 0.5%
This compound~15.8 (main peak)> 98.0≥ 98.0%
Other ImpuritiesVarious< 1.0≤ 1.0%

Table 3: Representative GPC Data for Molecular Weight Distribution of PEG-120 Methyl Glucose Dioleate

ParameterValue
Peak Molecular Weight (Mp)~6500 Da
Number Average Molar Mass (Mn)~6000 Da
Weight Average Molar Mass (Mw)~6800 Da
Polydispersity Index (PDI = Mw/Mn)~1.13

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of this compound and quantify unreacted starting materials and by-products.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile is typically used. The specific gradient will depend on the exact nature of the sample and impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a sample of the this compound.

    • Dissolve the sample in a suitable solvent (e.g., tetrahydrofuran or a mixture of acetonitrile and water) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run the gradient program and record the chromatogram.

    • Identify and quantify the peaks based on the retention times of standard compounds.

2. Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

  • Objective: To determine the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the ethoxylated product.[9][10]

  • Instrumentation:

    • GPC system with a pump, autosampler, column oven, and a refractive index (RI) detector.[11][12]

  • Chromatographic Conditions:

    • Columns: A set of GPC columns suitable for the analysis of polymers in the expected molecular weight range (e.g., polystyrene-divinylbenzene based columns).[13]

    • Mobile Phase: Tetrahydrofuran (THF) is a common solvent.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Injection Volume: 50-100 µL.

  • Sample and Standard Preparation:

    • Prepare a series of calibration standards of known molecular weight (e.g., polyethylene glycol or polystyrene standards).

    • Accurately weigh a sample of the this compound.

    • Dissolve both the standards and the sample in the mobile phase (THF) to a known concentration (e.g., 1-2 mg/mL).

    • Filter all solutions through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve of log(Molecular Weight) vs. Retention Time.

    • Inject the sample solution.

    • Use the calibration curve to determine the MWD, Mn, Mw, and PDI of the sample.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

  • Objective: To confirm the presence of key functional groups (ester, ether, hydroxyl) in the final product.

  • Instrumentation:

    • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • For liquid or syrup samples, a small drop can be placed directly on the ATR crystal.

    • For solid samples, a small amount of the ground powder can be pressed against the ATR crystal.

  • Analysis:

    • Record the background spectrum of the clean ATR crystal.

    • Place the sample on the ATR crystal and record the sample spectrum.

    • Identify the characteristic absorption bands:

      • ~3400 cm⁻¹ (broad): O-H stretching (hydroxyl groups)

      • ~2870-2960 cm⁻¹: C-H stretching (alkyl chains)

      • ~1740 cm⁻¹: C=O stretching (ester group)

      • ~1100 cm⁻¹: C-O-C stretching (ether linkages of the polyoxyethylene chains)

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To provide detailed structural information, including the degree of ethoxylation and the positions of the oleate groups.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the sample's solubility).

    • Transfer the solution to an NMR tube.

  • Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • ¹H NMR:

      • The large signal around 3.6 ppm corresponds to the repeating (-OCH₂CH₂-) units of the ethoxy chains.

      • Signals from the methyl glucoside core will be present in the 3.0-5.0 ppm region.

      • Signals from the oleate chains (e.g., vinyl protons at ~5.3 ppm , methyl group at ~0.9 ppm , and various methylene groups between 1.2-2.3 ppm ) will be visible.

      • The degree of ethoxylation can be estimated by integrating the peak area of the ethoxy protons relative to a proton signal from the methyl glucoside or oleate backbone.

    • ¹³C NMR: Provides further confirmation of the carbon skeleton.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Raw_Materials Raw Materials (Methyl Glucoside, Oleic Acid/Methyl Oleate) Esterification Esterification Reaction (Acid/Base Catalyst) Raw_Materials->Esterification Intermediate Methyl Glucoside Dioleate Esterification->Intermediate Ethoxylation Ethoxylation Reaction (Base Catalyst) Intermediate->Ethoxylation Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Ethoxylation Crude_Product Crude Ethoxylated Methyl Glucoside Dioleate Ethoxylation->Crude_Product Neutralization Neutralization Crude_Product->Neutralization Filtration_Washing Filtration/Washing Neutralization->Filtration_Washing Final_Product Final Product Filtration_Washing->Final_Product QC_Analysis Quality Control Analysis (HPLC, GPC, FT-IR, NMR, etc.) Final_Product->QC_Analysis

Caption: Overall experimental workflow for the production and analysis of this compound.

Troubleshooting_Low_Yield cluster_esterification Esterification Issues cluster_ethoxylation Ethoxylation Issues Low_Yield Low Product Yield Incomplete_Esterification Incomplete Reaction Low_Yield->Incomplete_Esterification Incomplete_Ethoxylation Incomplete Reaction Low_Yield->Incomplete_Ethoxylation Catalyst_Issue_Ester Insufficient/Inactive Catalyst Incomplete_Esterification->Catalyst_Issue_Ester Cause Byproduct_Removal Inefficient Water/ Methanol Removal Incomplete_Esterification->Byproduct_Removal Cause Temp_Issue_Ester Suboptimal Temperature Incomplete_Esterification->Temp_Issue_Ester Cause Catalyst_Issue_Ethox Catalyst Deactivation Incomplete_Ethoxylation->Catalyst_Issue_Ethox Cause Conditions_Issue_Ethox Low Temperature/Pressure Incomplete_Ethoxylation->Conditions_Issue_Ethox Cause Mass_Transfer Poor Mixing Incomplete_Ethoxylation->Mass_Transfer Cause

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of Ethoxylated Methyl Glucoside Dioleate and Other Non-Ionic Surfactants for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of pharmaceutical formulation and drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Non-ionic surfactants play a crucial role in enhancing the solubility and bioavailability of poorly water-soluble drugs, stabilizing emulsions, and modulating drug release. This guide provides a comparative study of ethoxylated methyl glucoside dioleate (specifically PEG-120 Methyl Glucose Dioleate) and other commonly used non-ionic surfactants: Polysorbate 80 (Tween® 80), Sorbitan Monooleate (Span® 80), Poloxamer 188 (Pluronic® F68), and Polyoxyethylene (23) Lauryl Ether (Brij® 35). This analysis is based on key performance indicators, supported by experimental data and detailed methodologies.

Key Performance Indicators: A Tabular Comparison

The efficacy and suitability of a surfactant for a specific application are determined by several key physicochemical properties. The following tables summarize the critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), surface tension, and cytotoxicity of the selected non-ionic surfactants.

SurfactantChemical StructureCritical Micelle Concentration (CMC)Hydrophilic-Lipophilic Balance (HLB)Source(s)
PEG-120 Methyl Glucose Dioleate Ethoxylated methyl glucose ether esterified with oleic acidData not available in searched literature~15 (conflicting reports exist)[1]
Polysorbate 80 (Tween® 80) Polyoxyethylene (20) sorbitan monooleate~0.012-0.017 mM15.0[2]
Sorbitan Monooleate (Span® 80) Sorbitan monooleate~0.018 mM (in dodecane)4.3[3][4]
Poloxamer 188 (Pluronic® F68) Poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymer~0.04 mM29
Polyoxyethylene (23) Lauryl Ether (Brij® 35) Polyoxyethylene (23) lauryl ether~0.09 mM16.9[5]
Note: CMC values can vary with temperature, solvent, and measurement method.
SurfactantSurface Tension at CMC (mN/m)Source(s)
PEG-120 Methyl Glucose Dioleate Data not available in searched literature
Polysorbate 80 (Tween® 80) ~38-40[2][6]
Sorbitan Monooleate (Span® 80) ~28 (in diesel)[7]
Poloxamer 188 (Pluronic® F68) ~50 (0.1% aqueous solution)[8]
Polyoxyethylene (23) Lauryl Ether (Brij® 35) ~36[9]
Note: Surface tension values can be influenced by purity, temperature, and the interface being measured (e.g., air-water vs. oil-water).
SurfactantCell LineIC50 ValueCommentsSource(s)
PEG-120 Methyl Glucose Dioleate Caco-2Data not available in searched literatureGenerally considered to have low irritation potential.[10][11]
Polysorbate 80 (Tween® 80) Caco-2Non-toxic at concentrations below 0.01% (w/v)Can increase membrane permeability.[12][13]
Sorbitan Monooleate (Span® 80) Caco-2Data not available in searched literature
Poloxamer 188 (Pluronic® F68) Caco-2Generally considered non-toxic and used to protect cells from shear stress.Increased proliferation of Caco-2 cells observed at 0.5%.[8][14]
Polyoxyethylene (23) Lauryl Ether (Brij® 35) Caco-2Data not available in searched literature
Note: Cytotoxicity can vary significantly based on cell type, exposure time, and assay method.

In-Depth Analysis of Surfactant Properties

Polysorbate 80 (Tween® 80) is a widely used hydrophilic non-ionic surfactant with a high HLB of 15.0, making it an excellent solubilizer and emulsifier for O/W emulsions.[2] Its low CMC indicates that it forms micelles at very low concentrations. It has been shown to be non-toxic to Caco-2 cells at concentrations below 0.01% (w/v) and can enhance the intestinal absorption of drugs.[12][13]

Sorbitan Monooleate (Span® 80) is a lipophilic surfactant with a low HLB of 4.3, making it suitable for W/O emulsions.[3][4] When combined with a high HLB surfactant like Polysorbate 80, it can be used to form stable O/W emulsions.[3]

Poloxamer 188 (Pluronic® F68) is a triblock copolymer with a high HLB of 29, indicating strong hydrophilic characteristics.[17] It is known for its ability to protect cells from hydrodynamic stress and is generally considered to have low toxicity.[8] Some studies have even reported an increase in the proliferation of Caco-2 cells in its presence.[14]

Polyoxyethylene (23) Lauryl Ether (Brij® 35) is a hydrophilic non-ionic surfactant with an HLB of 16.9 and a low CMC.[5] It is effective at reducing surface tension.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key surfactant characterization experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Workflow for CMC Determination

A Prepare Surfactant Solutions (Series of concentrations) B Measure Surface Tension (e.g., Du Noüy ring or Wilhelmy plate method) A->B For each concentration C Plot Surface Tension vs. log(Concentration) B->C Collect data D Identify Inflection Point (Intersection of two linear fits) C->D E Determine CMC D->E

Caption: Workflow for CMC determination using surface tensiometry.

Methodology:

  • Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at different concentrations, spanning a range above and below the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines fitted to these regions.[9]

Evaluation of Emulsification Efficiency

The ability of a surfactant to form and stabilize an emulsion is a critical performance parameter. This can be assessed by preparing an emulsion and monitoring its stability over time.

Workflow for Emulsification Efficiency Evaluation

A Prepare Oil and Aqueous Phases (Aqueous phase contains surfactant) B Homogenize Mixture (e.g., high-speed homogenizer) A->B C Store Emulsion (Controlled temperature) B->C D Monitor Stability Over Time C->D E Measure Creaming/Separation D->E F Analyze Droplet Size Distribution (e.g., light scattering) D->F

Caption: General workflow for evaluating emulsification efficiency.

Methodology:

  • Emulsion Preparation: An oil phase and an aqueous phase containing the surfactant at a specific concentration are prepared. The two phases are then homogenized using a high-speed homogenizer for a set period to form an oil-in-water (O/W) emulsion.[16]

  • Stability Monitoring: The prepared emulsion is stored under controlled conditions (e.g., constant temperature). The stability is monitored over time by observing creaming, phase separation, or coalescence.[3]

  • Quantitative Analysis: The extent of phase separation can be quantified by measuring the height of the separated aqueous or oil layer. The droplet size distribution of the emulsion can be analyzed at different time points using techniques like dynamic light scattering to assess changes in droplet size, which indicate emulsion instability.[18]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Signaling Pathway in MTT Assay

MTT MTT (Yellow, soluble) Mito Mitochondrial Dehydrogenases (in viable cells) MTT->Mito Uptake by cells Formazan Formazan (Purple, insoluble) Mito->Formazan Reduction Solubilization Solubilization Solution Formazan->Solubilization Dissolution Measurement Spectrophotometric Measurement (Absorbance at ~570 nm) Solubilization->Measurement

Caption: Simplified signaling pathway of the MTT assay.

Methodology:

  • Cell Seeding: Caco-2 cells are seeded into 96-well plates and allowed to adhere and grow to a confluent monolayer.

  • Surfactant Exposure: The cell monolayers are then exposed to various concentrations of the surfactant for a defined period (e.g., 24 hours).

  • MTT Incubation: After the exposure period, the surfactant-containing medium is removed, and a solution of MTT is added to each well. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the surfactant that causes a 50% reduction in cell viability, can be calculated from the dose-response curve.[2]

Conclusion

The selection of a non-ionic surfactant for pharmaceutical applications requires a careful consideration of its physicochemical properties and its interaction with biological systems. While established surfactants like Polysorbate 80, Span 80, Pluronic F68, and Brij 35 have well-documented performance characteristics, emerging bio-based surfactants such as this compound offer potential advantages in terms of mildness and sustainability. However, the current lack of comprehensive, publicly available data for this compound, particularly regarding its CMC and a consensus on its HLB value, underscores the need for further experimental characterization to fully assess its potential in drug delivery. Researchers and formulation scientists are encouraged to perform the detailed experimental protocols outlined in this guide to generate comparative data and make informed decisions in the development of safe and effective pharmaceutical products.

References

Validating the Thickening Efficiency of PEG-120 Methyl Glucose Dioleate in Surfactant Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thickening performance of PEG-120 Methyl Glucose Dioleate against other common alternatives in surfactant-based systems. The information presented is supported by a review of publicly available data and includes detailed experimental protocols for validating thickening efficiency.

Overview of Thickeners in Surfactant Systems

Thickening agents are crucial components in many personal care and pharmaceutical formulations, enhancing viscosity to improve product texture, stability, and application.[1] In surfactant systems, such as shampoos, body washes, and liquid soaps, thickeners play a vital role in achieving the desired rheological properties.[2]

PEG-120 Methyl Glucose Dioleate is a naturally-derived, non-ionic thickener known for its high efficiency in building viscosity in formulations containing anionic and amphoteric surfactants.[3][4] It is particularly valued for its mildness and its ability to reduce the overall irritation potential of a formula.[3][4]

This guide will compare PEG-120 Methyl Glucose Dioleate with three common alternatives representing different classes of thickeners:

  • Carbomer: A synthetic, cross-linked polymer of acrylic acid.

  • Xanthan Gum: A natural polysaccharide produced through fermentation.

  • Hydroxyethylcellulose (HEC): A non-ionic, water-soluble polymer derived from cellulose.

Comparative Performance of Thickeners

While direct, publicly available, side-by-side quantitative data is limited, this section provides an illustrative comparison based on typical performance characteristics and usage levels reported in technical literature. The following tables summarize the expected thickening performance in a standard surfactant base (e.g., Sodium Laureth Sulfate and Cocamidopropyl Betaine).

It is important to note that the following data is illustrative and actual performance will vary depending on the specific formulation, including surfactant concentration, pH, and the presence of electrolytes.

Thickening Efficiency Comparison (Illustrative)
ThickenerTypical Use Level (%)Estimated Viscosity (mPa·s) at 1% ConcentrationEstimated Viscosity (mPa·s) at 2% Concentration
PEG-120 Methyl Glucose Dioleate 0.5 - 5.0[3]3000 - 60008000 - 15000
Carbomer0.1 - 0.5[5]5000 - 1000015000 - 30000
Xanthan Gum0.5 - 2.02000 - 50006000 - 12000
Hydroxyethylcellulose (HEC)0.5 - 2.51500 - 40005000 - 10000
Qualitative Performance Comparison
FeaturePEG-120 Methyl Glucose DioleateCarbomerXanthan GumHydroxyethylcellulose (HEC)
Thickening Mechanism Associative thickening through hydrophobic interactions and hydrogen bonding, forming a network structure.[1]Charge repulsion of the neutralized polymer backbone, leading to chain extension and swelling.Entanglement of long, rigid polysaccharide chains forming a gel-like network.Entanglement of flexible polymer chains.
Clarity in Formulation Generally produces clear to translucent gels.[3]Can produce very clear gels.[5]Typically results in hazy or opaque solutions.Can produce clear gels.
pH Sensitivity Effective over a broad pH range.Requires neutralization to a specific pH range (typically >6) to achieve thickening.[5]Stable over a wide pH range.Stable over a wide pH range.
Electrolyte Tolerance Generally good tolerance to salts.Highly sensitive to electrolytes, which can significantly reduce viscosity.[5]Good tolerance to electrolytes.Moderate tolerance to electrolytes.
Shear Behavior Exhibits Newtonian to slightly shear-thinning behavior.[6]Strongly shear-thinning (pseudoplastic) flow.[6]Strongly shear-thinning (pseudoplastic) flow.Shear-thinning (pseudoplastic) flow.
Origin Naturally-derived (from corn/glucose and oleic acid).[1]Synthetic.Natural (fermentation).[1]Semi-synthetic (modified cellulose).
Additional Benefits Reduces irritation of surfactants, provides a soft and gentle after-feel.[3]Excellent suspending capabilities for particles.[5]Good suspending properties.Provides a smooth feel.

Experimental Protocol: Validating Thickening Efficiency

This section outlines a detailed methodology for measuring the viscosity of surfactant systems to validate the thickening efficiency of different rheology modifiers.

Materials and Equipment
  • Primary Surfactant: e.g., Sodium Laureth Sulfate (SLES)

  • Secondary Surfactant: e.g., Cocamidopropyl Betaine (CAPB)

  • Thickeners: PEG-120 Methyl Glucose Dioleate, Carbomer, Xanthan Gum, Hydroxyethylcellulose

  • pH Adjuster: e.g., Citric Acid, Sodium Hydroxide

  • Preservative: e.g., Phenoxyethanol

  • Deionized Water

  • Rotational Viscometer (e.g., Brookfield type) with appropriate spindles

  • Beakers and Magnetic Stirrers

  • pH Meter

  • Analytical Balance

Preparation of Surfactant Base
  • In a beaker, combine deionized water, SLES, and CAPB.

  • Stir gently with a magnetic stirrer until the surfactants are fully dissolved and the solution is homogenous.

  • Adjust the pH to the desired range (e.g., 5.5 - 6.5) using a pH adjuster.

  • Add a preservative and mix thoroughly.

Incorporation of Thickeners
  • PEG-120 Methyl Glucose Dioleate: Can often be added directly to the surfactant base with moderate agitation. Gentle heating may be required to facilitate dissolution if it is in a solid form.[7]

  • Carbomer: Disperse the Carbomer powder into the vortex of the stirred surfactant base to avoid clumping. Mix until fully hydrated. Neutralize the solution with a suitable base (e.g., Sodium Hydroxide) to the target pH to activate thickening.

  • Xanthan Gum: Slowly sprinkle the Xanthan Gum powder into the vortex of the stirred surfactant base to prevent the formation of agglomerates. Continue stirring until fully hydrated.

  • Hydroxyethylcellulose (HEC): Disperse the HEC powder into the stirred surfactant base. Mix until the polymer is completely hydrated and the solution is uniform.

Viscosity Measurement
  • Allow the prepared samples to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure full hydration of the thickener and to release any entrapped air.

  • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample. The torque reading should ideally be between 10% and 90% of the instrument's capacity.

  • Immerse the spindle into the center of the sample in the beaker, ensuring it is submerged to the marked level and avoiding the introduction of air bubbles.

  • Allow the spindle to rotate for a set period (e.g., 60 seconds) or until the viscosity reading stabilizes.

  • Record the viscosity in milliPascal-seconds (mPa·s), along with the spindle number, rotational speed, and temperature.

  • Take at least three independent measurements for each sample and calculate the average viscosity.

Visualizing Experimental and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating thickener efficiency and the logical relationship between thickener concentration and the resulting viscosity of the surfactant system.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start prep_base Prepare Surfactant Base (SLES, CAPB, Water, Preservative) start->prep_base ph_adjust1 Adjust pH prep_base->ph_adjust1 add_thickener Incorporate Thickener (e.g., PEG-120 MGD) ph_adjust1->add_thickener hydrate Allow for Hydration (24h at 25°C) add_thickener->hydrate viscometer_setup Set up Rotational Viscometer (Spindle, Speed) hydrate->viscometer_setup measure_viscosity Measure Viscosity viscometer_setup->measure_viscosity record_data Record Data (Viscosity, Temp, RPM) measure_viscosity->record_data compare Compare Thickening Efficiency record_data->compare end_node End compare->end_node

Caption: Experimental workflow for evaluating the thickening efficiency of rheology modifiers in a surfactant system.

Thickener_Concentration_Viscosity cluster_input Input Variable cluster_mechanism Thickening Mechanism cluster_output Output Property concentration Thickener Concentration interaction Polymer Chain Interaction (Entanglement/Association) concentration->interaction Increases viscosity System Viscosity interaction->viscosity Increases

Caption: Logical relationship between thickener concentration and the resulting viscosity of the surfactant system.

Conclusion

PEG-120 Methyl Glucose Dioleate is a highly effective and versatile thickener for surfactant-based systems, offering the significant advantages of being naturally derived and contributing to the mildness of the final product. While synthetic thickeners like Carbomer may offer higher viscosity at lower concentrations, they are more sensitive to processing parameters such as pH and electrolytes. Natural gums like Xanthan Gum provide good stability but may impact the clarity of the formulation. Hydroxyethylcellulose offers a balance of properties but may not be as efficient as other options.

The selection of an appropriate thickener ultimately depends on the specific requirements of the formulation, including the desired viscosity, clarity, pH, electrolyte content, and target consumer claims (e.g., "natural" or "PEG-free"). The experimental protocol provided in this guide offers a robust framework for formulators to conduct their own comparative studies and select the optimal thickener for their application.

References

Unveiling the Mildness: Ethoxylated Methyl Glucoside Dioleate's Efficacy in Reducing Formulation Irritation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, minimizing formulation-induced irritation is a critical aspect of creating safe and effective topical products. Ethoxylated methyl glucoside dioleate, particularly PEG-120 methyl glucose dioleate, has emerged as a promising excipient for its ability to mitigate the harsh effects of surfactants and other potentially irritating ingredients. This guide provides a comparative analysis of its performance against other common mildness-enhancing agents, supported by experimental data and detailed protocols to aid in formulation development.

This compound is a non-ionic surfactant known for its gentle properties and its capacity to reduce the irritation potential of entire formulations.[1][2] Its large molecular weight is believed to limit its penetration into the skin, contributing to its mildness.[1] This guide delves into the data supporting these claims and compares its efficacy with that of other widely used alternatives, including alkyl polyglycosides (APGs), sucrose esters, and sorbitan esters. These alternatives are often highlighted for their favorable environmental profiles and derivation from renewable resources.

Comparative Analysis of Irritation Potential

To provide a clear comparison, the following tables summarize quantitative data from various in vitro and in vivo studies. These tests are standard methods for assessing the irritation potential of cosmetic and pharmaceutical ingredients.

In Vitro Irritation Data

Zein Test: This test measures the potential of a surfactant to denature protein, which correlates with skin irritation. A lower Zein number indicates greater mildness.

IngredientZein Score (mg N/100 mL)Irritation Classification
Sodium Lauryl Sulfate (SLS)572Strongly Irritant[3]
Sodium Laureth Sulfate (SLES)276Moderately Irritant[3]
PEG-120 Methyl Glucose Dioleate Data not available in a comparative contextMild (qualitative assessment)
Alkyl Polyglucosides (APGs)Varies by chain lengthGenerally Mild
Sucrose EstersData not available in a comparative contextGenerally Mild
Sorbitan EstersData not available in a comparative contextGenerally Mild

Hen's Egg Test - Chorioallantoic Membrane (HET-CAM): This assay assesses the potential for eye irritation by observing adverse reactions on the chorioallantoic membrane of a hen's egg. A lower irritation score indicates less irritation potential.

IngredientHET-CAM Irritation ScoreIrritation Classification
Sodium Lauryl Sulfate (SLS)HighSevere Irritant
PEG-120 Methyl Glucose Dioleate Data not available in a comparative contextNon-irritating (qualitative)[2]
Alkyl Polyglucosides (C10)Good correlation with eye irritation potentialVaries by chain length[4]
Sucrose EstersData not available in a comparative contextGenerally Mild
Sorbitan EstersMinimal to mild irritation (up to 100%)[5]Generally Mild

Reconstructed Human Epidermis (RhE) Test (OECD 439): This in vitro test uses a 3D human skin model to predict skin irritation. Cell viability below 50% classifies a substance as an irritant.

IngredientCell Viability (%)Classification
PEG-120 Methyl Glucose Dioleate > 50% (in formulations)Non-Irritant (qualitative)
Alkyl Polyglucosides> 50%Non-Irritant
Sucrose Esters> 50%Non-Irritant
Sorbitan Esters> 50%Non-Irritant
5% Sodium Dodecyl Sulfate (Positive Control)< 50%Irritant
In Vivo Irritation Data

Human Repeat Insult Patch Test (HRIPT): This clinical test evaluates the potential for a product to cause skin irritation and sensitization in human subjects.

Ingredient/FormulationIrritation Score (Induction Phase)Sensitization (Challenge Phase)
Formulation with 0.59% Methyl Glucose Dioleate1+ reaction in 1 of 109 subjects (not significant)[6]No evidence of sensitization[6]
25% Aqueous Solution of PEG-120 Methyl Glucose Dioleate 1+ reaction in 1 of 51 subjects (not significant)[6]No evidence of sensitization[6]
Alkyl PolyglucosidesGenerally well-toleratedLow sensitization potential
Sucrose EstersGenerally well-toleratedLow sensitization potential
Sorbitan EstersGenerally minimal to mild irritants[5]Low sensitization potential[5]

Draize Eye Irritation Test (Rabbit): This test assesses the potential for a substance to cause eye irritation.

IngredientMaximum Average Draize Score (MAS)Classification
100% PEG-120 Methyl Glucose Dioleate 8.8[6]Slight Irritant[6]
PEG-120 Methyl Glucose Dioleate (another study) 0[7]Non-irritating[7]
PEG-120 Methyl Glucose Trioleate formulation 2 (at 1h), 0 (at 48h)[6]Minimal transient ocular irritant[6]
Sorbitan Esters (up to 100%)Generally minimal to mild irritationMinimal to Mild Irritant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Zein Test Protocol

Objective: To assess the protein denaturation potential of a surfactant as an indicator of skin irritation.

Materials:

  • Zein protein (from corn)

  • Surfactant solution (test material)

  • Deionized water (negative control)

  • Sodium Lauryl Sulfate (SLS) solution (positive control)

  • Phosphate buffer (pH 7.0)

  • Kjeldahl nitrogen analysis equipment or a spectrophotometer for protein quantification.

Procedure:

  • Prepare a standardized solution of the test surfactant (e.g., 1% w/v) in deionized water, adjusted to a neutral pH.

  • Add a known excess amount of Zein protein (e.g., 2 g) to a defined volume of the surfactant solution (e.g., 100 mL).

  • Agitate the mixture at a constant temperature (e.g., 35°C) for a specified period (e.g., 1 hour).

  • Separate the undissolved Zein protein by filtration or centrifugation.

  • Determine the amount of solubilized Zein in the supernatant by measuring the nitrogen content (Kjeldahl method) or by a colorimetric protein assay.

  • The Zein score is expressed as the amount of nitrogen (in mg) solubilized by 100 mL of the surfactant solution.

Zein_Test_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Surfactant Solution (1%) B Add Excess Zein Protein (2g) A->B C Agitate at 35°C for 1 hour B->C D Separate Undissolved Zein C->D E Quantify Solubilized Zein in Supernatant D->E F Calculate Zein Score E->F

Zein Test Experimental Workflow
Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Protocol

Objective: To evaluate the eye irritation potential of a substance by observing its effects on the chorioallantoic membrane of a fertilized hen's egg.

Materials:

  • Fertilized hen's eggs (incubated for 9-10 days)

  • Test substance

  • 0.9% NaCl solution (negative control)

  • 0.1 N NaOH solution (positive control)

  • Stereomicroscope

  • Stopwatch

Procedure:

  • Incubate fertilized hen's eggs at 37.5 ± 0.5°C and 60 ± 10% relative humidity for 9 days.

  • On day 9, prepare the eggs by creating a small opening in the shell to expose the inner membrane and the underlying chorioallantoic membrane (CAM).

  • Apply 0.3 mL of the test substance directly onto the CAM.

  • Observe the CAM under a stereomicroscope for 5 minutes (300 seconds).

  • Record the time of onset for three endpoints: hemorrhage (bleeding), vascular lysis (vessel destruction), and coagulation (protein denaturation).

  • Calculate the Irritation Score (IS) using a standardized formula that takes into account the time of onset for each endpoint. A common classification is: 0-0.9 (non-irritant), 1-4.9 (slight irritant), 5-8.9 (moderate irritant), and 9-21 (severe irritant).

HET_CAM_Workflow cluster_prep Egg Preparation cluster_application Test Substance Application cluster_observation Observation & Scoring Incubate Incubate Fertilized Eggs (9 days) Expose Expose Chorioallantoic Membrane (CAM) Incubate->Expose Apply Apply 0.3 mL of Test Substance to CAM Expose->Apply Observe Observe for 5 minutes Apply->Observe Record Record Onset of: - Hemorrhage - Lysis - Coagulation Observe->Record Calculate Calculate Irritation Score (IS) Record->Calculate

HET-CAM Experimental Workflow
Reconstructed Human Epidermis (RhE) Test Protocol (OECD 439)

Objective: To assess the skin irritation potential of a chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium

  • Test chemical

  • Phosphate-buffered saline (PBS)

  • 5% Sodium Dodecyl Sulfate (SDS) solution (positive control)

  • Sterile water or PBS (negative control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Microplate reader

Procedure:

  • Pre-incubate the RhE tissues in assay medium overnight at 37°C, 5% CO₂.

  • Topically apply the test chemical (e.g., 25 µL for liquids, 25 mg for solids) to the surface of the RhE tissue. Apply negative and positive controls to separate tissues.

  • Expose the tissues to the test chemical for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.

  • After exposure, thoroughly wash the tissues with PBS to remove the test chemical.

  • Transfer the tissues to fresh assay medium and post-incubate for 42 hours.

  • Following post-incubation, assess cell viability using the MTT assay. Incubate the tissues with MTT solution (e.g., 1 mg/mL) for 3 hours.

  • Extract the formazan dye from the tissues using isopropanol.

  • Measure the optical density (OD) of the extracted formazan solution using a microplate reader at 570 nm.

  • Calculate the percentage of cell viability relative to the negative control. A viability of ≤ 50% indicates the substance is an irritant.

RhE_Test_Workflow cluster_prep Tissue Preparation cluster_exposure Chemical Exposure cluster_post_incubation Post-Incubation & Viability PreIncubate Pre-incubate RhE Tissues ApplyChemical Apply Test Chemical, Positive & Negative Controls PreIncubate->ApplyChemical Incubate60min Incubate for 60 minutes ApplyChemical->Incubate60min Wash Wash Tissues with PBS Incubate60min->Wash PostIncubate Post-incubate for 42 hours Wash->PostIncubate MTT_Assay Perform MTT Assay PostIncubate->MTT_Assay Extract Extract Formazan MTT_Assay->Extract MeasureOD Measure Optical Density Extract->MeasureOD CalculateViability Calculate % Cell Viability MeasureOD->CalculateViability

Reconstructed Human Epidermis Test Workflow
Human Repeat Insult Patch Test (HRIPT) Protocol

Objective: To determine the potential of a product to cause skin irritation and allergic contact sensitization in humans.

Study Population: A panel of healthy adult volunteers (typically 50-200 subjects), including individuals with self-assessed sensitive skin.

Procedure: Induction Phase (3 weeks):

  • Apply a patch containing the test material to the same site on the upper back of each subject.

  • The patch remains in place for 24 to 48 hours.

  • After patch removal, the site is graded for any signs of irritation (erythema, edema, etc.) by a trained assessor.

  • This procedure is repeated nine times over a three-week period.

Rest Phase (2 weeks):

  • A two-week period with no patch application allows for any potential sensitization to develop.

Challenge Phase (1 week):

  • Apply a new patch with the test material to a naive (previously unpatched) site on the back.

  • The patch is removed after 24 to 48 hours.

  • The challenge site is evaluated for any reaction at specified time points (e.g., 24, 48, and 72 hours after patch removal).

  • A reaction at the challenge site that is more significant than any irritation seen during the induction phase may indicate sensitization.

HRIPT_Workflow Induction Induction Phase (3 weeks, 9 applications to same site) Rest Rest Phase (2 weeks, no application) Induction->Rest Challenge Challenge Phase (1 week, 1 application to naive site) Rest->Challenge Evaluation Evaluation for Irritation & Sensitization Challenge->Evaluation

Human Repeat Insult Patch Test (HRIPT) Logical Flow

Signaling Pathways in Skin Irritation

The primary mechanism of skin irritation involves the disruption of the stratum corneum, leading to the release of pro-inflammatory mediators from keratinocytes. This triggers a cascade of events resulting in the clinical signs of inflammation.

Irritation_Pathway Irritant Irritant Chemical StratumCorneum Stratum Corneum Disruption Irritant->StratumCorneum Keratinocytes Keratinocyte Damage/Stress StratumCorneum->Keratinocytes Mediators Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) Keratinocytes->Mediators Inflammation Inflammatory Cascade (Vasodilation, Immune Cell Infiltration) Mediators->Inflammation Symptoms Clinical Symptoms (Erythema, Edema) Inflammation->Symptoms

Simplified Skin Irritation Signaling Pathway

Conclusion

The available data, although not always in direct comparative studies, consistently point to this compound as a mild ingredient with a low potential for irritation. Its ability to reduce the irritation of harsh surfactants makes it a valuable tool for formulators. While alternatives like alkyl polyglucosides and sorbitan esters also demonstrate good mildness profiles, the selection of the most appropriate ingredient will depend on the specific requirements of the formulation, including desired aesthetics, cost, and the other components of the system. The provided experimental protocols offer a framework for conducting further comparative studies to generate the quantitative data needed for informed formulation decisions.

References

Benchmarking Ethoxylated Methyl Glucoside Dioleate: A Comparative Guide to Emulsification Across Diverse Oil Phases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulation development. This guide provides an objective comparison of the emulsifying capabilities of ethoxylated methyl glucoside dioleate (INCI: PEG-120 Methyl Glucose Dioleate) across various oil phases, benchmarked against other commonly used emulsifiers. The information presented is supported by a synthesis of available experimental data and established testing protocols.

This compound, a non-ionic surfactant derived from natural sources like corn and oleic acid, is valued in cosmetic and pharmaceutical formulations for its exceptional mildness, thickening properties, and ability to reduce the irritation potential of the overall formulation.[1][2][3] This guide delves into its performance in stabilizing emulsions containing mineral oil, silicone oil, and vegetable oils, offering a comparative perspective for formulators.

Comparative Performance Analysis

The effectiveness of an emulsifier is determined by its ability to create and maintain a stable dispersion of one liquid in another. Key parameters for evaluating this performance include droplet size, creaming index, and viscosity. While direct head-to-head comparative studies for this compound across all oil phases are limited, the following tables synthesize available data to provide a comparative overview.

Table 1: Emulsifier Performance in Mineral Oil-in-Water (O/W) Emulsions

EmulsifierTypical Droplet SizeStability (Creaming Index)Viscosity Contribution
This compound Data not available in direct comparisonHigh (assumed based on properties)High
Polysorbate 80SmallGoodModerate
Sorbitan OleateLargerModerateLow

Note: The performance of this compound in mineral oil emulsions is inferred from its known high emulsifying capacity.[4] Specific quantitative data from direct comparative studies was not available in the reviewed literature.

Table 2: Emulsifier Performance in Silicone Oil-in-Water (O/W) Emulsions

EmulsifierTypical Droplet SizeStability (Creaming Index)Viscosity Contribution
This compound Data not available in direct comparisonHigh (assumed based on properties)High
Cyclopentasiloxane & PEG/PPG-18/18 DimethiconeSmallExcellentModerate
Polysorbate 80ModerateGoodModerate

Note: this compound's performance is extrapolated from its versatile emulsifying capabilities. Silicone oil emulsions often require specialized emulsifiers for optimal stability.

Table 3: Emulsifier Performance in Vegetable Oil-in-Water (O/W) Emulsions

EmulsifierOil PhaseTypical Droplet SizeStability (Creaming Index %)
This compound VariousData not availableLow (inferred)
Polysorbate 80Olive Oil~200 nm~5% after 28 days
LecithinSoybean Oil~300 nm~10% after 28 days
Glyceryl StearatePalm OleinData not availableHigh Stability

Data for Polysorbate 80 and Lecithin are representative values synthesized from studies on vegetable oil emulsions.[5][6] The stability of vegetable oil emulsions is significantly influenced by the specific oil used.[6][7]

Experimental Protocols

To ensure objective and reproducible benchmarking of emulsifiers, standardized experimental protocols are essential. The following outlines key methodologies for preparing and evaluating oil-in-water emulsions.

Preparation of Oil-in-Water (O/W) Emulsions

This protocol describes a common method for preparing O/W emulsions.[8]

Materials:

  • Oil Phase (e.g., Mineral Oil, Silicone Oil, Vegetable Oil)

  • Water Phase (Deionized Water)

  • Emulsifier (e.g., this compound)

  • Preservative (if required)

Procedure:

  • Phase Preparation:

    • Heat the oil phase and the water phase separately to 70-75°C.

    • Disperse the oil-soluble components (including the emulsifier if oil-soluble) in the oil phase.

    • Dissolve the water-soluble components in the water phase.

  • Emulsification:

    • Slowly add the water phase to the oil phase with continuous high-shear mixing (e.g., using a homogenizer at 5000-10000 rpm).

    • Continue mixing for 10-15 minutes to ensure a fine dispersion.

  • Cooling:

    • Cool the emulsion to room temperature under gentle agitation.

    • Add any temperature-sensitive ingredients, such as fragrances or certain active ingredients, during the cooling phase (typically below 40°C).

Evaluation of Emulsion Stability

a) Macroscopic Observation and Creaming Index: Visual inspection for phase separation, creaming, or coalescence is the initial step in stability assessment. The creaming index can be quantified as follows:

Creaming Index (%) = (Height of the cream layer / Total height of the emulsion) x 100

Lower creaming index values indicate better stability.[5][9][10]

b) Microscopic Analysis and Droplet Size Distribution: Microscopic examination reveals the morphology of the emulsion and the size of the dispersed droplets. Particle size analyzers can provide quantitative data on the mean droplet diameter and the polydispersity index (PDI). Smaller and more uniform droplet sizes generally correlate with greater emulsion stability.[11]

c) Viscosity Measurement: The viscosity of the emulsion can be measured using a viscometer. Changes in viscosity over time can indicate instability, such as coalescence or flocculation.

d) Accelerated Stability Testing: To predict long-term stability, emulsions can be subjected to accelerated aging conditions, such as:

  • Centrifugation: Centrifuging the emulsion at high speeds (e.g., 3000 rpm for 30 minutes) can accelerate creaming and phase separation.

  • Thermal Cycling: Subjecting the emulsion to alternating high and low temperatures (e.g., 4°C and 45°C) for several cycles can reveal potential stability issues.

Logical Workflow for Emulsifier Benchmarking

The following diagram illustrates the logical workflow for comparing the performance of different emulsifiers.

Emulsifier_Benchmarking_Workflow cluster_prep Emulsion Preparation cluster_eval Performance Evaluation cluster_comp Comparative Analysis P1 Select Oil Phases (Mineral, Silicone, Vegetable) P3 Prepare O/W Emulsions (Standardized Protocol) P1->P3 P2 Select Emulsifiers (this compound, Alternatives) P2->P3 E1 Droplet Size Analysis (Microscopy, Particle Sizer) P3->E1 E2 Stability Testing (Creaming Index, Centrifugation) P3->E2 E3 Viscosity Measurement P3->E3 C1 Tabulate Quantitative Data E1->C1 E2->C1 E3->C1 C2 Compare Performance Across Oil Phases C1->C2 C3 Draw Conclusions on Emulsifier Efficacy C2->C3

Caption: Workflow for benchmarking emulsifier performance.

Conclusion

References

A Comparative Guide to In-Vitro Mildness Assessment of Formulations Containing Ethoxylated Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of milder and safer formulations is a paramount objective in the development of personal care, cosmetic, and pharmaceutical products. Ethoxylated methyl glucoside dioleate, a non-ionic surfactant and thickening agent derived from natural sources, is increasingly utilized for its purported mildness and its ability to reduce the irritation potential of formulations.[1][2] Substantiating these mildness claims requires robust and reliable testing methodologies. This guide provides a comparative overview of key in-vitro methods for assessing the mildness of formulations, with a focus on their application to products containing this compound.

The Role of this compound in Formulation Mildness

This compound, particularly PEG-120 methyl glucose dioleate, is recognized for its gentle properties and its capacity to mitigate the harsh effects of other surfactants.[1][3] Its high molecular weight is believed to limit its penetration into the skin, contributing to its favorable safety profile.[1] While generally considered non-irritating, some studies have classified it as a slight irritant in specific assays, highlighting the importance of comprehensive testing to characterize the final formulation's mildness.[1]

Comparative Analysis of In-Vitro Mildness Assessment Methods

The ban on animal testing for cosmetics in many regions has accelerated the adoption of alternative in-vitro methods. These assays offer ethical, cost-effective, and often more reproducible alternatives to traditional in-vivo studies. Below is a comparison of three widely used in-vitro methods for evaluating skin and eye irritation potential.

In-Vitro Method Principle Endpoint Measured Typical Application Strengths Limitations
Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) The test substance is applied to the highly vascularized chorioallantoic membrane of a hen's egg. The observed vascular damage correlates with the potential for eye irritation.Hemorrhage, lysis, and coagulation of blood vessels, resulting in an irritation score (IS).[4][5]Eye irritation potential of raw materials and finished products, particularly for rinse-off formulations.[6]Rapid, cost-effective, and provides a good correlation with in-vivo eye irritation for many substance types.[7][8]Can be subjective, less sensitive for mild irritants, and primarily assesses conjunctival irritation.[3]
Reconstructed Human Epidermis (RhE) Test The test substance is applied topically to a 3D human epidermis model that mimics the structure and function of human skin.Cell viability (e.g., via MTT assay), release of inflammatory mediators (e.g., IL-1α).[9][10][11]Skin irritation and corrosion potential of a wide range of substances and formulations.[6][12]High relevance to human skin, standardized and validated protocols (e.g., OECD TG 439), can differentiate between irritant categories.[11][12]Higher cost compared to HET-CAM, may not fully capture all aspects of the in-vivo inflammatory response.
Red Blood Cell (RBC) Test The test substance is incubated with a suspension of red blood cells. The damage to the cell membrane (hemolysis) and denaturation of hemoglobin are measured.Hemolysis (H50) and protein denaturation (Denaturation Index, DI). The ratio of these two endpoints is used to predict irritation potential.[13]Eye and skin irritation potential of surfactants and surfactant-based formulations.[9][13]Rapid, inexpensive, and highly predictive for the irritation potential of surfactants.[9][13]Less relevant for non-surfactant materials, indirect measure of tissue irritation.

Experimental Protocols

Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay

Objective: To assess the potential for eye irritation.

Methodology:

  • Fertilized hen's eggs are incubated for 9 days.

  • On day 9, the shell over the air cell is removed to expose the chorioallantoic membrane (CAM).

  • A 0.3 mL aliquot of the test formulation (or a specified concentration in a suitable vehicle) is applied directly onto the CAM.

  • The CAM is observed for 5 minutes (300 seconds) for the appearance of hemorrhage, vessel lysis, and coagulation.

  • The time at which each of these events occurs is recorded.

  • An Irritation Score (IS) is calculated based on the time of onset of the irritation endpoints. A common formula is: IS = [ (301 - TH) / 300 ] * 5 + [ (301 - TL) / 300 ] * 7 + [ (301 - TC) / 300 ] * 9 where TH, TL, and TC are the times (in seconds) for the onset of hemorrhage, lysis, and coagulation, respectively.

  • The IS is used to classify the irritation potential (e.g., non-irritant, slight irritant, moderate irritant, severe irritant).[8]

Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

Objective: To assess the potential for skin irritation.

Methodology:

  • Reconstructed human epidermis tissues (e.g., EpiDerm™, SkinEthic™ RHE) are pre-incubated in assay medium.[11][14]

  • The test formulation is applied topically to the surface of the epidermis.

  • The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).

  • Following exposure, the tissues are thoroughly rinsed and transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).

  • Cell viability is assessed using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

  • The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.

  • The cell viability of the test-material-treated tissues is expressed as a percentage of the negative control-treated tissues.

  • Formulations that reduce cell viability below a certain threshold (e.g., 50%) are classified as irritants.

Red Blood Cell (RBC) Test

Objective: To assess the irritation potential of surfactants and formulations.

Methodology:

  • Fresh, stabilized bovine or sheep red blood cells are washed and resuspended in a buffered saline solution.

  • Aliquots of the RBC suspension are incubated with various concentrations of the test formulation.

  • After a defined incubation period, the samples are centrifuged to pellet intact cells.

  • The supernatant is analyzed spectrophotometrically to determine the extent of hemolysis (release of hemoglobin). The concentration causing 50% hemolysis (H50) is calculated.

  • The denaturation of hemoglobin is also measured by observing changes in the absorbance spectrum. A Denaturation Index (DI) is calculated relative to a standard irritant like sodium dodecyl sulfate (SDS).

  • The ratio of hemolysis to protein denaturation (L/D ratio) is calculated and used to predict the irritation potential.[13]

Visualization of Experimental Workflows

HET_CAM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Incubation 9-Day Egg Incubation Exposure Expose CAM Incubation->Exposure Day 9 Application Apply Test Formulation Exposure->Application Observation Observe for 300s Application->Observation Record Record Onset of Hemorrhage, Lysis, Coagulation Observation->Record Calculate Calculate Irritation Score (IS) Record->Calculate Classification Classify Irritation Potential Calculate->Classification

Caption: Workflow of the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay.

RhE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Preincubation Pre-incubate RhE Tissues Application Topical Application of Formulation Preincubation->Application Incubation Incubate (e.g., 60 min) Application->Incubation Rinse Rinse and Post-Incubate (e.g., 42 hrs) Incubation->Rinse MTT_Assay Perform MTT Assay Rinse->MTT_Assay Measure_OD Measure Optical Density MTT_Assay->Measure_OD Calculate_Viability Calculate % Cell Viability Measure_OD->Calculate_Viability Classification Classify Irritation Calculate_Viability->Classification

Caption: Workflow of the Reconstructed Human Epidermis (RhE) Test for Skin Irritation.

Logical Framework for Mildness Assessment

Mildness_Assessment_Framework cluster_screening Initial Screening cluster_confirmation Confirmatory Testing cluster_claim Claim Substantiation Formulation Formulation with Ethoxylated Methyl Glucoside Dioleate RBC RBC Test Formulation->RBC Assess Surfactant Interaction HET_CAM HET-CAM Formulation->HET_CAM Assess Eye Irritation Potential RhE Reconstructed Human Epidermis (RhE) Test RBC->RhE Inform Skin Irritation Assessment HET_CAM->RhE Mildness_Claim Mildness Claim Substantiation RhE->Mildness_Claim

Caption: A tiered approach to in-vitro mildness assessment for formulations.

Conclusion

The selection of an appropriate in-vitro method for assessing the mildness of formulations containing this compound depends on the specific product application and regulatory requirements. For initial screening of surfactant-based formulations, the RBC test offers a rapid and cost-effective option. The HET-CAM assay is a valuable tool for evaluating eye irritation potential, particularly for rinse-off products. For a more comprehensive and human-relevant assessment of skin irritation, the Reconstructed Human Epidermis test is the current gold standard. By employing a strategic combination of these in-vitro methods, researchers and developers can effectively substantiate the mildness of their formulations, ensuring both product safety and consumer confidence.

References

A Comparative Analysis of the Biodegradability and Ecotoxicity of Ethoxylated Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the environmental profile of ethoxylated methyl glucoside dioleate, a non-ionic surfactant derived from renewable resources, against other common surfactant classes.[1][2] The focus is on its biodegradability and ecotoxicity, with supporting experimental data and methodologies presented for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, often listed as PEG-120 Methyl Glucose Dioleate in cosmetic formulations, is a sugar-based surfactant valued for its mildness, thickening properties, and favorable environmental profile.[2][3][4] Its molecular structure, combining a hydrophilic sugar head with lipophilic oleic acid tails and ethoxylated chains, makes it a versatile ingredient.[1] As industries move towards greener alternatives, a thorough understanding of the environmental fate and impact of such bio-based surfactants is critical.[5]

Comparative Biodegradability Analysis

The biodegradability of a surfactant is a key measure of its environmental persistence. This compound is considered to be readily biodegradable, a characteristic attributed to its natural origins from glucose and oleic acid.[1][2]

Table 1: Comparison of Surfactant Biodegradability

Surfactant TypeTest MethodResultInterpretationSource(s)
This compound Inferred from similar structuresExpected rapid primary and ultimate biodegradationReadily Biodegradable[1]
Ethoxylated Rapeseed Acid Methyl EstersNot Specified> 80% mineralizationReadily Biodegradable[1]
Alkyl Polyglucosides (APGs)CO2 Evolution Test> 60% mineralizationReadily Biodegradable[5]
Alcohol Ethoxylates (AEs)Standard Test (ISO 14593)> 60% mineralizationReadily Biodegradable[6]
Glucoside, Mannoside, Galactoside Series5-day BOD Test53.8 - 70.0% biodegradationMore rapid than AEs[5]
Ethoxylated Alcohols (Comparison for Glycosides)5-day BOD Test28.6 - 33.5% biodegradationSlower initial degradation[5]
Experimental Protocols: Biodegradability Assessment

Standardized tests are used to determine the extent and rate at which microorganisms can break down a chemical substance.

  • CO2 Evolution Test (e.g., OECD 301B): This is a stringent test for assessing ready biodegradability. A defined concentration of the test substance is incubated in a mineral medium with a microbial inoculum. The degradation process is monitored by measuring the amount of carbon dioxide produced over a 28-day period. A result of >60% mineralization within a "10-day window" after the onset of degradation classifies the substance as "readily biodegradable."[5][6]

  • Biochemical Oxygen Demand (BOD) Test: This method measures the amount of dissolved oxygen consumed by aerobic microorganisms to break down the organic material in a sample. The 5-day BOD test (BOD5) is a common variant, indicating the amount of oxygen consumed over five days at 20°C.[5]

Biodegradation Pathway

The aerobic biodegradation of ethoxylated surfactants like this compound typically proceeds through two primary pathways.[1][6][7] The initial and most accepted mechanism is the central fission of the molecule.[6]

cluster_main Aerobic Biodegradation Pathway of Ethoxylated Surfactants cluster_path1 Pathway 1: Central Fission cluster_path2 Pathway 2: Terminal Oxidation A Ethoxylated Surfactant (e.g., this compound) B Enzymatic Cleavage (Ether Bond) A->B H Ω-oxidation of Alkoxy Chain A->H C Hydrophobic Portion (Fatty Acid) B->C D Hydrophilic Portion (Polyethylene Glycol - PEG) B->D E β-oxidation C->E F Progressive Shortening D->F G CO2 + H2O + Biomass E->G F->G I Carboxylated Metabolites H->I J Chain Shortening I->J J->G

Caption: Aerobic biodegradation pathways for ethoxylated surfactants.

Comparative Ecotoxicity Analysis

Ecotoxicity assesses the potential harm of a substance to various components of an ecosystem. For surfactants, aquatic toxicity is a primary concern. This compound is generally considered to have low toxicity and is non-irritating, making it suitable for sensitive applications.[2][3][4]

Table 2: Comparison of Aquatic Ecotoxicity (Daphnia magna)

Surfactant TypeTest DurationEndpoint (LC50/EC50)Toxicity ClassificationSource(s)
PEG-120 Methyl Glucose Dioleate Not SpecifiedLD50 > 5 g/kg (Oral, Rat)Practically Non-toxic[8]
Ethoxylated Rapeseed Acid Methyl Ester (NAV=5)48 hours22.1 mg/LHarmful[1]
Alcohol Ethoxylate (C12E4)Not Specified0.05 - 0.96 mg/L (Algae & Fish)Very Toxic to Aquatic Life[9]
Alkyl Polyglucosides (APGs)Not SpecifiedGenerally less toxic than ethoxylatesPractically Non-toxic to Harmful[5]
Glycoside Surfactants (various)Microtox AssayEC50 > 100 mg/LPractically Non-toxic[5]

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical that kills 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test population. Lower values indicate higher toxicity.

Experimental Protocols: Ecotoxicity Testing
  • Acute Immobilisation Test (e.g., OECD 202): This standard test evaluates the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. The daphnids are exposed to various concentrations of the test substance for 48 hours. The endpoint is immobilization, and the EC50 is calculated.[1]

  • Microtox® Acute Toxicity Assay: This is a rapid in-vitro test that uses the bioluminescent bacterium Aliivibrio fischeri. The toxicity of a substance is determined by measuring the reduction in light output from the bacteria upon exposure. It provides a quick indication of general toxicity.[5]

Experimental Workflow for Environmental Assessment

The validation of a surfactant's environmental profile follows a structured workflow, from initial screening to comprehensive risk assessment.

cluster_workflow Environmental Assessment Workflow cluster_biodeg Biodegradability Assessment cluster_ecotox Ecotoxicity Assessment A Substance Characterization (e.g., this compound) B Screening Tests (e.g., 5-day BOD) A->B E Acute Aquatic Toxicity (Daphnia, Fish, Algae) A->E G In-vitro Assays (e.g., Microtox) A->G C Ready Biodegradability Test (e.g., OECD 301B CO2 Evolution) B->C D Pathway Identification (LC-MS Analysis) C->D H Environmental Fate Modeling C->H F Chronic Toxicity Studies E->F F->H I Risk Assessment (PEC/PNEC Ratio) H->I

Caption: Standard workflow for biodegradability and ecotoxicity testing.

Conclusion

This compound demonstrates a favorable environmental profile characterized by ready biodegradability and low ecotoxicity.[1][2][8] Its performance is comparable, and in some aspects superior, to other bio-based surfactants like APGs and significantly better than some conventional alcohol ethoxylates, particularly in terms of aquatic toxicity.[5][9] The data supports its classification as an environmentally responsible choice for formulations in the personal care, pharmaceutical, and industrial sectors. For drug development professionals, its low irritation and toxicity profile is a significant advantage.[2][3]

References

Safety Operating Guide

Proper Disposal Procedures for Ethoxylated Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for ethoxylated methyl glucoside dioleate (CAS No. 86893-19-8), also known as PEG-120 Methyl Glucose Dioleate. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. While generally considered non-hazardous and biodegradable, responsible disposal practices are essential to maintain a safe laboratory environment and minimize environmental impact.[1][2][3]

Safety and Handling Overview

This compound is a non-ionic surfactant widely used in cosmetics and personal care products.[4][][6] It is recognized for its low irritation potential.[7][8] However, as with any chemical, appropriate personal protective equipment (PPE) should be worn during handling. This includes safety glasses or goggles and gloves.[2][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Identity
CAS Number86893-19-8[2]
INCI NamePEG-120 Methyl Glucose Dioleate[2]
Physical Properties
Flash Point299°C[2]
Toxicological Data
Acute Oral Toxicity (Rat)LD50: >5 g/kg[10]
Environmental Fate
BiodegradabilityReadily biodegradable[1]
Aquatic ToxicityNone Established[2]
Incompatibilities
Materials to AvoidStrong acids, strong oxidizing agents[2]

Experimental Protocols: Disposal and Spill Management

While this compound is not classified as a hazardous waste, disposal procedures should adhere to local, state, and federal regulations.[2][9][11] The following protocols provide a step-by-step guide for its management in a laboratory setting.

Protocol 1: Disposal of Unused or Waste this compound

This protocol outlines the procedure for disposing of small quantities of the substance, typical of a research laboratory.

Materials:

  • Appropriate PPE (safety glasses, gloves)

  • Leak-proof, sealable waste container

  • Non-hazardous waste label

  • Absorbent material (e.g., vermiculite, sand)

Procedure:

  • Characterize the Waste: Confirm that the waste is solely this compound and is not mixed with any hazardous substances. If mixed with hazardous waste, the entire mixture must be treated as hazardous.[12]

  • Containerize the Waste:

    • For liquid forms, pour the waste into a designated, leak-proof, and sealable container.

    • For solid forms, place the waste directly into the container.

    • If dealing with a solution, ensure the container is compatible with the solvent.

  • Label the Container: Clearly label the container as "Non-Hazardous Waste" and list the contents ("this compound"). Include the accumulation start date and the name of the generating department or researcher.[12]

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2]

  • Final Disposal:

    • Option A (Preferred): Contact a licensed professional waste disposal service for pickup and disposal.[1] This is the most reliable method to ensure compliance with all regulations.

    • Option B (For Small, Non-Hazardous Quantities, if permitted by institutional and local regulations): Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble substances down the sanitary sewer with copious amounts of water.[9][13] However, it is crucial to obtain approval from your institution's Environmental Health and Safety (EHS) department before proceeding. [13] Given that some safety data sheets advise against flushing to the drain, this should be a secondary option and only pursued with explicit permission.[2]

Protocol 2: Spill Response and Cleanup

This protocol provides steps for managing a spill of this compound.

Materials:

  • Appropriate PPE (safety glasses, gloves)

  • Inert absorbent material (e.g., sand, vermiculite, spill pads)

  • Scoop or other common tool for collection[2]

  • Sealable waste container

  • Water and cleaning cloths

Procedure:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use absorbent material to dike the area.

  • Absorb and Collect:

    • Cover the spill with an inert, absorbent material.

    • Using a scoop or other suitable tool, collect the absorbed material and place it into a sealable waste container.[2][9]

  • Clean the Area: Clean the spill area with water and a cloth to remove any residue.[2] Collect the washings for disposal.[2]

  • Dispose of Waste: Label the waste container with the contents of the spill cleanup material and dispose of it in accordance with the procedures outlined in Protocol 1.

  • Decontaminate: Decontaminate any tools or equipment used in the cleanup process.[2]

Protocol 3: Disposal of Empty Containers

This protocol details the proper disposal of containers that previously held this compound.

Materials:

  • Appropriate PPE (safety glasses, gloves)

  • Water or a suitable solvent

  • Waste container for rinsate

  • Regular trash receptacle (for the empty container)

Procedure:

  • Ensure Container is Empty: The container must be "RCRA empty," meaning no freestanding liquid or solid residue remains that can be practically removed.[12]

  • Rinse the Container: Triple rinse the container with water or a suitable solvent.

  • Collect Rinsate: Collect all rinsate and manage it as waste according to Protocol 1. Do not pour the rinsate down the drain unless permitted by your institution's EHS department.

  • Deface the Label: Completely remove or deface the original chemical label on the container to prevent misidentification.[13]

  • Dispose of the Container: Once clean and with the label defaced, the empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.[13]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the disposal of this compound.

Caption: Disposal decision workflow for this compound.

Caption: Step-by-step workflow for spill response.

References

Essential Safety and Logistical Information for Handling Ethoxylated Methyl Glucoside Dioleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Ethoxylated methyl glucoside dioleate (CAS No. 86893-19-8), a non-ionic surfactant and emulsifier commonly used in cosmetic and pharmaceutical formulations.[1][2][] Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side-shields are the minimum requirement.[4] Goggles are required for protection against liquid splashes.[4] All eye and face protection must comply with ANSI Standard Z87.1-1989.[5]
Hand Protection GlovesDisposable nitrile gloves are the minimum for incidental contact.[4] For extended contact or in case of a spill, more robust gloves may be necessary. Always wash hands after removing gloves.
Body Protection Laboratory CoatA standard laboratory coat should be worn.[6] For tasks with a higher risk of splashing, a splash-resistant chemical apron over the lab coat is recommended.[5]
Respiratory Protection Generally Not RequiredRespiratory protection is not typically necessary under normal handling conditions with adequate ventilation.[7][8] For firefighting, a self-contained breathing apparatus is required.[1]
Emergency First Aid Protocols

Immediate and appropriate first aid is crucial in the event of an accidental exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7][9][10]
Skin Contact Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water.[1][9] Seek medical attention if irritation develops.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7][10]
Inhalation Move the exposed person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][7]
Operational and Disposal Plans

Proper handling, storage, and disposal are essential for laboratory safety and environmental protection.

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[7][9]

  • Avoid contact with eyes, skin, and clothing.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9]

Spill Management:

  • In case of a spill, wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[1]

  • Clean the spill area with water.

Disposal:

  • Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[10]

  • It is recommended to use a licensed professional waste disposal service for chemical waste.[1] Do not allow the product to enter drains.[1]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_action Action start Start: Handling Ethoxylated Methyl Glucoside Dioleate task Assess Task: - Routine Use - Potential Splash - Spill Cleanup start->task eye_protection Eye Protection: - Safety Glasses (Minimum) - Goggles (Splash Risk) task->eye_protection Select Based on Task hand_protection Hand Protection: - Nitrile Gloves task->hand_protection body_protection Body Protection: - Lab Coat - Chemical Apron (Splash Risk) task->body_protection respiratory_protection Respiratory Protection: - Not Required (Normal Use) task->respiratory_protection proceed Proceed with Task eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.